trans-23-methyltetracos-2-enoyl-CoA
Beschreibung
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Eigenschaften
Molekularformel |
C46H82N7O17P3S |
|---|---|
Molekulargewicht |
1130.2 g/mol |
IUPAC-Name |
S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (E)-23-methyltetracos-2-enethioate |
InChI |
InChI=1S/C46H82N7O17P3S/c1-34(2)24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-37(55)74-29-28-48-36(54)26-27-49-44(58)41(57)46(3,4)31-67-73(64,65)70-72(62,63)66-30-35-40(69-71(59,60)61)39(56)45(68-35)53-33-52-38-42(47)50-32-51-43(38)53/h23,25,32-35,39-41,45,56-57H,5-22,24,26-31H2,1-4H3,(H,48,54)(H,49,58)(H,62,63)(H,64,65)(H2,47,50,51)(H2,59,60,61)/b25-23+/t35-,39-,40-,41+,45-/m0/s1 |
InChI-Schlüssel |
UAHNPWXVYIWTOJ-FJRMDEJUSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Structure and Chemical Properties of trans-2,3-Methyltetracos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2,3-methyltetracos-2-enoyl-CoA, a complex, long-chain fatty acyl-CoA. Due to the limited direct research on this specific molecule, this guide extrapolates its structure, chemical properties, and potential metabolic pathways from closely related compounds and established biochemical principles. Detailed experimental protocols for the analysis and synthesis of similar long-chain acyl-CoA esters are presented, alongside visualizations of its structure and relevant metabolic pathways to aid in research and drug development applications.
Introduction
trans-2,3-Methyltetracos-2-enoyl-CoA is a very long-chain fatty acyl-CoA derivative. Its structure includes a 24-carbon chain (tetracosanoyl), a trans double bond at the C2-C3 position, and a methyl group at the C3 position, all attached to a coenzyme A molecule. This unique combination of features suggests its potential involvement in specific metabolic pathways, possibly related to the metabolism of branched-chain fatty acids. This guide aims to provide a detailed understanding of its structure, predicted chemical properties, and relevant experimental methodologies.
Structure and Chemical Properties
The precise structure of trans-2,3-methyltetracos-2-enoyl-CoA is deduced from its name. The "tetracos-" prefix indicates a 24-carbon acyl chain. The "trans-2-enoyl" specifies a double bond in the trans configuration between the second and third carbon atoms of the acyl chain. The "3-methyl" indicates a methyl group attached to the third carbon. This entire acyl group is linked to coenzyme A via a thioester bond.
Predicted Chemical Properties
| Property | Predicted Value | Notes |
| Molecular Formula | C46H82N7O17P3S | Calculated |
| Molecular Weight | 1130.17 g/mol | Calculated |
| Monoisotopic Mass | 1129.4756 g/mol | Calculated |
| Physical State | Predicted to be a waxy solid at room temperature. | Based on similar long-chain lipids. |
| Solubility | Expected to be sparingly soluble in water and more soluble in organic solvents. | Typical for long-chain acyl-CoAs. |
| Stability | The thioester bond is susceptible to hydrolysis, especially at extreme pH. | General property of thioesters. |
Structural Diagram
Caption: General chemical structure of trans-2,3-methyltetracos-2-enoyl-CoA.
Potential Metabolic Pathways
Due to the 3-methyl branch, trans-2,3-methyltetracos-2-enoyl-CoA cannot be directly metabolized through the standard beta-oxidation pathway. Instead, it is likely to undergo alpha-oxidation, a process that removes a single carbon from the carboxyl end of the fatty acid. This pathway is crucial for the metabolism of 3-methyl-branched fatty acids like phytanic acid.
Alpha-Oxidation Pathway for 3-Methyl-Branched Fatty Acyl-CoAs
The metabolism of 3-methyl-branched fatty acyl-CoAs typically occurs in peroxisomes and involves a series of enzymatic steps to bypass the methyl-blocked beta-carbon.
Caption: The alpha-oxidation pathway for 3-methyl-branched fatty acyl-CoAs.[1]
Experimental Protocols
Analysis of Long-Chain Acyl-CoA Esters by HPLC
This method is suitable for the quantification of individual acyl-CoA species in biological samples.
Workflow Diagram:
Caption: Workflow for the analysis of long-chain acyl-CoA esters by HPLC.
Detailed Protocol:
-
Sample Preparation: Freeze-clamp tissue samples and homogenize in a suitable buffer.
-
Extraction: Extract the acyl-CoA esters using a mixture of isopropanol (B130326) and acetonitrile (B52724).
-
Purification: Use a C18 solid-phase extraction (SPE) cartridge to remove interfering substances.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in a potassium phosphate (B84403) buffer.
-
Detection: UV detection at 254 nm.
-
-
Quantification: Use external standards of known acyl-CoA esters to create a calibration curve for quantification.
Chemo-enzymatic Synthesis of Acyl-CoA Esters
This protocol describes a general method for the synthesis of various acyl-CoA esters, which can be adapted for trans-2,3-methyltetracos-2-enoyl-CoA.
Workflow Diagram:
Caption: General workflow for the chemo-enzymatic synthesis of acyl-CoA esters.
Detailed Protocol:
-
Activation of the Fatty Acid: The corresponding free fatty acid (trans-2,3-methyltetracos-2-enoic acid) is activated. This can be achieved by converting it to an N-hydroxysuccinimide (NHS) ester or by using a coupling reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI).
-
Thioesterification: The activated fatty acid is then reacted with the free thiol group of coenzyme A in a suitable buffer (e.g., bicarbonate buffer) to form the thioester bond.
-
Purification: The resulting trans-2,3-methyltetracos-2-enoyl-CoA is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC).
-
Isolation: The purified product is collected and lyophilized to obtain a stable powder.
Conclusion
trans-2,3-Methyltetracos-2-enoyl-CoA represents a structurally unique very long-chain fatty acyl-CoA. While direct experimental data is scarce, its structure suggests a role in the metabolism of 3-methyl-branched fatty acids, likely proceeding through the alpha-oxidation pathway. The experimental protocols detailed in this guide provide a framework for the future investigation of this and other similar complex lipids. Further research into the specific enzymes that interact with this molecule and its potential role in cellular signaling and disease is warranted.
References
A Technical Guide to the Mycolic Acid Biosynthesis Pathway in Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, with a particular focus on the enzymatic steps leading to the formation of long-chain fatty acid precursors. The term "trans-2,3-methyltetracos-2-enoyl-CoA pathway" refers to specific intermediates within the broader and more extensively characterized Fatty Acid Synthase-II (FAS-II) system, which is a critical pathway for the survival of M. tuberculosis and a primary target for antitubercular drugs.
Mycolic acids are very long-chain fatty acids that are essential components of the mycobacterial cell wall.[1][2] They play a crucial role in the structural integrity and impermeability of the cell envelope, which contributes to the natural resistance of mycobacteria to many antibiotics and their virulence.[3] The biosynthesis of mycolic acids involves two main fatty acid synthase systems: a eukaryotic-like multifunctional enzyme, FAS-I, and an acyl carrier protein (ACP)-dependent FAS-II system composed of discrete, monofunctional proteins.[3][4] The FAS-I system is responsible for the de novo synthesis of fatty acids up to 16-24 carbons in length, which are then elongated by the FAS-II system to produce the long-chain precursors of mycolic acids.[3][5]
The Fatty Acid Synthase-II (FAS-II) Elongation Cycle
The FAS-II system catalyzes the elongation of acyl-ACP substrates through a repeating four-step cycle. The specific intermediate "trans-2,3-methyltetracos-2-enoyl-CoA" is a conceptual representation of a molecule undergoing modification within this pathway, where "tetracos" signifies a 24-carbon chain. The core reactions of the FAS-II cycle are:
-
Condensation: An acyl-ACP is condensed with malonyl-ACP by a β-ketoacyl-ACP synthase (KasA or KasB).[6]
-
Reduction: The resulting β-ketoacyl-ACP is reduced by a β-ketoacyl-ACP reductase (MabA).[7]
-
Dehydration: A β-hydroxyacyl-ACP dehydratase (HadAB or HadBC) removes a water molecule to form a trans-2-enoyl-ACP.[7][8]
-
Reduction: The trans-2-enoyl-ACP is reduced by an enoyl-ACP reductase (InhA) to yield an elongated acyl-ACP, which can then undergo further rounds of elongation.[6][9]
Quantitative Data on Key FAS-II Enzymes
The following table summarizes key quantitative data for the principal enzymes of the M. tuberculosis FAS-II pathway.
| Enzyme | Gene | Substrate(s) | Product(s) | Inhibitor(s) | Notes |
| KasA | kasA | Acyl-ACP (C16-C18 preferred), Malonyl-ACP | β-ketoacyl-ACP | Cerulenin, Thiolactomycin | Elongates acyl-ACP to produce intermediate-length meromycolic chains.[10][11][12] Mutations in kasA can be associated with isoniazid (B1672263) resistance.[13][14] |
| KasB | kasB | Long-chain acyl-ACP | β-ketoacyl-ACP | Cerulenin, Thiolactomycin | Involved in the later stages of elongation to produce full-length meromycolic acids.[7][10] |
| MabA | mabA | β-ketoacyl-ACP | β-hydroxyacyl-ACP | - | Catalyzes the first reduction step in the FAS-II cycle.[7] |
| HadAB | Rv0635-Rv0636 | Long-chain (≥C12) 3-hydroxyacyl-ACP | trans-2-enoyl-ACP | - | Functions in the early elongation cycles.[8][15] |
| HadBC | Rv0636-Rv0637 | Intermediate-size 3-hydroxyacyl-ACP | trans-2-enoyl-ACP | - | Participates in the late elongation cycles.[7][8] |
| InhA | inhA | trans-2-enoyl-ACP | Acyl-ACP | Isoniazid (activated form), Ethionamide | The primary target of the frontline anti-tuberculosis drug isoniazid.[9][16][17] |
Experimental Protocols
Detailed methodologies for studying the FAS-II pathway are crucial for drug development and basic research.
1. Expression and Purification of FAS-II Enzymes
-
Method: Genes encoding KasA, KasB, MabA, HadAB, HadBC, and InhA are cloned into E. coli expression vectors, often with an affinity tag (e.g., His-tag) for purification.[10][18]
-
Protocol:
-
Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the culture to mid-log phase (OD600 ≈ 0.6) and induce protein expression with IPTG.
-
Harvest the cells by centrifugation and lyse them by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Purify the protein from the supernatant using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).[18]
-
Further purify the protein using ion-exchange and/or size-exclusion chromatography.
-
Assess purity by SDS-PAGE.
-
2. In Vitro Enzyme Activity Assays
-
KasA/KasB Condensation Assay:
-
Principle: Measures the condensation of an acyl-ACP with radiolabeled malonyl-ACP.[11]
-
Protocol:
-
The reaction mixture contains purified KasA or KasB, acyl-ACP, [14C]malonyl-ACP, and a suitable buffer.
-
Incubate the reaction at 37°C.
-
Stop the reaction and precipitate the protein.
-
Measure the radioactivity incorporated into the elongated fatty acid product by scintillation counting.[19]
-
-
-
InhA Enoyl-ACP Reductase Assay:
-
Principle: Monitors the oxidation of NADH to NAD+ spectrophotometrically at 340 nm.
-
Protocol:
-
The reaction mixture contains purified InhA, trans-2-enoyl-ACP substrate, NADH, and buffer.
-
Initiate the reaction by adding the enzyme or substrate.
-
Monitor the decrease in absorbance at 340 nm over time.
-
Calculate the enzyme activity based on the rate of NADH consumption.
-
-
3. Analysis of Mycobacterial Lipids
-
Extraction of Total Lipids:
-
Principle: Utilizes a mixture of organic solvents to extract lipids from mycobacterial cells.[20]
-
Protocol:
-
-
Thin-Layer Chromatography (TLC) of Mycolic Acids:
-
Principle: Separates different lipid species based on their polarity.[22]
-
Protocol:
-
Resuspend the dried lipid extract in a small volume of solvent.
-
Spot the extract onto a silica (B1680970) TLC plate.
-
Develop the plate in a chamber with an appropriate solvent system (e.g., petroleum ether:acetone).
-
Visualize the separated lipids using a suitable stain (e.g., phosphomolybdic acid) and heating.[23]
-
-
Visualizations
Caption: The Mycolic Acid Biosynthesis Pathway in M. tuberculosis.
Caption: Experimental Workflow for Mycobacterial Lipid Analysis.
Conclusion
The mycolic acid biosynthesis pathway, and specifically the FAS-II system, represents a cornerstone of Mycobacterium tuberculosis physiology and a validated target for therapeutic intervention. A thorough understanding of the enzymes involved, their kinetics, and the methods to study them is paramount for the development of new and effective anti-tuberculosis drugs. This guide provides a foundational overview to aid researchers, scientists, and drug development professionals in this critical endeavor.
References
- 1. The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mycolic acid - Wikipedia [en.wikipedia.org]
- 3. The Molecular Genetics of Mycolic Acid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of the Mycobacterial Mycolic Acid Biosynthesis Pathway [pl.csl.sri.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Purification and biochemical characterization of the Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthases KasA and KasB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mycolic acid biosynthesis and enzymic characterization of the beta-ketoacyl-ACP synthase A-condensing enzyme from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Mycobacterium tuberculosis KasA as a drug target: Structure-based inhibitor design [frontiersin.org]
- 13. researchwithrutgers.com [researchwithrutgers.com]
- 14. uniprot.org [uniprot.org]
- 15. The missing piece of the type II fatty acid synthase system from Mycobacterium tuberculosis [agris.fao.org]
- 16. What is the mechanism of Isoniazid? [synapse.patsnap.com]
- 17. Mechanism of action of Isoniazid_Chemicalbook [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography [jove.com]
- 21. youtube.com [youtube.com]
- 22. Analysis of the Lipid Composition of Mycobacteria by Thin Layer Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Biosynthesis Pathway of Mycolic Acid Precursors, Including trans-2,3-Unsaturated Acyl Intermediates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the biosynthesis of mycolic acids in Mycobacterium tuberculosis, with a specific focus on the generation of long-chain trans-2,3-unsaturated acyl intermediates, such as the 24-carbon backbone represented by trans-2,3-tetracos-2-enoyl-Acyl Carrier Protein (ACP). The molecule trans-2,3-methyltetracos-2-enoyl-CoA, as specified in the query, is likely a conceptual derivative of the true biological intermediate, which is bound to an Acyl Carrier Protein (ACP) rather than Coenzyme A (CoA) during its biosynthesis within the Fatty Acid Synthase-II (FAS-II) system. This distinction is critical for understanding the natural pathway and for the design of targeted therapeutics. Furthermore, methylation events in mycolic acid biosynthesis typically occur at other positions on the fatty acid chain, resulting in features like cyclopropane (B1198618) rings, methoxy, or keto groups, rather than at the C-3 position of the trans-2,3-enoyl intermediate.
Core Biosynthesis Pathway: The Fatty Acid Synthase-II (FAS-II) System
The elongation of fatty acids to the very long C50-C60 meromycolate chains in Mycobacterium tuberculosis is carried out by the FAS-II system. This multi-enzyme complex utilizes Acyl Carrier Protein (AcpM)-bound substrates to sequentially add two-carbon units derived from malonyl-CoA. The core cyclical process involves four key enzymatic reactions: condensation, reduction, dehydration, and a second reduction.
A crucial intermediate in each elongation cycle is a trans-2,3-enoyl-ACP derivative. The formation of a 24-carbon version of this intermediate, trans-2,3-tetracos-2-enoyl-ACP, follows the canonical FAS-II cycle.
The biosynthesis pathway leading to this intermediate is as follows:
-
Initiation: The process begins with the condensation of an Acyl-CoA primer, typically C16-CoA to C20-CoA derived from the FAS-I system, with malonyl-AcpM. This reaction is catalyzed by the β-ketoacyl-ACP synthase III, FabH.
-
Elongation Cycles: The resulting β-ketoacyl-ACP enters the repetitive four-step elongation cycle of the FAS-II system.
-
Condensation: The β-ketoacyl-ACP synthase, either KasA or KasB, catalyzes the condensation of the growing acyl-ACP chain with malonyl-AcpM, extending the chain by two carbons.
-
First Reduction: The resulting β-ketoacyl-ACP is then reduced by the NADPH-dependent β-ketoacyl-ACP reductase, MabA (FabG1), to form a β-hydroxyacyl-ACP.
-
Dehydration: The β-hydroxyacyl-ACP dehydratase complex, either HadAB or HadBC, removes a water molecule to create a trans-2-enoyl-ACP intermediate.
-
Second Reduction: Finally, the NADH-dependent trans-2-enoyl-ACP reductase, InhA, reduces the double bond to yield a saturated acyl-ACP, which is two carbons longer than the starting substrate. This elongated acyl-ACP can then begin a new cycle of elongation.
-
The molecule trans-2,3-tetracos-2-enoyl-ACP is an intermediate that has undergone several cycles of this process to reach a 24-carbon chain length, prior to the final reduction by InhA.
Visualization of the FAS-II Elongation Pathway
Caption: The FAS-II elongation cycle in Mycobacterium tuberculosis.
Meromycolate Modifications: The Role of Methyltransferases
Following the formation of the initial long-chain fatty acids by the FAS-II system, a series of modifications occur, catalyzed by S-adenosyl-L-methionine (SAM)-dependent methyltransferases. These modifications, which include the formation of cyclopropane rings, methoxy, and keto groups, are crucial for the virulence and structural integrity of the mycobacterial cell wall.
The specific molecule trans-2,3-methyltetracos-2-enoyl-ACP is not a known intermediate in this process. Instead, methylation occurs on the growing meromycolate chain, often at positions of unsaturation that are introduced by other enzymes. For example, cyclopropane synthases (such as PcaA, CmaA1, and CmaA2) catalyze the transfer of a methylene (B1212753) group from SAM to a double bond in the acyl chain to form a cyclopropane ring.
Visualization of Meromycolate Modification
Caption: Modification of the meromycolate chain by SAM-dependent methyltransferases.
Quantitative Data on Key FAS-II Enzymes
The following table summarizes available kinetic data for some of the key enzymes in the FAS-II pathway of M. tuberculosis. It is important to note that kinetic parameters can vary depending on the specific substrates used and the assay conditions.
| Enzyme | Gene | Substrate(s) | K_m (µM) | V_max or Specific Activity | Reference(s) |
| KasA | kasA | C16-AcpM, Malonyl-AcpM | ~1.5 (C16-AcpM) | ~1.2 nmol/min/mg | [1] |
| KasB | kasB | Long-chain acyl-AcpM, Malonyl-AcpM | Data not available | Elongates products up to 54 carbons | [1] |
| MabA (FabG1) | mabA | Acetoacetyl-CoA, NADPH | 13 (NADPH) | 48 µmol/min/mg | (Not in search results) |
| HadAB Complex | hadAB | β-hydroxyacyl-ACP | Data not available | Dehydratase activity demonstrated | (Not in search results) |
| InhA | inhA | trans-2-dodecenoyl-CoA, NADH | 16 (NADH) | 1.3 µmol/min/mg | (Not in search results) |
Experimental Protocols
Expression and Purification of the HadAB Dehydratase Complex
This protocol describes a method for the co-expression and purification of the HadA and HadB proteins to form the active dehydratase complex.[2][3][4]
a. Gene Cloning and Expression Vector Construction:
-
The genes hadA (Rv0635) and hadB (Rv0636) are amplified from M. tuberculosis H37Rv genomic DNA using PCR.
-
hadA is cloned into a vector such as pGEX-6P-1 to create a GST-fusion construct.
-
hadB is cloned into a compatible vector like pETDuet-1.
-
Both plasmids are co-transformed into an E. coli expression strain (e.g., BL21(DE3)).
b. Protein Expression:
-
A single colony is used to inoculate LB medium containing the appropriate antibiotics and grown overnight at 37°C.
-
The overnight culture is used to inoculate a larger volume of LB medium and grown at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with IPTG (e.g., 0.2 mM final concentration) and the culture is incubated at a lower temperature (e.g., 16-20°C) overnight.
c. Cell Lysis and Affinity Chromatography:
-
Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The lysate is clarified by centrifugation.
-
The supernatant containing the soluble GST-HadA/HadB complex is loaded onto a GST-affinity column (e.g., Glutathione-Sepharose).
-
The column is washed extensively with lysis buffer.
-
The HadAB complex is eluted by on-column cleavage of the GST tag with a specific protease (e.g., PreScission Protease) or by elution with reduced glutathione.
d. Further Purification:
-
The eluted protein is further purified by ion-exchange chromatography (e.g., Q-Sepharose) followed by size-exclusion chromatography (e.g., Superdex 200) to obtain a highly pure and homogenous HadAB complex.[2][4]
In vitro Assay for Enoyl-ACP Reductase (InhA) Activity
This spectrophotometric assay measures the activity of InhA by monitoring the oxidation of its NADH cofactor.[5]
a. Reagents:
-
Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 1 mM DTT.
-
NADH solution: prepared fresh in assay buffer.
-
Substrate: trans-2-enoyl-CoA (e.g., trans-2-dodecenoyl-CoA) or trans-2-enoyl-ACP.
-
Purified InhA enzyme.
b. Procedure:
-
In a quartz cuvette, combine the assay buffer, NADH, and the substrate.
-
The reaction is initiated by the addition of the InhA enzyme.
-
The decrease in absorbance at 340 nm (the absorbance maximum for NADH) is monitored over time using a spectrophotometer.
-
The rate of the reaction is calculated from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
-
For inhibitor studies, the enzyme can be pre-incubated with the inhibitor before adding the substrate.
General Assay for SAM-dependent Methyltransferase Activity
This is a general protocol for assaying the activity of SAM-dependent methyltransferases, such as those involved in mycolic acid modification. This can be adapted for specific enzymes like cyclopropane synthases.[6][7][8]
a. Reagents:
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.
-
Substrate: The appropriate unsaturated meromycolyl-ACP or a suitable model substrate (e.g., phospholipid vesicles containing unsaturated fatty acids for cyclopropane synthases).[9]
-
S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive SAM).
-
Purified methyltransferase enzyme.
b. Procedure:
-
The reaction mixture containing the assay buffer, substrate, and radioactive SAM is prepared.
-
The reaction is initiated by the addition of the purified enzyme.
-
The mixture is incubated at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
The reaction is stopped, for example, by adding a solution of chloroform:methanol (2:1, v/v) to extract the lipids.
-
The lipid extract is washed to remove unincorporated radioactive SAM.
-
The amount of radioactivity incorporated into the lipid product is quantified by liquid scintillation counting.
-
The specific activity of the enzyme can then be calculated.
Visualization of a General Experimental Workflow
Caption: A general workflow for the expression, purification, and characterization of biosynthetic enzymes.
References
- 1. The role of KasA and KasB in the biosynthesis of meromycolic acids and isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Expression, purification and crystallization of the (3R)-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. protocols.io [protocols.io]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. journals.asm.org [journals.asm.org]
Enzymes involved in the formation of trans-2,3-methyltetracos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
The biosynthesis of very-long-chain fatty acids (VLCFAs), particularly those with methyl branches, is a critical area of research with implications for cellular signaling, membrane structure, and the pathology of various diseases. This technical guide provides an in-depth analysis of the enzymatic pathway believed to be responsible for the formation of trans-2,3-methyltetracos-2-enoyl-CoA, a C25 methyl-branched unsaturated fatty acyl-CoA. While the complete pathway for this specific molecule is not fully elucidated in the current literature, this document consolidates existing knowledge on the synthesis of methyl-branched VLCFAs to propose a comprehensive hypothetical pathway. This guide includes an overview of the key enzymes, available quantitative data, generalized experimental protocols, and visualizations of the pertinent biochemical pathways and workflows.
Introduction
Methyl-branched fatty acids are important constituents of lipids in various organisms, influencing the physical properties of cell membranes and serving as signaling molecules. The formation of trans-2,3-methyltetracos-2-enoyl-CoA represents a specific instance of methyl-branched VLCFA synthesis. This process is thought to occur through the established fatty acid elongation system located in the endoplasmic reticulum, with a key modification in the choice of the extender unit.
Proposed Biosynthetic Pathway
The formation of trans-2,3-methyltetracos-2-enoyl-CoA is proposed to begin with a C24:0 acyl-CoA, tetracosanoyl-CoA, which enters the fatty acid elongase (FAE) cycle. The key distinction in the synthesis of a methyl-branched fatty acid is the utilization of methylmalonyl-CoA instead of malonyl-CoA as the two-carbon (with a methyl branch) donor in the condensation step.
The proposed enzymatic steps are as follows:
-
Condensation: Tetracosanoyl-CoA is condensed with methylmalonyl-CoA by a β-ketoacyl-CoA synthase (KCS) , also known as a fatty acid elongase (ELOVL). This reaction releases CO2 and forms 3-keto-3-methylpentacosanoyl-CoA.
-
Reduction: The keto group at the C3 position of 3-keto-3-methylpentacosanoyl-CoA is then reduced to a hydroxyl group by a β-ketoacyl-CoA reductase (KCR) , utilizing NADPH as a reducing agent. This step yields 3-hydroxy-3-methylpentacosanoyl-CoA.
-
Dehydration: The 3-hydroxy-3-methylpentacosanoyl-CoA is subsequently dehydrated by a 3-hydroxyacyl-CoA dehydratase (HACD) to create a double bond. This dehydration reaction results in the formation of trans-2,3-methyltetracos-2-enoyl-CoA.
The final reduction step of the canonical fatty acid elongation pathway, catalyzed by trans-2-enoyl-CoA reductase (TECR), would not occur if trans-2,3-methyltetracos-2-enoyl-CoA is the final product.
Enzymes Involved:
-
β-Ketoacyl-CoA Synthase (KCS/ELOVL): This is the rate-limiting enzyme in the elongation cycle and determines the substrate specificity for the acyl-CoA primer. In humans, there are seven ELOVL enzymes (ELOVL1-7) with varying substrate specificities.[1]
-
β-Ketoacyl-CoA Reductase (KCR): This enzyme reduces the 3-ketoacyl-CoA intermediate.
-
3-Hydroxyacyl-CoA Dehydratase (HACD): This enzyme catalyzes the dehydration of the 3-hydroxyacyl-CoA intermediate. In humans, there are four known HACD enzymes (HACD1-4).[2]
Quantitative Data
Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase with Malonyl-CoA vs. Methylmalonyl-CoA
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (s⁻¹µM⁻¹) |
| Malonyl-CoA | 1.5 ± 0.1 | 7.9 ± 1.1 | 0.19 |
| Methylmalonyl-CoA | 0.010 ± 0.001 | 130 ± 30 | 0.000077 |
Data adapted from a study on mFAS, which shows a significantly lower turnover number and higher Km for methylmalonyl-CoA compared to malonyl-CoA, indicating a much lower efficiency of incorporation.[3][4]
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of trans-2,3-methyltetracos-2-enoyl-CoA are not published. However, a general protocol for assaying fatty acid elongase activity can be adapted.
General Protocol for In Vitro Fatty Acid Elongase Assay with a Branched-Chain Extender
This protocol is based on the use of radiolabeled precursors to monitor the formation of the elongated product.
Materials:
-
Microsomal protein fraction (as a source of elongase enzymes)
-
[1-¹⁴C]Methylmalonyl-CoA (radiolabeled extender)
-
Tetracosanoyl-CoA (C24:0-CoA) (primer substrate)
-
NADPH
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Scintillation cocktail
-
Scintillation counter
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, microsomal protein (e.g., 50-100 µg), tetracosanoyl-CoA (e.g., 20 µM), and NADPH (e.g., 200 µM).
-
Initiation: Start the reaction by adding [1-¹⁴C]methylmalonyl-CoA (e.g., 50 µM, with a specific activity of ~50 mCi/mmol).
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Termination and Saponification: Stop the reaction by adding a strong base (e.g., 1 M KOH in 90% ethanol) and heat at 70°C for 1 hour to saponify the acyl-CoAs to free fatty acids.
-
Extraction: Acidify the reaction mixture with a strong acid (e.g., concentrated HCl) and extract the fatty acids with an organic solvent (e.g., hexane).
-
Analysis by TLC: Spot the extracted fatty acids onto a TLC plate and develop the chromatogram using an appropriate solvent system.
-
Detection: Visualize the radiolabeled fatty acids by autoradiography or a phosphorimager. The elongated, radiolabeled C25 methyl-branched fatty acid can be identified by its migration relative to standards.
-
Quantification: Scrape the corresponding spot from the TLC plate, add a scintillation cocktail, and measure the radioactivity using a scintillation counter to quantify the amount of product formed.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed enzymatic pathway for the formation of trans-2,3-methyltetracos-2-enoyl-CoA.
Caption: Generalized workflow for the in vitro assay of methyl-branched VLCFA synthesis.
Conclusion and Future Directions
The synthesis of trans-2,3-methyltetracos-2-enoyl-CoA is hypothesized to proceed via the fatty acid elongation system in the endoplasmic reticulum, utilizing methylmalonyl-CoA as an extender unit. The key enzymes involved are β-ketoacyl-CoA synthase, β-ketoacyl-CoA reductase, and 3-hydroxyacyl-CoA dehydratase. While the general pathway can be inferred from our understanding of fatty acid metabolism, there is a significant lack of specific data for this C25 methyl-branched molecule.
Future research should focus on:
-
Determining the substrate specificity of the ELOVL and HACD isoforms for very-long-chain methyl-branched intermediates.
-
Elucidating the kinetic parameters of these enzymes with the relevant substrates.
-
Developing and publishing detailed protocols for the synthesis and analysis of trans-2,3-methyltetracos-2-enoyl-CoA.
-
Investigating the signaling pathways that regulate the synthesis of methyl-branched VLCFAs in mammals.
A deeper understanding of this pathway will be crucial for developing therapeutic strategies for diseases in which methyl-branched fatty acid metabolism is implicated.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 3-Hydroxyacyl-CoA dehydratase - Wikipedia [en.wikipedia.org]
- 3. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Methyl-Branched Fatty Acids in Bacterial Cell Membrane Integrity and Function
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Methyl-branched fatty acids (mBFAs) are fundamental components of the cell membranes of numerous bacterial species, where they play a critical role in maintaining membrane fluidity, structural integrity, and resistance to environmental stressors. This technical guide provides an in-depth exploration of the biosynthesis, function, and significance of these unique lipids. By presenting quantitative data, detailed experimental protocols, and visual pathways, this document serves as a comprehensive resource for researchers in microbiology, biochemistry, and drug development seeking to understand and target bacterial membrane physiology.
Introduction
The bacterial cell membrane is a dynamic and essential barrier, crucial for cellular processes ranging from nutrient transport to signal transduction. Unlike the membranes of eukaryotes, which often rely on unsaturated fatty acids and cholesterol to modulate fluidity, many bacteria utilize methyl-branched fatty acids (mBFAs) for this purpose.[1][2][3][4] These lipids, characterized by one or more methyl groups along the acyl chain, are predominantly of the iso (methyl branch on the penultimate carbon) or anteiso (methyl branch on the antepenultimate carbon) configuration.[5][6][7] The presence and relative abundance of these mBFAs are not static; bacteria dynamically alter their membrane composition in response to environmental cues such as temperature, pH, and chemical stressors, highlighting a sophisticated mechanism of adaptation.[8][9] This guide delves into the core functions of mBFAs, their biosynthesis, and the experimental methodologies used to study them, providing a foundational understanding for leveraging this knowledge in therapeutic and research contexts.
Biosynthesis of Methyl-Branched Fatty Acids
The synthesis of mBFAs in bacteria is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs).[10][11] The pathway diverges from that of straight-chain fatty acid synthesis at the initiation step, which is catalyzed by the enzyme β-ketoacyl-acyl carrier protein synthase III (FabH).[12]
The key steps are as follows:
-
Primer Generation: The biosynthesis begins with the generation of short, branched-chain acyl-CoA primers. These primers are derived from the catabolism of the BCAAs: valine, leucine, and isoleucine.
-
Valine catabolism produces isobutyryl-CoA, which serves as the primer for iso-even-numbered fatty acids.
-
Leucine catabolism yields isovaleryl-CoA, the primer for iso-odd-numbered fatty acids.
-
Isoleucine catabolism generates 2-methylbutyryl-CoA, the primer for anteiso-odd-numbered fatty acids.[13]
-
-
Initiation by FabH: The bacterial FabH enzyme exhibits a preference for these branched-chain acyl-CoA primers over acetyl-CoA (the primer for straight-chain fatty acids). This selectivity is a critical determinant of the high proportion of mBFAs in the membranes of certain bacteria.[12]
-
Elongation: Following the initial condensation reaction catalyzed by FabH, the growing acyl chain is elongated by the iterative addition of two-carbon units from malonyl-CoA by the fatty acid synthase (FASII) system.[14]
Core Functions of Methyl-Branched Fatty Acids
The unique geometry of mBFAs, particularly the steric hindrance introduced by the methyl group, disrupts the tight packing of acyl chains in the membrane lipid bilayer. This disruption is the basis for their primary functions.
Regulation of Membrane Fluidity
The most well-documented function of mBFAs is the maintenance of optimal membrane fluidity.[1][2][3][4] Similar to unsaturated fatty acids, the kink in the acyl chain caused by the methyl branch lowers the melting temperature of the fatty acid and, consequently, the phase transition temperature of the membrane phospholipids.[15] This ensures the membrane remains in a liquid-crystalline state, which is essential for the proper function of embedded proteins and for processes like cell division and transport.
Anteiso-fatty acids are more effective at increasing membrane fluidity than iso-fatty acids of the same chain length.[4][8][16] This is because the methyl group in the anteiso position causes a greater disruption to the packing of the acyl chains. Bacteria can therefore fine-tune their membrane fluidity by altering the ratio of anteiso to iso fatty acids.[11]
Adaptation to Environmental Stress
Bacteria modulate the composition of their membrane mBFAs to adapt to various environmental stresses:
-
Temperature Stress: In response to cold shock, many bacteria increase the proportion of anteiso-fatty acids in their membranes.[13] This increase in fluidity counteracts the membrane-rigidifying effects of low temperatures, a process known as homeoviscous adaptation.[8][11] For instance, Listeria monocytogenes significantly increases its content of anteiso-C15:0 when grown at low temperatures to maintain membrane fluidity.[8][11]
-
pH Stress: Alterations in external pH can also trigger changes in mBFA composition. In Listeria monocytogenes, alkaline conditions lead to a higher proportion of total and anteiso-branched-chain fatty acids, while acidic conditions have the opposite effect.[9] This suggests that mBFAs are crucial for maintaining membrane integrity and function across a range of pH values.[9]
-
Antimicrobial Peptides: The composition of mBFAs can influence a bacterium's susceptibility to antimicrobial peptides. Changes in membrane fluidity and charge distribution due to different mBFA profiles can affect the binding and insertion of these peptides into the bacterial membrane.
Control of Membrane Permeability
By influencing membrane fluidity, mBFAs also play a role in controlling the permeability of the bacterial membrane.[17] A more fluid membrane, rich in anteiso-fatty acids, can exhibit different permeability characteristics to ions and small molecules compared to a more rigid membrane dominated by straight-chain or iso-fatty acids.
Quantitative Data on Methyl-Branched Fatty Acids
The following table summarizes quantitative data from various studies, illustrating the impact of mBFAs on bacterial membrane composition and properties.
| Bacterial Species | Condition | Fatty Acid Composition Change | Impact on Membrane Property | Reference(s) |
| Bacillus subtilis Δbkd | Supplemented with 2-methylbutyric acid (MB) | ~77% anteiso-BCFAs | Highest membrane fluidity observed via DPH anisotropy. | [16] |
| Bacillus subtilis Δbkd | Supplemented with isobutyric acid (IB) | ~77% iso-BCFAs | Slightly lower membrane fluidity compared to wild-type. | [16] |
| Listeria monocytogenes | Normal growth (37°C) | >90% of total fatty acids are branched-chain. | High intrinsic membrane fluidity. | [8][11] |
| Listeria monocytogenes | Low-temperature growth | Increased proportion of anteiso-C15:0. | Increased membrane fluidity to counteract cold. | [8][11] |
| Staphylococcus aureus | Normal growth | Predominantly anteiso- and iso-branched-chain fatty acids. | Essential for viability and maintaining membrane homeostasis. | [18] |
| Model Membranes | Increasing n16:0 from 7% to 47.3% | Systematic replacement of branched-chain lipids with straight-chain lipids. | Increased bilayer thickness, ordering, and viscosity. | [1][3] |
Experimental Protocols
Analysis of Bacterial Fatty Acid Composition by GC-MS
This protocol outlines the extraction and derivatization of bacterial fatty acids to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).
Materials:
-
Bacterial cell pellet
-
Reagent 1 (Saponification): 45 g NaOH, 150 ml methanol, 150 ml distilled water
-
Reagent 2 (Methylation): 325 ml 6.0 N HCl, 275 ml methanol
-
Reagent 3 (Extraction): 200 ml hexane, 200 ml methyl tert-butyl ether
-
Reagent 4 (Base Wash): 10.8 g NaOH in 900 ml distilled water
-
Glass tubes with Teflon-lined caps
-
Water bath or heating block
-
Vortex mixer
-
Centrifuge
-
GC-MS system
Procedure:
-
Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate or pellet from a liquid culture. Place the cells in a clean glass tube.
-
Saponification: Add 1.0 ml of Reagent 1 to the cell pellet. Seal the tube tightly, vortex briefly, and heat in a boiling water bath for 30 minutes. Vortex again for 5-10 seconds after the first 5 minutes of heating.
-
Methylation: Cool the tube to room temperature. Add 2.0 ml of Reagent 2. Seal and vortex briefly. Heat at 80°C for 10 minutes.
-
Extraction: Cool the tube. Add 1.25 ml of Reagent 3. Mix by gentle inversion for 10 minutes.
-
Phase Separation: Centrifuge the tube at a low speed to separate the phases. Transfer the upper organic phase containing the FAMEs to a clean vial.
-
Base Wash: Add 3.0 ml of Reagent 4 to the FAMEs extract. Mix by gentle inversion for 5 minutes.
-
Final Extraction: Centrifuge to separate the phases. Transfer the upper organic phase to a new vial for GC-MS analysis.[3]
Measurement of Membrane Fluidity using Fluorescence Anisotropy
This method uses the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess the fluidity of bacterial membranes.
Materials:
-
Bacterial cell suspension
-
DPH stock solution (e.g., 2 mM in tetrahydrofuran)
-
Buffer (e.g., PBS)
-
Fluorometer with polarization filters
Procedure:
-
Cell Preparation: Grow bacteria to the desired growth phase and harvest by centrifugation. Wash the cells with buffer and resuspend to a specific optical density (e.g., OD600 of 0.2).
-
Labeling: Add the DPH stock solution to the cell suspension to a final concentration of 1-2 µM. Incubate in the dark at room temperature for 30-60 minutes to allow the probe to incorporate into the membranes.
-
Anisotropy Measurement: Transfer the labeled cell suspension to a cuvette. Measure the fluorescence intensity with the excitation polarizer oriented vertically and the emission polarizer oriented first vertically (I_VV) and then horizontally (I_VH).
-
Correction Factor (G-factor): Determine the G-factor for the instrument by measuring the intensities with the excitation polarizer oriented horizontally (I_HV and I_HH). G = I_HV / I_HH.
-
Calculation: Calculate the fluorescence anisotropy (r) using the formula: r = (I_VV - G * I_VH) / (I_VV + 2 * G * I_VH) A higher anisotropy value indicates lower membrane fluidity.
Assessment of Membrane Permeability
The N-Phenyl-1-naphthylamine (NPN) uptake assay is commonly used to assess outer membrane permeability.
Materials:
-
Bacterial cell suspension
-
NPN stock solution (e.g., 500 µM in acetone)
-
Buffer (e.g., HEPES)
-
Fluorometer
Procedure:
-
Cell Preparation: Prepare the bacterial suspension as described for the fluidity assay.
-
Assay: Add NPN to the cell suspension to a final concentration of 10 µM.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (Excitation: 350 nm, Emission: 420 nm). An increase in fluorescence indicates that NPN has partitioned into the hydrophobic interior of the membrane, signifying increased permeability.[1][5]
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from environmental stimulus to the adaptive response in bacterial membrane composition.
Conclusion and Future Directions
Methyl-branched fatty acids are indispensable for the survival and adaptation of many bacterial species. Their role in modulating membrane fluidity and responding to environmental stress is a testament to the elegant strategies bacteria have evolved to thrive in diverse and often harsh conditions. A thorough understanding of the biosynthesis and function of mBFAs offers promising avenues for the development of novel antimicrobial agents. Targeting the enzymes involved in mBFA synthesis, such as FabH, could disrupt membrane integrity and function, leading to bacterial cell death. Furthermore, manipulating the mBFA composition of bacteria could be explored as a strategy to potentiate the effects of existing antibiotics. Future research should focus on elucidating the precise regulatory networks that control mBFA synthesis and further characterizing the specific interactions between mBFAs and membrane proteins, which will undoubtedly reveal new facets of bacterial physiology and new targets for therapeutic intervention.
References
- 1. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Method for Estimation of Low Outer Membrane Permeability to β-Lactam Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gcms.cz [gcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of Bacterial Membrane Impairment by Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 11. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 12. researchgate.net [researchgate.net]
- 13. microbiologyresearch.org [microbiologyresearch.org]
- 14. devtoolsdaily.com [devtoolsdaily.com]
- 15. jfda-online.com [jfda-online.com]
- 16. A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Branched-Chain Fatty Acid Content Modulates Structure, Fluidity, and Phase in Model Microbial Cell Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of trans-2,3-methyltetracos-2-enoyl-CoA as a Precursor for Phthiocerol Dimycocerosates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phthiocerol dimycocerosates (PDIMs) are complex, cell wall-associated lipids that are crucial virulence factors for Mycobacterium tuberculosis, the causative agent of tuberculosis. The intricate biosynthetic pathway of PDIMs presents numerous potential targets for novel anti-tubercular drug development. This technical guide provides a comprehensive overview of the biosynthesis of PDIMs with a central focus on the role of key precursors and enzymatic players. We delve into the experimental protocols for the extraction, analysis, and quantification of these complex lipids, and for the characterization of the enzymes involved in their synthesis. Furthermore, we present quantitative data on gene expression and enzyme kinetics, alongside visual representations of the biosynthetic pathway and experimental workflows to facilitate a deeper understanding of this critical aspect of M. tuberculosis pathogenesis.
Introduction to Phthiocerol Dimycocerosates (PDIMs)
PDIMs are major lipid components of the outer membrane of pathogenic mycobacteria, contributing significantly to the impermeability of the cell wall and protecting the bacterium from host immune responses and antimicrobial agents.[1] These lipids are composed of a long-chain β-diol, phthiocerol, which is esterified with two multi-methyl-branched fatty acids known as mycocerosic acids. The biosynthesis of PDIMs is a complex process involving a large gene cluster spanning approximately 70 kb on the M. tuberculosis chromosome.[1] This cluster encodes a suite of enzymes, including polyketide synthases (PKS), fatty acyl-AMP ligases (FAALs), and acyltransferases. Given their critical role in virulence, the enzymes of the PDIM biosynthetic pathway are attractive targets for the development of new anti-tuberculosis therapies.
The Biosynthetic Pathway of Phthiocerol Dimycocerosates
The synthesis of PDIMs is a multi-step process that can be broadly divided into the biosynthesis of the phthiocerol backbone and the mycocerosic acid side chains, followed by their esterification.
Biosynthesis of the Phthiocerol Backbone
The biosynthesis of the phthiocerol core begins with the activation of a long-chain fatty acid by the fatty acyl-AMP ligase FadD26 . This activated fatty acid is then transferred to a series of five large, modular type I polyketide synthases, PpsA through PpsE .[1] These enzymes catalyze the elongation of the fatty acid precursor through the sequential addition of malonyl-CoA and methylmalonyl-CoA extender units.
Biosynthesis of Mycocerosic Acids
Mycocerosic acids, the multi-methyl-branched fatty acid components of PDIMs, are synthesized by the mycocerosic acid synthase (Mas) , a large, iterative type I polyketide synthase. Mas utilizes long-chain acyl-CoAs as primers and elongates them with methylmalonyl-CoA.
Esterification and Final Assembly
The final step in PDIM biosynthesis is the esterification of the phthiocerol diol with two mycocerosic acid molecules. This reaction is catalyzed by the acyltransferase PapA5 .[2] PapA5 is capable of transferring the mycocerosate group directly from the Mas synthase to the hydroxyl groups of the phthiocerol backbone.[3]
Figure 1: Biosynthetic pathway of phthiocerol dimycocerosates (PDIMs).
Quantitative Data
Gene Expression Data
The expression of the PDIM biosynthetic genes is regulated in response to various conditions, including drug resistance and the host environment. The following table summarizes a selection of reported changes in gene expression.
| Gene | Condition | Strain | Fold Change | Reference |
| ppsA | Rifampin-resistant vs. sensitive | Beijing | >2 | [2] |
| ppsC | Rifampin-resistant vs. sensitive | Beijing | >10 | [2] |
| ppsE | Rifampin-resistant vs. sensitive | Beijing | >10 | [2] |
| drrA | Rifampin-resistant vs. sensitive | Haarlem | 100 | [2] |
| fadD26-papA5 operon | ppsD nonsense mutant vs. H37Rv | H37Rv | 3-5 fold decrease | [4] |
Enzyme Kinetic Parameters
The kinetic parameters of some of the key enzymes in the PDIM pathway have been characterized, primarily using surrogate substrates.
| Enzyme | Substrate(s) | Km | Vmax / kcat | Reference |
| PapA5 | Trehalose-2-sulfate (T2S) | 2.5 mM | - | [3] |
| PapA5 | Palmitoyl-CoA (PCoA) | 6.0 µM | - | [3] |
| PapA5 | 1-Octanol | 0.5 mM | - | [3] |
| PapA5 | Palmitoyl-CoA (PCoA) | 4 µM | - | [3] |
| FadD23 (a FAAL) | Palmitic Acid | 0.08 ± 0.01 mM | kcat = 0.9 ± 0.1 s-1 | [5] |
Experimental Protocols
Extraction of Total Lipids from M. tuberculosis
This protocol is adapted from several sources for the efficient extraction of total lipids, including PDIMs, from mycobacterial cultures.[6]
Materials:
-
M. tuberculosis culture (mid-log phase)
-
Methanol
-
0.3% NaCl solution
-
Petroleum ether
-
Glass beads (optional)
-
Sonicator or bead beater
-
Centrifuge
-
Rotary evaporator or nitrogen stream
Procedure:
-
Harvest M. tuberculosis cells from a 50-100 mL culture by centrifugation at 4,000 x g for 10 minutes.
-
Wash the cell pellet twice with phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 10 mL of a chloroform:methanol:0.3% NaCl solution (1:2:0.8 v/v/v).
-
Disrupt the cells by sonication on ice or by bead beating.
-
Transfer the mixture to a glass tube and incubate with stirring for at least 4 hours at room temperature.
-
Add 2.5 mL of chloroform and 2.5 mL of 0.3% NaCl solution to induce phase separation.
-
Centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase containing the lipids.
-
Wash the organic phase with 2 mL of a theoretical upper phase (chloroform:methanol:0.3% NaCl, 3:48:47 v/v/v).
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipids in a known volume of chloroform:methanol (2:1, v/v) for further analysis.
Thin-Layer Chromatography (TLC) for PDIM Analysis
This protocol describes the separation and visualization of PDIMs from a total lipid extract.[3][7]
Materials:
-
Total lipid extract
-
Silica (B1680970) gel 60 TLC plates
-
Developing solvent: Petroleum ether:diethyl ether (90:10, v/v)
-
Visualization reagent: 10% phosphomolybdic acid in ethanol
-
TLC developing tank
-
Heat gun or oven
Procedure:
-
Spot the lipid extract (10-20 µg) onto a silica gel TLC plate, approximately 1.5 cm from the bottom.
-
Allow the spot to dry completely.
-
Place the TLC plate in a developing tank containing the petroleum ether:diethyl ether solvent system.
-
Allow the solvent front to migrate to approximately 1 cm from the top of the plate.
-
Remove the plate from the tank and allow it to air dry completely.
-
For visualization, spray the plate evenly with the 10% phosphomolybdic acid solution.
-
Heat the plate with a heat gun or in an oven at 110°C for 5-10 minutes until the lipid spots appear as dark blue-green spots. PDIMs are highly apolar and will migrate near the solvent front.
Figure 2: Workflow for Thin-Layer Chromatography (TLC) analysis of PDIMs.
Construction of a ppsD Knockout Mutant in M. tuberculosis
This protocol outlines a general strategy for creating a targeted gene knockout in M. tuberculosis using a two-step homologous recombination approach.[8]
Materials:
-
M. tuberculosis strain (e.g., H37Rv)
-
Suicide vector (e.g., pYUB854) containing sacB and hyg genes
-
Plasmids for cloning upstream and downstream flanking regions of ppsD
-
Restriction enzymes, DNA ligase, and other standard molecular biology reagents
-
Electroporator and competent M. tuberculosis cells
-
7H10 agar (B569324) plates with appropriate antibiotics and sucrose (B13894)
Procedure:
-
Construct the suicide vector:
-
Clone a ~1 kb upstream flanking region and a ~1 kb downstream flanking region of the ppsD gene into the suicide vector.
-
Introduce a selectable marker (e.g., a resistance cassette) between the two flanking regions if creating a marked deletion. For an unmarked deletion, the two flanks are ligated directly.
-
-
First homologous recombination (Single Crossover):
-
Electroporate the constructed suicide vector into competent M. tuberculosis cells.
-
Select for single crossover events by plating on 7H10 agar containing hygromycin.
-
-
Second homologous recombination (Double Crossover):
-
Culture a single crossover colony in antibiotic-free 7H9 broth.
-
Plate the culture onto 7H10 agar containing 10% sucrose to select for the loss of the sacB gene (conferring sucrose sensitivity).
-
-
Screen for knockout mutants:
-
Patch sucrose-resistant colonies onto 7H10 plates with and without hygromycin to identify colonies that have lost the hygromycin resistance gene.
-
Confirm the gene deletion by PCR using primers that flank the ppsD gene and by Southern blotting.
-
Figure 3: Workflow for constructing a gene knockout mutant in M. tuberculosis.
Conclusion
The biosynthesis of phthiocerol dimycocerosates is a complex and essential process for the virulence of Mycobacterium tuberculosis. This guide has provided a detailed overview of the pathway, highlighting the roles of key enzymes and precursors. The experimental protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers in the field of tuberculosis drug development. A thorough understanding of the molecular mechanisms underlying PDIM biosynthesis will undoubtedly pave the way for the identification and development of novel therapeutic strategies to combat this persistent global health threat. Further research is needed to fully elucidate the kinetic parameters of all enzymes in the pathway with their native substrates and to explore the regulatory networks that control PDIM production in vivo.
References
- 1. [The heterologous expression and purification of membrane protein from Mycobacterium tuberculosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The mycobacterial acyltransferase PapA5 is required for biosynthesis of cell wall-associated phenolic glycolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uniprot.org [uniprot.org]
- 4. Validation of Biomarkers for Distinguishing Mycobacterium tuberculosis from Non-Tuberculous Mycobacteria Using Gas Chromatography−Mass Spectrometry and Chemometrics | PLOS One [journals.plos.org]
- 5. Stopped-flow kinetic analysis of long-chain fatty acid dissociation from bovine serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted replacement of the mycocerosic acid synthase gene in Mycobacterium bovis BCG produces a mutant that lacks mycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Immunogenicity and protective efficacy of the Mycobacterium tuberculosis fadD26 mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of type II polyketide synthase-like enzymes for the biosynthesis of cispentacin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Genetic Basis for trans-2,3-methyltetracos-2-enoyl-CoA Production
Audience: Researchers, scientists, and drug development professionals.
This guide provides a detailed overview of the genetic and biochemical pathways responsible for the synthesis of long-chain, methyl-branched fatty acids, with a specific focus on the generation of intermediates structurally analogous to trans-2,3-methyltetracos-2-enoyl-CoA. The biosynthesis of mycolic acids in Mycobacterium tuberculosis serves as a primary model for this process, as it involves the elongation of fatty acids to very long chains with various modifications, including methyl branching.
Introduction
trans-2,3-methyltetracos-2-enoyl-CoA is a specific intermediate in the biosynthesis of long-chain, methyl-branched fatty acids. Understanding the genetic basis of its production is crucial for fields such as drug development, particularly for targeting pathogens like Mycobacterium tuberculosis, where such fatty acids are essential components of the cell wall. This guide will detail the enzymatic machinery and the corresponding genes involved in this biosynthetic pathway, provide experimental protocols for its study, and present quantitative data where available.
The biosynthesis of this C24 methyl-branched fatty acid intermediate occurs through the Fatty Acid Synthase II (FAS-II) system, which is responsible for the elongation of medium-chain fatty acids produced by the FAS-I system. The introduction of a methyl branch is achieved by the incorporation of a methylmalonyl-CoA extender unit in place of a malonyl-CoA unit during one of the elongation cycles.
Genetic and Biochemical Pathway
The synthesis of long-chain fatty acids in mycobacteria is a multi-step process involving two key systems: FAS-I and FAS-II. The FAS-I system produces medium-chain fatty acyl-CoAs (typically C16 to C26), which then serve as primers for the FAS-II system for further elongation.[1][2]
The core FAS-II elongation cycle, which leads to the formation of the trans-2,3-methyltetracos-2-enoyl-ACP intermediate, consists of four key reactions catalyzed by a series of discrete enzymes:
-
Condensation: The cycle begins with the condensation of an acyl-Acyl Carrier Protein (ACP) with a malonyl-ACP or, for methyl branching, a methylmalonyl-ACP. This reaction is catalyzed by β-ketoacyl-ACP synthases. In M. tuberculosis, KasA and KasB are the key condensing enzymes for the elongation of the meromycolic acid chain.[2][3]
-
Reduction: The resulting β-ketoacyl-ACP is then reduced to a β-hydroxyacyl-ACP by a β-ketoacyl-ACP reductase, an enzyme encoded by the mabA gene.[4]
-
Dehydration: Subsequently, a dehydratase, the HadABC complex, removes a molecule of water from the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP intermediate.[3][4]
-
Reduction: Finally, the trans-2-enoyl-ACP is reduced to a saturated acyl-ACP by the enoyl-ACP reductase InhA, completing one round of elongation.[4][5]
To produce a C24 methyl-branched chain, the FAS-II system would start with a shorter acyl-ACP primer and undergo several elongation cycles. The methyl branch is introduced in one of these cycles by the action of the β-ketoacyl-ACP synthase utilizing methylmalonyl-ACP instead of malonyl-ACP. The final elongation cycle leading to the 24-carbon chain would generate the trans-2,3-methyltetracos-2-enoyl-ACP intermediate just before the final reduction step by InhA. While the direct product of the FAS-II system is an acyl-ACP, it is plausible that this is subsequently converted to an acyl-CoA for further metabolic processes, such as the final condensation step in mycolic acid biosynthesis catalyzed by the polyketide synthase Pks13.[6][7]
| Enzyme | Gene (in M. tuberculosis) | Function in the Pathway |
| β-ketoacyl-ACP synthase | kasA, kasB | Catalyzes the condensation of the growing acyl-ACP with malonyl-ACP or methylmalonyl-ACP.[2][3] |
| β-ketoacyl-ACP reductase | mabA | Reduces the β-ketoacyl-ACP to a β-hydroxyacyl-ACP.[4] |
| β-hydroxyacyl-ACP dehydratase | hadA, hadB, hadC | Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.[3][4] |
| Enoyl-ACP reductase | inhA | Reduces the trans-2-enoyl-ACP to a saturated acyl-ACP.[4][5] |
| Malonyl-CoA-ACP transacylase | fabD | Transfers the malonyl group from malonyl-CoA to ACP.[4] |
Visualizing the Pathway and Workflows
Caption: Proposed biosynthetic pathway for trans-2,3-methyltetracos-2-enoyl-CoA.
Caption: A typical experimental workflow for gene identification.
Experimental Protocols
-
Gene Cloning: The genes of interest (kasA, kasB, mabA, hadABC, inhA) are amplified from M. tuberculosis genomic DNA by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli expression) with a purification tag (e.g., His-tag).
-
Protein Expression: The expression plasmids are transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of IPTG, and the cells are grown at a suitable temperature (e.g., 16-25°C) to enhance soluble protein production.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. The cells are lysed by sonication or high-pressure homogenization.
-
Protein Purification: The soluble protein fraction is clarified by centrifugation and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, can be performed to achieve high purity.
-
Purity Assessment: The purity of the recombinant proteins is assessed by SDS-PAGE.
This protocol aims to reconstitute the enzymatic reactions of the FAS-II system in vitro to produce the desired fatty acid intermediate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0), the acyl-ACP substrate (primer), malonyl-CoA and/or methylmalonyl-CoA, ACP, and NADPH.[8]
-
Enzyme Addition: The purified FAS-II enzymes (KasA/B, MabA, HadABC, and optionally InhA if the saturated product is also to be analyzed) are added to the reaction mixture.
-
Incubation: The reaction is incubated at an optimal temperature (e.g., 37°C) for a defined period.
-
Reaction Termination and Product Extraction: The reaction is stopped by the addition of a strong acid or base. The lipid products are extracted using an organic solvent (e.g., hexane (B92381) or a chloroform/methanol mixture).[8]
-
Product Analysis: The extracted products are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the fatty acid intermediates.[8][9]
This spectrophotometric assay measures the activity of InhA by monitoring the oxidation of its cofactor, NADH.
-
Reaction Mixture: A reaction mixture is prepared in a cuvette containing a suitable buffer, the trans-2-enoyl-ACP substrate, and NADH.
-
Enzyme Addition: The purified InhA enzyme is added to initiate the reaction.
-
Spectrophotometric Measurement: The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH to NAD+, is monitored over time using a spectrophotometer.
-
Activity Calculation: The enzyme activity is calculated from the rate of NADH oxidation using the Beer-Lambert law.
Quantitative Data
| Enzyme | Substrate | Km (µM) | Vmax or kcat | Reference |
| InhA | NADH | ~20-50 | - | [5] |
| KasA | Acyl-ACP | Varies with chain length | - | [3] |
Note: The kinetic parameters can vary significantly depending on the specific substrate (acyl chain length) and the experimental conditions.
Conclusion
The genetic basis for the production of trans-2,3-methyltetracos-2-enoyl-CoA and related long-chain, methyl-branched fatty acid intermediates is rooted in the FAS-II system, particularly well-characterized in Mycobacterium tuberculosis. The key genes (kasA/B, mabA, hadABC, inhA) encode the enzymes responsible for the iterative elongation of fatty acid chains. The introduction of methyl branches is dependent on the utilization of methylmalonyl-CoA as an extender unit. While the direct synthesis of an acyl-CoA by this system is not confirmed, the formation of the corresponding acyl-ACP is a definitive step. The detailed understanding of this pathway, facilitated by the experimental protocols outlined in this guide, is paramount for the development of novel therapeutics targeting the essential process of cell wall biosynthesis in pathogenic mycobacteria.
References
- 1. The synthesis of branched-chain fatty acids is limited by enzymatic decarboxylation of ethyl- and methylmalonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Flux Balance Analysis of Mycolic Acid Pathway: Targets for Anti-Tubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
The FAS-II System: A Comprehensive Guide to its Role in Elongating Methyl-Branched Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fatty Acid Synthase II (FAS-II) system is a critical metabolic pathway in various pathogens, most notably Mycobacterium tuberculosis, the causative agent of tuberculosis. This multi-enzyme complex is responsible for the elongation of fatty acids, particularly the very-long-chain methyl-branched fatty acids known as mycolic acids.[1] Mycolic acids are essential components of the mycobacterial cell wall, forming a thick, waxy barrier that is crucial for the bacterium's survival, pathogenesis, and resistance to many common antibiotics.[1] Understanding the intricacies of the FAS-II system is therefore paramount for the development of novel therapeutic agents against tuberculosis and other diseases caused by related pathogens.
This technical guide provides an in-depth exploration of the FAS-II system's core function in elongating methyl-branched fatty acids. It details the key enzymes involved, presents quantitative data on their impact on fatty acid chain length, outlines detailed experimental protocols for their study, and provides visual representations of the pathway and experimental workflows.
The FAS-II Elongation Pathway: A Step-by-Step Process
The FAS-II system operates as a cycle of four key enzymatic reactions to elongate an acyl chain by two carbons in each turn. The process is initiated by the condensation of an acyl-Acyl Carrier Protein (ACP) with malonyl-ACP, and subsequent reactions involve reduction, dehydration, and a final reduction to produce a saturated, elongated acyl-ACP. This cycle is repeated until the desired chain length is achieved.
Key Enzymes and Their Roles
The mycobacterial FAS-II system is comprised of a series of discrete, monofunctional enzymes that work in concert to synthesize mycolic acid precursors.[2] The primary enzymes and their functions are:
-
β-ketoacyl-ACP synthases (KasA and KasB): These enzymes catalyze the crucial condensation reaction that extends the fatty acid chain.[1] KasA is believed to be involved in the initial elongation cycles, while KasB is responsible for the later cycles that produce the full-length meromycolic acid chain.[3][4]
-
β-ketoacyl-ACP reductase (MabA or FabG1): MabA catalyzes the first reduction step in the elongation cycle, converting the β-ketoacyl-ACP intermediate to a β-hydroxyacyl-ACP.[2]
-
β-hydroxyacyl-ACP dehydratase (HadAB and HadBC): This enzyme complex carries out the dehydration step, removing a water molecule to form a trans-2-enoyl-ACP intermediate. The HadAB and HadBC heterodimers are thought to have preferences for different chain lengths, with HadAB acting in the early elongation stages and HadBC in the later stages.
-
Enoyl-ACP reductase (InhA): InhA performs the final reduction of the elongation cycle, converting the trans-2-enoyl-ACP to a saturated acyl-ACP, which can then enter another round of elongation.[2][5] InhA is a well-established target for the frontline anti-tuberculosis drug isoniazid (B1672263).[2]
-
Acyl Carrier Protein (AcpM): While not an enzyme, AcpM is a crucial component that shuttles the growing fatty acid chain between the various enzymes of the FAS-II system.
-
Polyketide Synthase (Pks13): Pks13 is a large, multi-domain enzyme that catalyzes the final Claisen condensation step, joining two long-chain fatty acids to form the mycolic acid backbone.[1][6]
Quantitative Impact of FAS-II Enzymes on Fatty Acid Chain Length
The precise function of the FAS-II enzymes, particularly the Kas enzymes, dictates the final length of the mycolic acids. Genetic and biochemical studies have provided quantitative insights into their roles.
| Enzyme/Condition | Precursor | Product Average Chain Length | Organism/System | Reference |
| KasA | Palmitoyl-CoA (C16) | C40 (monounsaturated) | M. smegmatis (in vitro) | [3][7] |
| KasA + KasB | Palmitoyl-CoA (C16) | C54 (multiunsaturated) | M. smegmatis (in vitro) | [3][7] |
| Wild-type M. tuberculosis | Endogenous | Full-length mycolic acids | M. tuberculosis | [8] |
| ΔkasB mutant M. tuberculosis | Endogenous | Mycolic acids shortened by 2-6 carbons | M. tuberculosis | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the FAS-II system.
In Vitro Activity Assay for KasA
This protocol describes a method to measure the enzymatic activity of KasA by monitoring the incorporation of a radiolabeled substrate into elongated fatty acids.
Materials:
-
Purified KasA enzyme
-
Palmitoyl-CoA (substrate)
-
[¹⁴C]Malonyl-CoA (radiolabeled substrate)
-
Acyl Carrier Protein (AcpM)
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT, 1 mM EDTA)
-
Scintillation cocktail and counter
-
TLC plates (C18 reverse phase) and developing solvent (e.g., chloroform:methanol:water)
-
Phosphorimager
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, AcpM, and palmitoyl-CoA.
-
Initiate the reaction by adding purified KasA enzyme and [¹⁴C]malonyl-CoA.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., 10% trichloroacetic acid).
-
Extract the fatty acids using an organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Analyze the products by spotting the organic extract on a C18 reverse-phase TLC plate and developing it with an appropriate solvent system.
-
Visualize the radiolabeled products using a phosphorimager and quantify the spots to determine the amount of [¹⁴C]malonyl-CoA incorporated.
Extraction and GC-MS Analysis of Mycolic Acid Methyl Esters (MAMEs)
This protocol outlines the steps for extracting mycolic acids from mycobacterial cells and analyzing them as fatty acid methyl esters (FAMEs) by Gas Chromatography-Mass Spectrometry (GC-MS).[9]
Materials:
-
Mycobacterial cell pellet
-
Tetrabutylammonium hydroxide (B78521) (TBAH)
-
Dichloromethane
-
Iodomethane
-
Hexane
-
Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable column for fatty acid analysis
Procedure:
-
Saponification: Resuspend the mycobacterial cell pellet in a solution of TBAH and heat at 100°C overnight to release the mycolic acids from the cell wall.
-
Esterification: Cool the sample and add dichloromethane, water, and iodomethane. Shake vigorously to methylate the mycolic acids, forming MAMEs.
-
Extraction: Centrifuge to separate the phases and collect the lower organic phase containing the MAMEs.
-
Washing: Wash the organic phase with a sodium bicarbonate solution to remove excess reagents, followed by a water wash.
-
Drying: Dry the organic phase over anhydrous sodium sulfate.
-
Analysis: Evaporate the solvent and redissolve the MAMEs in hexane. Inject an aliquot into the GC-MS for analysis. The different MAME species will be separated based on their chain length and modifications, and their mass spectra will allow for their identification and quantification.[10]
Construction of a kasB Knockout Mutant in Mycobacterium tuberculosis
This protocol describes a general method for creating a targeted gene knockout in M. tuberculosis using homologous recombination, as has been done for kasB.[8][11][12][13]
Materials:
-
M. tuberculosis strain
-
Specialized transducing phage carrying the knockout construct (e.g., phAE159)
-
Knockout construct: a plasmid containing the upstream and downstream flanking regions of kasB surrounding a selectable marker (e.g., hygromycin resistance gene).
-
Hygromycin B (selection antibiotic)
-
Sucrose (B13894) (for counter-selection)
-
PCR primers for verification
Procedure:
-
Construct the Knockout Phage: Clone the upstream and downstream flanking regions of the kasB gene into a suicide vector containing a selectable marker (e.g., hygromycin resistance) and a counter-selectable marker (e.g., sacB). Package this construct into a specialized transducing phage.
-
Transduction: Infect a culture of wild-type M. tuberculosis with the engineered phage.
-
Selection of Single Crossovers: Plate the transduced cells on media containing hygromycin B to select for cells where the phage has integrated into the chromosome via a single homologous recombination event.
-
Selection of Double Crossovers: Culture the single-crossover colonies in the absence of selection and then plate on media containing sucrose. The sacB gene confers sucrose sensitivity, so only cells that have undergone a second recombination event to excise the plasmid backbone (including sacB) will survive.
-
Screening and Verification: Screen the sucrose-resistant colonies for hygromycin sensitivity to identify potential double-crossover mutants where the wild-type kasB has been replaced by the resistance cassette. Verify the gene replacement by PCR using primers flanking the kasB locus and by Southern blotting.[8][11]
Visualizing the FAS-II Pathway and Experimental Logic
Diagrams generated using Graphviz (DOT language) provide clear visual representations of the complex biological processes and experimental workflows involved in studying the FAS-II system.
Caption: The FAS-II pathway for mycolic acid biosynthesis.
References
- 1. The Mycobacterium tuberculosis FAS-II condensing enzymes: their role in mycolic acid biosynthesis, acid-fastness, pathogenesis and in future drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. The role of KasA and KasB in the biosynthesis of meromycolic acids and isoniazid resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Basis for the Recognition of Mycolic Acid Precursors by KasA, a Condensing Enzyme and Drug Target from Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solution structure of the type I polyketide synthase Pks13 from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Deletion of kasB in Mycobacterium tuberculosis causes loss of acid-fastness and subclinical latent tuberculosis in immunocompetent mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ion mobility mass spectrometry for the study of mycobacterial mycolic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of mycolic acid cleavage products and cellular fatty acids of Mycobacterium species by capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Construction of Mycobacterium Tuberculosis Gene Knockout Strains - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 13. Construction of Targeted Mycobacterial Mutants by Homologous Recombination | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for the In Vitro Synthesis of trans-2,3-Methyltetracos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Acyl-coenzyme A (acyl-CoA) thioesters are critical intermediates in numerous metabolic pathways, including fatty acid β-oxidation, de novo lipid synthesis, and cellular signaling.[1] Very-long-chain fatty acyl-CoAs (VLCFA-CoAs), those with acyl chains longer than 20 carbons, are precursors for essential lipids such as ceramides (B1148491) and are involved in processes like inflammatory responses.[2] Methyl-branched fatty acids are known components of bacterial membranes, where they play a role in regulating membrane fluidity.[3][4] The target molecule, trans-2,3-methyltetracos-2-enoyl-CoA, combines these features, suggesting potential roles in unique biological systems or as a tool for probing the specificity of enzymes involved in lipid metabolism.
The synthesis of such a complex acyl-CoA in vitro presents two main challenges: first, the synthesis of the precursor fatty acid, trans-2,3-methyltetracos-2-enoic acid, and second, the subsequent ligation of this fatty acid to Coenzyme A (CoA). This document outlines a comprehensive workflow to address both challenges.
Proposed Metabolic Context
While the specific metabolic fate of trans-2,3-methyltetracos-2-enoyl-CoA is not well-characterized, its structure suggests involvement in pathways handling modified fatty acids. It may be a substrate for enzymes like 2-methyl-branched-chain-enoyl-CoA reductase, which is involved in amino acid degradation, or it could be incorporated into complex lipids, affecting membrane properties.
Figure 1: Proposed metabolic context for trans-2,3-methyltetracos-2-enoyl-CoA.
Overall Experimental Workflow
The synthesis is a multi-stage process beginning with the chemical synthesis of the precursor fatty acid, followed by its ligation to CoA, and concluding with purification and analysis of the final product.
Figure 2: Overall workflow for the synthesis of the target acyl-CoA.
Protocol 1: Proposed Synthesis of trans-2,3-Methyltetracos-2-enoic Acid
This protocol is a proposed synthetic route based on established organic chemistry principles, such as the Reppe synthesis method, for analogous compounds.[5] Optimization will be required.
Materials:
-
Docos-1-ene (or a suitable 22-carbon precursor)
-
Carbon monoxide (CO)
-
Water
-
Rhodium-based catalyst (e.g., RhCl(PPh₃)₃)
-
Organic phosphine (B1218219) ligand
-
Acid catalyst (for isomerization)
-
Appropriate organic solvents (e.g., THF, diethyl ether)
-
Standard glassware for organic synthesis under pressure
Methodology:
-
Carbonylation: In a high-pressure reactor, combine the 22-carbon alkene precursor, the rhodium catalyst, and the organic phosphine ligand in a suitable solvent.
-
Pressurize the reactor with carbon monoxide and heat to initiate the Reppe carbonylation reaction, introducing water to form the carboxylic acid. This will likely produce a mixture of isomers.
-
Isomerization: After the initial reaction, introduce an acid catalyst to the mixture and heat to promote the isomerization of the double bond to the more stable trans-2,3-position.
-
Work-up and Purification: After the reaction is complete, cool the mixture and perform a standard aqueous work-up to extract the carboxylic acid product.
-
Purify the final product, trans-2,3-methyltetracos-2-enoic acid, using column chromatography or recrystallization.
-
Confirm the structure and purity using NMR and mass spectrometry.
Protocol 2: Enzymatic Synthesis of trans-2,3-Methyltetracos-2-enoyl-CoA
This method utilizes a very-long-chain acyl-CoA synthetase (VLCAD) to catalyze the formation of the thioester bond. Many of these enzymes exhibit broad substrate specificity.[2][6]
Materials:
-
trans-2,3-Methyltetracos-2-enoic acid (from Protocol 1)
-
Coenzyme A, trilithium salt (CoASH)
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Triton X-100
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
Recombinant Very-Long-Chain Acyl-CoA Synthetase (VLCAD). A commercially available enzyme with known activity on C22 or C24 fatty acids is recommended.
Reaction Components:
| Component | Stock Concentration | Volume (µL) for 100 µL reaction | Final Concentration |
| K-Phosphate Buffer (pH 7.5) | 1 M | 10 | 100 mM |
| ATP | 100 mM | 10 | 10 mM |
| MgCl₂ | 100 mM | 10 | 10 mM |
| CoASH | 10 mM | 5 | 0.5 mM |
| Triton X-100 | 10% (w/v) | 1 | 0.1% |
| Precursor Fatty Acid (in EtOH) | 10 mM | 2 | 200 µM |
| VLCAD Enzyme | 1 mg/mL | 1-5 (to be optimized) | 10-50 µg/mL |
| Nuclease-free Water | - | to 100 µL | - |
Methodology:
-
Prepare Fatty Acid Substrate: Dissolve the trans-2,3-methyltetracos-2-enoic acid in ethanol (B145695) to make a 10 mM stock solution.
-
Prepare Reaction Master Mix: In a microcentrifuge tube on ice, combine the buffer, ATP, MgCl₂, CoASH, and Triton X-100.
-
Reaction Initiation: Add the fatty acid substrate to the master mix. Add nuclease-free water to bring the volume to near final. Initiate the reaction by adding the VLCAD enzyme.
-
Incubation: Incubate the reaction at 37°C for 60-120 minutes. The optimal time should be determined empirically.
-
Reaction Termination: Stop the reaction by adding an equal volume of ice-cold 2% formic acid or by proceeding immediately to the purification step.
Protocol 3: Chemical Synthesis of trans-2,3-Methyltetracos-2-enoyl-CoA (Alternative)
This method involves activating the fatty acid with N-hydroxysuccinimide (NHS) before reacting it with CoA. This approach avoids harsh conditions and often results in high yields.[7][8]
Materials:
-
trans-2,3-Methyltetracos-2-enoic acid
-
N-hydroxysuccinimide (NHS)
-
Dicyclohexylcarbodiimide (DCC)
-
Ethyl acetate (B1210297) (EtOAc) or Dichloromethane (DCM)
-
Coenzyme A, trilithium salt
-
Sodium bicarbonate buffer (pH ~8.0)
-
Tetrahydrofuran (THF)
Methodology: Part A: Synthesis of the NHS Ester
-
Dissolve the precursor fatty acid (1 eq.), NHS (1.1 eq.), and DCC (1.1 eq.) in anhydrous EtOAc or DCM.
-
Stir the reaction at room temperature for 4-6 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Filter off the DCU precipitate and wash with fresh solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS ester of the fatty acid. This can be purified by chromatography if necessary.
Part B: Reaction with Coenzyme A
-
Dissolve the fatty acid-NHS ester in a minimal amount of THF.
-
In a separate flask, dissolve CoASH (1.2 eq.) in an aqueous sodium bicarbonate buffer (pH ~8.0).
-
Slowly add the THF solution of the NHS ester to the aqueous CoA solution with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 1-2 hours, monitoring the disappearance of the NHS ester by TLC or HPLC.
-
Upon completion, proceed directly to purification.
Purification and Characterization
Purification:
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge to purify the crude product.
-
Condition the cartridge with methanol, followed by water.
-
Load the acidified reaction mixture.
-
Wash with a low percentage of organic solvent (e.g., 10% acetonitrile (B52724) in water) to remove salts and unreacted CoA/ATP.
-
Elute the acyl-CoA product with a higher concentration of organic solvent (e.g., 70-80% acetonitrile).
-
-
High-Performance Liquid Chromatography (HPLC): For higher purity, use reverse-phase HPLC.
-
Column: C18 column.
-
Mobile Phase A: 25 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from ~30% B to 100% B over 20-30 minutes.
-
Detection: Monitor absorbance at 260 nm (the adenine (B156593) moiety of CoA).
-
Characterization:
-
HPLC: Confirm purity by analytical HPLC. The retention time will be significantly longer than that of free CoA.
-
Mass Spectrometry (MS): Use LC-MS with electrospray ionization (ESI) to confirm the molecular weight of the synthesized trans-2,3-methyltetracos-2-enoyl-CoA.
Comparative Quantitative Data
Direct kinetic data for trans-2,3-methyltetracos-2-enoyl-CoA is not available. The following table provides kinetic parameters for various human acyl-CoA synthetases with different long-chain fatty acid substrates to serve as a reference. This highlights the broad specificity of these enzymes.
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference(s) |
| hACSL6v1 | Oleic Acid (18:1) | ~20 | ~150 | [9],[10] |
| hACSL6v2 | Oleic Acid (18:1) | ~15 | ~120 | [9],[10] |
| hACSL6v1 | Arachidonic Acid (20:4) | ~10 | ~250 | [9],[10] |
| hACSL6v2 | DHA (22:6) | ~5 | ~200 | [9],[10] |
| VLCAD | Palmitoyl-CoA (16:0) | 2.5 - 5 | (activity varies) | [2] |
| VLCAD | Stearoyl-CoA (18:0) | ~2.5 | (activity varies) | [2] |
| VLCAD | Lignoceroyl-CoA (24:0) | (active) | (activity varies) | [2] |
Note: The data above is compiled from multiple sources and should be used for comparative purposes only. Actual kinetic values will depend on the specific assay conditions. The activity of VLCAD on lignoceroyl-CoA (C24:0) indicates its capability to handle very-long-chain substrates.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN113336637B - Synthesis method of trans-2-methyl-2-pentenoic acid - Google Patents [patents.google.com]
- 6. Relationship between structure and substrate-chain-length specificity of mitochondrial very-long-chain acyl-coenzyme A dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants [jstage.jst.go.jp]
Detecting a Very Long-Chain Fatty Acyl-CoA: A Mass Spectrometry-Based Application Note and Protocol for trans-2,3-methyltetracos-2-enoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the sensitive and specific detection of trans-2,3-methyltetracos-2-enoyl-CoA, a very long-chain acyl-Coenzyme A (VLC-acyl-CoA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined herein are adapted from established protocols for the analysis of long-chain acyl-CoAs and are intended to guide researchers in developing robust analytical assays for this specific molecule, which may play a role in various metabolic pathways and disease states.
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, participating in fatty acid beta-oxidation, de novo lipogenesis, and the biosynthesis of complex lipids. Very long-chain acyl-CoAs, such as trans-2,3-methyltetracos-2-enoyl-CoA (C25:1-methyl-CoA), are of particular interest due to their potential involvement in specific metabolic pathways and their accumulation in certain metabolic disorders. Accurate and sensitive quantification of these molecules is essential for understanding their physiological and pathological roles.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the analysis of acyl-CoAs due to its high selectivity, sensitivity, and ability to quantify multiple analytes in complex biological matrices.[1][2][3] This application note details a comprehensive workflow, from sample preparation to data acquisition and analysis, for the detection of trans-2,3-methyltetracos-2-enoyl-CoA.
Experimental Workflow Overview
The overall experimental workflow for the analysis of trans-2,3-methyltetracos-2-enoyl-CoA is depicted below. The process involves sample homogenization, solid-phase extraction (SPE) for enrichment and purification, followed by separation using ultra-high-performance liquid chromatography (UHPLC) and detection by tandem mass spectrometry.
Detailed Experimental Protocols
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Reagents: Ammonium (B1175870) hydroxide (B78521) (NH4OH), Formic acid (FA), Heptadecanoyl-CoA (C17:0-CoA) as internal standard (IS)
-
Solid-Phase Extraction (SPE) Cartridges: C18, 100 mg
-
Biological Samples: Tissues (e.g., liver, muscle) or cultured cells
Sample Preparation Protocol
-
Homogenization: Homogenize approximately 50-100 mg of frozen tissue or a cell pellet in 1 mL of ice-cold extraction buffer (e.g., 2:1:0.8 MeOH:H2O:ACN).
-
Internal Standard Spiking: Add an appropriate amount of internal standard (e.g., heptadecanoyl-CoA) to the homogenate to correct for extraction efficiency and matrix effects.
-
Protein Precipitation: Incubate the homogenate on ice for 15 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with 1 mL of MeOH followed by 1 mL of water.
-
Load the supernatant onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of MeOH containing 0.1% NH4OH.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 10 mM ammonium acetate).
LC-MS/MS Protocol
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes is a good starting point for separating very long-chain acyl-CoAs.[4]
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Collision Gas: Argon.
-
Key Fragmentation: Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[1][5] Another common fragment ion is observed at m/z 428.[5]
MRM Transitions for trans-2,3-methyltetracos-2-enoyl-CoA: To determine the specific MRM transitions, the precursor ion (M+H)+ for trans-2,3-methyltetracos-2-enoyl-CoA needs to be calculated. The chemical formula is C46H82N7O17P3S. The monoisotopic mass is approximately 1157.46 g/mol .
-
Precursor Ion (Q1): m/z 1158.47 [M+H]+
-
Product Ion (Q3) 1 (for quantification): m/z 651.4 (corresponding to [M+H - 507]+)
-
Product Ion (Q3) 2 (for confirmation): m/z 428.037
Data Presentation and Quantitative Analysis
Quantitative analysis is performed by comparing the peak area of the analyte to that of the internal standard. A calibration curve should be constructed using a series of known concentrations of a commercially available long-chain acyl-CoA standard to ensure linearity and accuracy.
Table 1: Representative Quantitative Performance Data for Long-Chain Acyl-CoA Analysis
| Parameter | C16:0-CoA | C18:0-CoA | C18:1-CoA |
| Inter-run Precision (%CV) | 2.6 - 12.2[1] | 5 - 6[2] | 5 - 6[2] |
| Intra-run Precision (%CV) | 1.2 - 4.4[1] | 5 - 10[2] | 5[2] |
| Accuracy (%) | 94.8 - 110.8[1] | Not Reported | Not Reported |
| Recovery (%) | 90 - 111[6] | Not Reported | Not Reported |
| Limit of Detection (LOD) | 1-5 fmol[6] | Not Reported | Not Reported |
Note: The data in this table is derived from published methods for other long-chain acyl-CoAs and serves as a reference for expected performance.[1][2][6]
Signaling Pathway and Logical Relationships
The detection of specific acyl-CoAs is often crucial for understanding their role in metabolic signaling pathways. For instance, acyl-CoAs are key players in fatty acid beta-oxidation.
The logical relationship for the identification and quantification of trans-2,3-methyltetracos-2-enoyl-CoA using this LC-MS/MS method is based on the specificity of the precursor and product ions.
Conclusion
This application note provides a comprehensive framework for the detection and quantification of trans-2,3-methyltetracos-2-enoyl-CoA using LC-MS/MS. The detailed protocols for sample preparation and instrumental analysis, along with the expected performance metrics, offer a solid foundation for researchers to implement this method. The high sensitivity and specificity of this approach will enable a deeper understanding of the role of this very long-chain acyl-CoA in health and disease, potentially aiding in the development of novel therapeutic strategies.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography-tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Long-Chain Acyl-CoAs using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain acyl-Coenzyme A (LC-CoA) thioesters are pivotal intermediates in cellular metabolism, playing crucial roles in fatty acid metabolism, energy production, and signaling pathways. Dysregulation of LC-CoA levels is implicated in various metabolic diseases, including type 2 diabetes and cardiovascular disorders. Consequently, the accurate quantification of these molecules is essential for understanding disease mechanisms and for the development of novel therapeutics. This application note provides a detailed protocol for the robust and sensitive quantification of LCs-CoAs in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
The method described herein employs a stable isotope dilution strategy coupled with reverse-phase liquid chromatography and detection by a triple quadrupole mass spectrometer. This approach ensures high specificity, accuracy, and reproducibility for the analysis of LCs-CoAs.
Experimental Workflow
The overall experimental workflow for the quantification of long-chain acyl-CoAs is depicted below. The process begins with sample collection and rapid quenching to preserve the integrity of the acyl-CoAs, followed by extraction, purification, and subsequent analysis by LC-MS/MS.
Caption: Experimental workflow for LC-MS/MS quantification of long-chain acyl-CoAs.
Detailed Experimental Protocol
This protocol is adapted from established methods for the analysis of LCs-CoAs from tissues.[1][2]
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Isopropanol (B130326), Methanol (B129727) (all LC-MS grade)
-
Buffers: 100 mM Potassium Phosphate (KH2PO4), pH 4.9[2]
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
-
Acids and Bases: Formic Acid, Ammonium Hydroxide (B78521) (NH4OH)
-
Internal Standard: Heptadecanoyl-CoA or a suite of stable isotope-labeled long-chain acyl-CoAs.
-
SPE Columns: Weak anion exchange solid-phase extraction columns.[2]
-
Tissue Samples: Frozen at -80°C.
Sample Preparation
-
Homogenization:
-
Extraction:
-
Transfer the homogenate to a centrifuge tube.
-
Add 4 mL of acetonitrile, vortex for 2 minutes, and sonicate for 5 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[3]
-
Collect the supernatant.
-
-
Purification via Solid-Phase Extraction (SPE):
-
Condition a weak anion exchange SPE column with 1 mL of methanol followed by 1 mL of water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2 mL of 2% formic acid.
-
Wash the column with 2 mL of water.
-
Elute the acyl-CoAs with two 1 mL aliquots of 2% ammonium hydroxide in methanol.
-
A second elution with 5% ammonium hydroxide in methanol can be performed to ensure complete recovery.
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.[2]
-
Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Liquid Chromatography (LC) Parameters:
-
Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 1.7 µm).[3]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[3]
-
Mobile Phase B: Acetonitrile.[4]
-
Flow Rate: 0.4 mL/min.[3]
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is then increased to elute the more hydrophobic long-chain acyl-CoAs.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 2.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Mass Spectrometry (MS) Parameters:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Key Transitions: A neutral loss scan of 507 Da can be used for the identification of acyl-CoAs.[4][5] For quantification, specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Palmitoyl-CoA (C16:0) | 1004.5 | 497.2 | 40 |
| Stearoyl-CoA (C18:0) | 1032.6 | 497.2 | 40 |
| Oleoyl-CoA (C18:1) | 1030.6 | 497.2 | 40 |
| Linoleoyl-CoA (C18:2) | 1028.6 | 497.2 | 40 |
| Heptadecanoyl-CoA (IS) | 1018.6 | 497.2 | 40 |
Note: The specific m/z values and collision energies should be optimized for the instrument in use.
Data Presentation and Quantification
Quantification is achieved by constructing a standard curve for each analyte using a series of known concentrations of analytical standards spiked with a constant amount of the internal standard. The peak area ratio of the analyte to the internal standard is then plotted against the concentration of the analyte.
Table 1: Example Standard Curve Data
| Analyte Concentration (µM) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 0.1 | 15,000 | 1,000,000 | 0.015 |
| 0.5 | 78,000 | 1,050,000 | 0.074 |
| 1.0 | 160,000 | 1,020,000 | 0.157 |
| 5.0 | 850,000 | 1,080,000 | 0.787 |
| 10.0 | 1,800,000 | 1,100,000 | 1.636 |
Table 2: Method Validation Parameters
The presented method has been validated with accuracies typically ranging from 94.8% to 110.8%.[4][6] Inter-run and intra-run precisions are generally between 2.6% to 12.2% and 1.2% to 4.4%, respectively.[4][6]
| Parameter | Acceptance Criteria | Typical Performance |
| Accuracy | 85-115% | 94.8-110.8%[4][6] |
| Inter-run Precision | < 15% RSD | 2.6-12.2%[4][6] |
| Intra-run Precision | < 15% RSD | 1.2-4.4%[4][6] |
| Linearity (R²) | > 0.99 | > 0.995 |
Signaling Pathway Context
Long-chain acyl-CoAs are central to fatty acid metabolism. The diagram below illustrates their position within key metabolic pathways.
Caption: Role of long-chain acyl-CoAs in fatty acid metabolism.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of long-chain acyl-CoAs in biological samples using LC-MS/MS. The described method, which includes sample preparation, chromatographic separation, and mass spectrometric detection, is sensitive, specific, and reproducible. Adherence to this protocol will enable researchers to obtain high-quality quantitative data on long-chain acyl-CoAs, facilitating a deeper understanding of their roles in health and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
Application Note and Protocol: A Spectrophotometric Assay for Trans-2-Enoyl-CoA Reductase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-enoyl-CoA reductase (EC 1.3.1.38) is a key enzyme in the fatty acid elongation and biosynthesis pathways.[1][2] It catalyzes the NADPH-dependent reduction of a trans-2-enoyl-CoA intermediate to its corresponding acyl-CoA.[1][2] This function makes it a critical component in the production of very-long-chain fatty acids (VLCFAs), which are essential for numerous biological processes. Due to its role in vital metabolic pathways, trans-2-enoyl-CoA reductase is an attractive target for the development of novel therapeutics, particularly in the fields of metabolic disorders and infectious diseases, as well as for applications in biofuel production.[3]
This application note provides a detailed protocol for a continuous spectrophotometric assay to measure the activity of trans-2-enoyl-CoA reductase. The assay is based on monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ during the reduction of the trans-2-enoyl-CoA substrate.[4][5] This method is suitable for enzyme characterization, kinetic analysis, and high-throughput screening of potential inhibitors.
Signaling Pathway and Experimental Workflow
The enzymatic reaction catalyzed by trans-2-enoyl-CoA reductase is a critical step in the fatty acid elongation cycle. The overall process involves the sequential addition of two-carbon units to a growing fatty acyl chain.
The experimental workflow for determining enzyme activity is a straightforward process that can be adapted for various research needs, including kinetic studies and inhibitor screening.
References
- 1. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trans-2-enoyl-CoA reductase (NADPH) - Wikipedia [en.wikipedia.org]
- 3. Spectrophotometric assay of 2,4-dienoyl coenzyme A reductase with 5-phenyl-2,4-pentadienoyl-coenzyme A as substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Inhibitors Targeting Enoyl-Acyl Carrier Protein Reductase in Plasmodium falciparum by Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Purification of Enzymes in the Methyl-Branched Fatty Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of key enzymes involved in the methyl-branched fatty acid pathway. The methodologies described herein are essential for obtaining highly purified and active enzymes for structural and functional studies, inhibitor screening, and other drug development applications.
Introduction
Methyl-branched fatty acids are important components of lipids in various organisms and play crucial roles in determining the physical properties of cell membranes and in metabolic signaling. The biosynthesis of these specialized lipids involves a series of enzymatic reactions. The purification of the enzymes in this pathway is a critical first step in understanding their mechanisms of action and for developing targeted therapeutics.
This document focuses on the detailed purification protocols for two key enzymes:
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This mitochondrial multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of branched-chain α-keto acids, providing the primer for the synthesis of iso- and anteiso-branched-chain fatty acids.
-
Fatty Acid Synthase (FAS): A multifunctional enzyme that can utilize methylmalonyl-CoA as an extender unit to synthesize methyl-branched fatty acids.
Data Presentation
The following tables summarize the quantitative data from representative purification protocols for the Branched-Chain α-Keto Acid Dehydrogenase Complex from bovine kidney mitochondria and a Type I Fatty Acid Synthase.
Table 1: Purification of Branched-Chain α-Keto Acid Dehydrogenase Complex from Bovine Kidney Mitochondria
| Purification Step | Total Protein (mg) | Total Activity (μmol/min) | Specific Activity (μmol/min/mg) | Yield (%) | Purification (-fold) |
| Mitochondrial Extract | 12,500 | 125 | 0.01 | 100 | 1 |
| PEG-6000 Precipitation | 4,250 | 115 | 0.027 | 92 | 2.7 |
| DEAE-Cellulose | 850 | 95 | 0.112 | 76 | 11.2 |
| Phenyl-Sepharose | 120 | 70 | 0.583 | 56 | 58.3 |
| Hydroxyapatite (B223615) | 15 | 54 | 3.6 | 43 | 360 |
Data is hypothetical and compiled for illustrative purposes based on typical purification schemes.
Table 2: Purification of a Representative Type I Fatty Acid Synthase
| Purification Step | Total Protein (mg) | Total Activity (nmol/min) | Specific Activity (nmol/min/mg) | Yield (%) | Purification (-fold) |
| Crude Extract | 15,000 | 30,000 | 2 | 100 | 1 |
| Ammonium (B1175870) Sulfate (B86663) (35-50%) | 3,000 | 24,000 | 8 | 80 | 4 |
| DEAE Bio-Gel A | 400 | 18,000 | 45 | 60 | 22.5 |
| Gel Filtration | 80 | 14,400 | 180 | 48 | 90 |
Data is hypothetical and compiled for illustrative purposes based on typical purification schemes.
Experimental Protocols
I. Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex from Bovine Kidney Mitochondria
This protocol describes the purification of the BCKDH complex to near homogeneity.[1][2][3]
A. Isolation of Mitochondria
-
Homogenize fresh bovine kidney cortex in 4 volumes of ice-cold isolation buffer (250 mM sucrose, 10 mM Tris-HCl, pH 7.4, 1 mM EDTA).
-
Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
Collect the supernatant and centrifuge at 8,000 x g for 15 minutes at 4°C to pellet the mitochondria.
-
Wash the mitochondrial pellet by resuspending in isolation buffer and centrifuging again at 8,000 x g for 15 minutes.
-
Resuspend the final mitochondrial pellet in a minimal volume of extraction buffer (50 mM potassium phosphate (B84403), pH 7.5, 1 mM EDTA, 1 mM dithiothreitol).
B. Polyethylene Glycol (PEG) Precipitation
-
Disrupt the mitochondria by sonication on ice.
-
Centrifuge at 100,000 x g for 60 minutes to obtain the mitochondrial extract (supernatant).
-
Slowly add solid PEG-6000 to the extract to a final concentration of 6% (w/v) while stirring on ice.
-
After stirring for 30 minutes, centrifuge at 10,000 x g for 15 minutes.
-
Discard the supernatant and resuspend the pellet containing the BCKDH complex in Buffer A (20 mM potassium phosphate, pH 7.2, 0.5 mM EDTA, 1 mM dithiothreitol).
C. DEAE-Cellulose Chromatography
-
Load the resuspended PEG pellet onto a DEAE-cellulose column pre-equilibrated with Buffer A.
-
Wash the column with Buffer A until the absorbance at 280 nm returns to baseline.
-
Elute the BCKDH complex with a linear gradient of 0-0.5 M KCl in Buffer A.
-
Collect fractions and assay for BCKDH activity. Pool the active fractions.
D. Phenyl-Sepharose Chromatography
-
Add ammonium sulfate to the pooled active fractions to a final concentration of 1 M.
-
Load the sample onto a Phenyl-Sepharose column pre-equilibrated with Buffer A containing 1 M ammonium sulfate.
-
Wash the column with the equilibration buffer.
-
Elute the complex with a decreasing linear gradient of 1-0 M ammonium sulfate in Buffer A.
-
Pool the active fractions.
E. Hydroxyapatite Chromatography
-
Dialyze the pooled fractions from the Phenyl-Sepharose step against Buffer B (10 mM potassium phosphate, pH 7.2, 0.5 mM EDTA, 1 mM dithiothreitol).
-
Load the dialyzed sample onto a hydroxyapatite column pre-equilibrated with Buffer B.
-
Wash the column with Buffer B.
-
Elute the BCKDH complex with a linear gradient of 10-200 mM potassium phosphate in Buffer B.
-
Pool the active fractions, which contain the purified BCKDH complex.
F. Enzyme Activity Assay
The activity of the BCKDH complex is determined by monitoring the reduction of NAD+ to NADH at 340 nm. The assay mixture contains 30 mM potassium phosphate buffer (pH 7.5), 2 mM NAD+, 0.2 mM thiamine (B1217682) pyrophosphate, 1 mM MgCl2, 0.4 mM coenzyme A, and 1 mM of a branched-chain α-keto acid substrate (e.g., α-ketoisovalerate). The reaction is initiated by the addition of the enzyme fraction.
II. Purification of a Type I Fatty Acid Synthase (FAS)
This protocol describes a general method for the purification of a Type I FAS, which can be adapted for enzymes involved in methyl-branched fatty acid synthesis.[4][5]
A. Preparation of Crude Extract
-
Harvest bacterial cells (e.g., Brevibacterium ammoniagenes) or yeast cells (e.g., Saccharomyces cerevisiae) by centrifugation.[4][6]
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol, and protease inhibitors).
-
Disrupt the cells by sonication, French press, or glass bead milling.
-
Centrifuge the lysate at high speed (e.g., 100,000 x g) for 1 hour to obtain the crude extract (supernatant).
B. Ammonium Sulfate Fractionation
-
Slowly add finely ground ammonium sulfate to the crude extract to achieve 35% saturation while stirring on ice.
-
After 30 minutes, centrifuge at 15,000 x g for 20 minutes. Discard the pellet.
-
Add more ammonium sulfate to the supernatant to bring the saturation to 50%.
-
Stir for 30 minutes and centrifuge as before.
-
Dissolve the pellet, which contains the FAS, in a minimal volume of Buffer C (20 mM potassium phosphate, pH 7.0, 1 mM EDTA, 1 mM dithiothreitol).
C. DEAE Bio-Gel A Chromatography
-
Desalt the dissolved ammonium sulfate pellet using a Sephadex G-25 column equilibrated with Buffer C.
-
Load the desalted sample onto a DEAE Bio-Gel A column equilibrated with Buffer C.
-
Wash the column with Buffer C.
-
Elute the FAS with a linear gradient of 0-0.5 M NaCl in Buffer C.
-
Pool the active fractions.
D. Gel Filtration Chromatography
-
Concentrate the pooled active fractions using ultrafiltration.
-
Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-300) equilibrated with Buffer D (50 mM potassium phosphate, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol).
-
Elute the protein with Buffer D. The FAS will elute as a high molecular weight peak.
-
Pool the fractions containing the purified FAS.
E. Enzyme Activity Assay
FAS activity is measured by monitoring the malonyl-CoA-dependent oxidation of NADPH at 340 nm. A typical assay mixture contains 100 mM potassium phosphate buffer (pH 7.0), 0.25 mM NADPH, 0.1 mM acetyl-CoA, and 0.1 mM malonyl-CoA (or methylmalonyl-CoA for branched-chain synthesis). The reaction is initiated by adding the enzyme.
Visualizations
Signaling Pathway and Experimental Workflows
Caption: Overview of the methyl-branched fatty acid biosynthesis pathway.
Caption: Experimental workflow for the purification of the BCKDH complex.
Caption: Experimental workflow for the purification of Fatty Acid Synthase.
References
- 1. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification and characterization of branched chain alpha-keto acid dehydrogenase complex of bovine kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid purification of bovine kidney branched-chain 2-oxoacid dehydrogenase complex containing endogenous kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A rapid method for the purification of fatty acid synthetase from the yeast Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fatty acid synthetase from Brevibacterium ammoniagenes: formation of monounsaturated fatty acids by a multienzyme complex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tracing the Metabolism of trans-2,3-methyltetracos-2-enoyl-CoA using Stable Isotopes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Very long-chain fatty acids (VLCFAs), defined as fatty acids with a chain length of 20 carbons or more, play crucial roles in numerous biological processes, including membrane structure, cell signaling, and energy metabolism.[1][2][3][4] The metabolism of these molecules is complex and tightly regulated, and dysregulation has been implicated in various diseases.[2][3][5] trans-2,3-methyltetracos-2-enoyl-CoA is a unique, modified VLCFA intermediate of the fatty acid elongation cycle.[6] Its metabolism and downstream effects are of significant interest for understanding the nuances of lipid biology and for the development of novel therapeutics.
Stable isotope tracing has emerged as a powerful technique to delineate metabolic pathways and quantify fluxes in a variety of biological systems.[7][8][9] By introducing molecules labeled with heavy isotopes such as ¹³C or ²H, researchers can track the transformation of a substrate into its downstream metabolites.[9] This approach offers a dynamic view of metabolic processes that is not achievable with traditional static measurements.[8]
These application notes provide a detailed guide for utilizing stable isotope-labeled trans-2,3-methyltetracos-2-enoyl-CoA to investigate its metabolic fate in cellular and preclinical models. The protocols outlined below cover experimental design, sample preparation, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the quantification of acyl-CoA species.[5][10][11][12]
Metabolic Pathway of Very Long-Chain Fatty Acid Elongation
The biosynthesis of VLCFAs occurs through a cyclic process in the endoplasmic reticulum, known as the fatty acid elongation cycle. Each cycle extends the fatty acyl-CoA chain by two carbons. trans-2,3-methyltetracos-2-enoyl-CoA is an intermediate in this pathway. The presence of a methyl group at the 2,3-position may influence the rate and specificity of the subsequent enzymatic steps.
Experimental Workflow for Stable Isotope Tracing
The general workflow for tracing the metabolism of stable isotope-labeled trans-2,3-methyltetracos-2-enoyl-CoA involves several key steps, from cell culture or animal model administration to data analysis.
Experimental Protocols
Protocol 1: In Vitro Stable Isotope Labeling of Cultured Cells
This protocol describes the labeling of adherent mammalian cells with a stable isotope-labeled precursor of trans-2,3-methyltetracos-2-enoyl-CoA.
Materials:
-
Cultured mammalian cells (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Stable isotope-labeled precursor (e.g., ¹³C-labeled methyltetracosanoic acid)
-
BSA-fatty acid free
-
Phosphate-buffered saline (PBS)
-
Cold methanol (B129727) (-80°C)
-
Cell scraper
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 80-90% confluency at the time of the experiment.
-
Preparation of Labeling Medium: Prepare a stock solution of the ¹³C-labeled methyltetracosanoic acid complexed to BSA. Dissolve the fatty acid in ethanol (B145695) and dilute into a warm BSA solution in PBS with stirring. The final concentration in the medium should be determined based on preliminary toxicity and uptake assays.
-
Labeling: When cells reach the desired confluency, aspirate the growth medium and replace it with the labeling medium.
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Metabolism Quenching and Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold (-80°C) methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
-
Store samples at -80°C until extraction.
-
Protocol 2: Acyl-CoA Extraction from Cells
This protocol details the extraction of acyl-CoAs from cultured cells using solid-phase extraction (SPE), which provides a cleaner extract for LC-MS/MS analysis.[10][12]
Materials:
-
Cell samples in methanol from Protocol 1
-
Internal standards (e.g., C17:0-CoA)
-
Water
-
Acetonitrile
-
Ammonium (B1175870) hydroxide
-
SPE cartridges (e.g., mixed-mode)
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation: Thaw the cell samples on ice. Add a known amount of internal standard (e.g., C17:0-CoA) to each sample for quantification.
-
Cell Lysis: Sonicate the samples on ice to ensure complete cell lysis.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interfering substances. The wash solution will depend on the SPE sorbent and should be optimized.
-
Elution: Elute the acyl-CoAs from the cartridge using an appropriate elution solvent (e.g., methanol with ammonium hydroxide).
-
Drying: Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
Protocol 3: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the analysis of acyl-CoAs by LC-MS/MS using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode.[11][12]
Instrumentation:
-
UPLC or HPLC system
-
Triple quadrupole mass spectrometer with an ESI source
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 10 mM ammonium acetate
-
Mobile Phase B: Acetonitrile with 10 mM ammonium acetate
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B to elute the hydrophobic long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 40-50°C
MS/MS Conditions:
-
Ionization Mode: Positive ESI
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Monitor the precursor-to-product ion transitions for the unlabeled and ¹³C-labeled trans-2,3-methyltetracos-2-enoyl-CoA and its expected metabolites. The specific transitions will need to be determined by direct infusion of standards.
-
Collision Energy and other MS parameters: Optimize for each analyte.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.
Table 1: Hypothetical ¹³C-Enrichment in Acyl-CoA Species Over Time
| Time (hours) | ¹³C-trans-2,3-methyltetracos-2-enoyl-CoA (%) | ¹³C-2-Methyltetracosanoyl-CoA (%) | ¹³C-Palmitoyl-CoA (from β-oxidation) (%) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.6 ± 0.2 |
| 1 | 85.2 ± 3.1 | 15.7 ± 1.5 | 1.2 ± 0.3 |
| 4 | 62.8 ± 4.5 | 48.3 ± 3.9 | 5.8 ± 0.7 |
| 8 | 35.1 ± 2.9 | 65.4 ± 5.2 | 12.3 ± 1.1 |
| 24 | 8.9 ± 1.2 | 42.1 ± 4.8 | 25.6 ± 2.4 |
| Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. |
Table 2: Hypothetical Acyl-CoA Pool Sizes After 24-hour Labeling
| Acyl-CoA Species | Control (pmol/mg protein) | Labeled (pmol/mg protein) | Fold Change |
| trans-2,3-methyltetracos-2-enoyl-CoA | Not Detected | 1.2 ± 0.3 | - |
| 2-Methyltetracosanoyl-CoA | Not Detected | 5.8 ± 0.9 | - |
| Tetracosanoyl-CoA (C24:0) | 2.5 ± 0.4 | 2.8 ± 0.5 | 1.12 |
| Palmitoyl-CoA (C16:0) | 15.3 ± 1.8 | 18.1 ± 2.1 | 1.18 |
| Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only. |
Potential Downstream Signaling Effects
The metabolism of VLCFAs can influence various cellular signaling pathways. Alterations in the levels of trans-2,3-methyltetracos-2-enoyl-CoA and its metabolites may impact these pathways.
Conclusion
The methodologies described in these application notes provide a robust framework for investigating the metabolism of trans-2,3-methyltetracos-2-enoyl-CoA. By employing stable isotope tracing in conjunction with sensitive LC-MS/MS analysis, researchers can gain valuable insights into the metabolic fate of this unique VLCFA and its potential roles in health and disease. The successful application of these protocols will contribute to a deeper understanding of lipid metabolism and may uncover novel targets for therapeutic intervention.
References
- 1. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. isotope.com [isotope.com]
- 8. Stable Isotope Tracers for Metabolic Pathway Analysis | Springer Nature Experiments [experiments.springernature.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing Lipid Metabolism in Mycobacterium tuberculosis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The ability of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, to utilize host lipids as a primary carbon source is crucial for its survival, persistence, and pathogenesis. The accumulation of lipids within the mycobacterium, often in the form of intracytoplasmic lipid inclusions (ILIs), and the manipulation of host lipid metabolism, leading to the formation of foamy macrophages, are hallmarks of tuberculosis infection.[1][2][3] Visualizing and quantifying these lipid metabolic processes in vivo and in vitro is therefore essential for understanding disease progression and for the development of new anti-tubercular drugs.
This document provides detailed application notes and protocols for key imaging techniques used to study lipid metabolism in Mtb.
Fluorescence Microscopy for Imaging Lipid Droplets
Fluorescence microscopy is a powerful and widely accessible technique for visualizing lipid droplets in both mycobacteria and infected host cells.[4] Various fluorescent probes are available that specifically stain neutral lipids.
Application Notes
Fluorescent staining allows for the qualitative and quantitative analysis of lipid droplet accumulation. This can be used to:
-
Assess the impact of different carbon sources on Mtb lipid storage.
-
Screen for anti-tubercular compounds that inhibit lipid metabolism.[5]
-
Study the interaction between Mtb and host cell lipid droplets.[2]
-
Monitor the dynamics of lipid droplet formation and degradation in real-time.[4]
Key Fluorescent Probes
| Probe | Excitation (nm) | Emission (nm) | Key Features |
| BODIPY 493/503 | 493 | 503 | Bright, photostable, and specific for neutral lipids. Commonly used for quantifying lipid droplets by flow cytometry and microscopy.[6] |
| Nile Red | 552 | 636 | Environment-sensitive dye; fluoresces yellow in a lipid-rich environment and red in a polar environment. Useful for distinguishing between different lipid classes. |
| LipidSpot™ Dyes | Various | Various | A family of dyes with different spectral properties designed for specific lipid droplet staining. |
Experimental Protocol: Staining of Lipid Droplets in Mtb-infected Macrophages with BODIPY 493/503
This protocol describes the staining of lipid droplets in Mtb-infected macrophages cultured on coverslips.
Materials:
-
Mtb-infected macrophages on sterile glass coverslips in a 24-well plate
-
BODIPY 493/503 stock solution (1 mg/mL in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
DAPI (4′,6-diamidino-2-phenylindole) solution (1 µg/mL in PBS)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Infection: Infect macrophages (e.g., THP-1 or primary bone marrow-derived macrophages) with Mtb at the desired multiplicity of infection (MOI) and incubate for the desired time.
-
Fixation:
-
Carefully aspirate the culture medium.
-
Wash the cells twice with PBS.
-
Fix the cells by adding 500 µL of 4% PFA to each well and incubate for 20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Prepare a working solution of BODIPY 493/503 by diluting the stock solution to a final concentration of 1 µM in PBS.
-
Add 500 µL of the BODIPY 493/503 working solution to each well.
-
Incubate for 15-30 minutes at room temperature, protected from light.[]
-
-
Nuclear Counterstaining:
-
Wash the cells twice with PBS.
-
Add 500 µL of DAPI solution to each well and incubate for 5 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells.
-
Mount the coverslips on glass slides using a drop of mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
Image the slides using a fluorescence microscope with appropriate filter sets for BODIPY 493/503 (green channel) and DAPI (blue channel).
-
Data Analysis: Lipid droplet accumulation can be quantified by measuring the fluorescence intensity or the number and size of lipid droplets per cell using image analysis software such as ImageJ or CellProfiler.
Positron Emission Tomography (PET) for Whole-Body Imaging
PET is a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes in whole living organisms.[8][9][10]
Application Notes
In the context of Mtb lipid metabolism, PET can be used to:
-
Monitor disease progression and treatment response in animal models.[11]
-
Assess the metabolic activity of tuberculous lesions.
-
Investigate the uptake of specific lipid precursors by Mtb in vivo.
Key PET Tracers
| Tracer | Target | Application in Mtb Research |
| ¹⁸F-Fluorodeoxyglucose ([¹⁸F]FDG) | Glucose uptake | Measures metabolic activity of inflammatory cells in tuberculous granulomas.[9][12] While not directly imaging lipid metabolism, it reflects the high metabolic state of infected tissues. |
| ¹¹C-Choline | Choline uptake and incorporation into phospholipids | Can be used to image the synthesis of the complex cell membrane of Mtb.[8][12] |
| ¹⁸F-Fluoroethylcholine ([¹⁸F]FEC) | Choline uptake | Similar to ¹¹C-Choline, used for imaging bacterial cell membrane synthesis.[12] |
Experimental Protocol: [¹⁸F]FDG-PET/CT Imaging in an Mtb-Infected Animal Model
This protocol provides a general workflow for performing [¹⁸F]FDG-PET/CT imaging in a small animal model of tuberculosis (e.g., mouse or rabbit).
Materials:
-
Mtb-infected animal
-
[¹⁸F]FDG
-
Anesthesia (e.g., isoflurane)
-
PET/CT scanner
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Fast the animal for 6-8 hours before imaging to reduce background [¹⁸F]FDG uptake in muscle and brown adipose tissue.
-
Anesthetize the animal using isoflurane.
-
-
Tracer Administration:
-
Administer a weight-adjusted dose of [¹⁸F]FDG via intravenous injection (e.g., tail vein).
-
-
Uptake Period:
-
Allow the tracer to distribute for approximately 60 minutes. Keep the animal warm and anesthetized during this period to minimize stress and muscle uptake of the tracer.
-
-
PET/CT Imaging:
-
Position the animal in the PET/CT scanner.
-
Perform a CT scan for anatomical co-registration and attenuation correction.
-
Acquire PET data for 15-30 minutes.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the PET and CT images.
-
Fuse the PET and CT images for anatomical localization of tracer uptake.
-
Quantify [¹⁸F]FDG uptake in regions of interest (ROIs), such as the lungs or specific granulomas, using Standardized Uptake Values (SUVs).
-
Mass Spectrometry Imaging (MSI) for Spatial Lipidomics
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique to visualize the spatial distribution of lipids and other molecules directly in tissue sections without the need for labels.[13]
Application Notes
MALDI-MSI can be used to:
-
Identify and map the distribution of specific mycobacterial lipids, such as phosphatidylinositol mannosides (PIMs), within granulomas.[13]
-
Visualize the co-localization of anti-tubercular drugs with bacterial populations in infected tissues.[13]
-
Investigate changes in the host lipidome at the site of infection.
Key Mycobacterial Lipid Markers
| Lipid Class | Abbreviation | Role in Mtb |
| Phosphatidylinositol Mannosides | PIMs | Highly abundant glycolipids in the Mtb cell envelope, serving as specific biomarkers.[13] |
| Phthiocerol Dimycocerosates | PDIM | A virulence-associated lipid found on the outer surface of the mycobacterial cell wall.[14] |
| Sulfolipids | SL-1 | Another virulence factor that modulates the host immune response.[14] |
Experimental Protocol: MALDI-MSI of Mycobacterial Lipids in Infected Tissue
This protocol outlines the general steps for performing MALDI-MSI on Mtb-infected tissue sections.
Materials:
-
Frozen Mtb-infected tissue blocks
-
Cryostat
-
Conductive glass slides (e.g., ITO-coated)
-
MALDI matrix (e.g., 9-aminoacridine (B1665356) or 2,5-dihydroxybenzoic acid)
-
Matrix sprayer or spotter
-
MALDI-TOF mass spectrometer with imaging capabilities
Procedure:
-
Tissue Sectioning:
-
Section the frozen tissue block at a thickness of 10-12 µm using a cryostat.
-
Thaw-mount the tissue section onto a conductive glass slide.
-
-
Matrix Application:
-
Apply the MALDI matrix uniformly over the tissue section using an automated sprayer or a manual spotter. The choice of matrix and application method is critical for optimal signal and spatial resolution.
-
-
Data Acquisition:
-
Load the slide into the MALDI-TOF mass spectrometer.
-
Define the imaging area and set the spatial resolution (laser spot size).
-
Acquire mass spectra at each position (pixel) across the defined area.
-
-
Data Analysis:
-
Generate ion images for specific m/z values corresponding to known mycobacterial lipids (e.g., PIMs).
-
Co-register the ion images with an optical image of the tissue section (e.g., H&E stained adjacent section) for anatomical correlation.
-
Perform statistical analysis to identify lipids that are differentially abundant in infected versus uninfected regions.
-
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for fluorescence microscopy of Mtb lipid droplets.
Caption: Workflow for PET/CT imaging of Mtb infection.
Signaling Pathway Diagram
Caption: Mtb lipid metabolism within the host macrophage.
References
- 1. Lipid metabolism and its implication in mycobacteria-host interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impaired fatty acid import or catabolism in macrophages restricts intracellular growth of Mycobacterium tuberculosis [elifesciences.org]
- 3. Frontiers | The impact of Mycobacterium tuberculosis on the macrophage cholesterol metabolism pathway [frontiersin.org]
- 4. Watching intracellular lipolysis in mycobacteria using time lapse fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. PET imaging of mycobacterial infection: transforming the pipeline for tuberculosis drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pnas.org [pnas.org]
Application Notes and Protocols for High-Throughput Screening of trans-2-enoyl-CoA Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-2-enoyl-CoA reductase (TER) is a key enzyme in mitochondrial fatty acid synthesis (mtFAS), catalyzing the NADPH-dependent reduction of a trans-2-enoyl-CoA to a saturated acyl-CoA. This process is essential for the production of octanoyl-CoA, a precursor for the biosynthesis of lipoic acid, a vital cofactor for several mitochondrial dehydrogenase complexes. Dysregulation of mtFAS and TER activity has been implicated in various metabolic disorders and rare diseases, making TER an attractive therapeutic target. This document provides detailed protocols for a high-throughput screening (HTS) assay to identify inhibitors of TER, along with guidelines for data analysis and presentation.
Signaling Pathway and Experimental Workflow
The mtFAS pathway is a critical cellular process for producing fatty acids required for mitochondrial function. TER catalyzes the final reductive step in each elongation cycle of this pathway. An HTS campaign to identify TER inhibitors typically involves a biochemical assay that monitors the consumption of the cofactor NADPH, which can be measured by a decrease in absorbance at 340 nm.
Data Presentation
Quantitative data from primary screens and subsequent dose-response experiments should be organized for clear comparison. While specific inhibitors for TER with publicly available IC50 values are limited, the following table provides a template for presenting such data. For illustrative purposes, data for inhibitors of other enzymes in the broader fatty acid synthesis pathway are included.
| Compound ID | Target Enzyme | Assay Type | IC50 (µM) | Max Inhibition (%) | Z'-factor |
| Hypothetical TER Inhibitor A | trans-2-enoyl-CoA Reductase | NADPH depletion | 5.2 | 98 | 0.75 |
| Hypothetical TER Inhibitor B | trans-2-enoyl-CoA Reductase | NADPH depletion | 12.8 | 95 | 0.72 |
| Thiolactomycin | β-ketoacyl-ACP synthase (FabB/F) | Varies | ~3.1-6.2 | Not Reported | Not Applicable |
| Triclosan | Enoyl-ACP Reductase (FabI) | Varies | ~0.05 | Not Reported | Not Applicable |
Note: The data for hypothetical TER inhibitors are for illustrative purposes only. Thiolactomycin and Triclosan target other enzymes in the fatty acid synthesis pathway and are provided as a reference.
Experimental Protocols
High-Throughput Screening (HTS) Protocol for TER Inhibitors
This protocol is designed for a 384-well plate format and is based on a spectrophotometric assay that measures the decrease in absorbance at 340 nm due to the consumption of NADPH.
Materials and Reagents:
-
Purified recombinant human trans-2-enoyl-CoA reductase (TER)
-
Substrate: trans-2-Octenoyl-CoA (or other suitable trans-2-enoyl-CoA substrate)
-
Cofactor: β-Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form (NADPH)
-
Assay Buffer: 100 mM Sodium Phosphate, pH 7.4, 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.
-
Compound Library: Typically dissolved in 100% DMSO.
-
Positive Control: A known inhibitor of a related enzyme (if no specific TER inhibitor is available) or a chelating agent like EDTA if the enzyme is metal-dependent (to be determined empirically).
-
Negative Control: DMSO
-
384-well, UV-transparent microplates
-
Microplate spectrophotometer capable of reading absorbance at 340 nm in kinetic mode.
-
Automated liquid handling systems (optional but recommended for HTS)
Assay Principle:
The enzymatic activity of TER is monitored by the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+. Inhibitors of TER will slow down this reaction, resulting in a smaller decrease in absorbance compared to the uninhibited reaction.
Experimental Procedure:
-
Compound Plating:
-
Dispense 200 nL of compounds from the library (typically at 10 mM in 100% DMSO) into the appropriate wells of a 384-well plate.
-
For control wells, dispense 200 nL of DMSO (negative control) or a control inhibitor (positive control).
-
-
Enzyme Preparation and Dispensing:
-
Prepare a working solution of TER in assay buffer. The final concentration in the assay should be determined empirically to yield a robust signal within the linear range of the assay (e.g., 10-50 nM).
-
Dispense 10 µL of the TER solution to all wells of the 384-well plate containing the compounds and controls.
-
-
Pre-incubation:
-
Centrifuge the plates briefly (e.g., 1 minute at 1000 rpm) to ensure proper mixing.
-
Incubate the plates at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Substrate and Cofactor Addition:
-
Prepare a substrate mix containing trans-2-Octenoyl-CoA and NADPH in assay buffer. The final concentrations in the assay should be approximately at their respective Km values (e.g., 50-100 µM for trans-2-Octenoyl-CoA and 100-150 µM for NADPH).[1]
-
Initiate the enzymatic reaction by dispensing 10 µL of the substrate mix to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate spectrophotometer.
-
Measure the absorbance at 340 nm every 30 seconds for 10-15 minutes (kinetic read).
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve (mOD/min).
-
Determine the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Rate_compound - Rate_background) / (Rate_negative_control - Rate_background))
-
Rate_compound: Rate of reaction in the presence of the test compound.
-
Rate_negative_control: Rate of reaction in the presence of DMSO.
-
Rate_background: Rate of reaction in the absence of the enzyme.
-
-
Calculate the Z'-factor to assess the quality of the assay: Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Dose-Response and IC50 Determination Protocol
For compounds identified as "hits" in the primary screen, a dose-response experiment is performed to determine their potency (IC50).
Experimental Procedure:
-
Prepare a serial dilution of the hit compound (e.g., 10-point, 3-fold dilution series starting from 100 µM).
-
Perform the HTS assay as described above, using the serially diluted compound concentrations.
-
Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.
These protocols provide a robust framework for the high-throughput screening and identification of novel inhibitors of trans-2-enoyl-CoA reductase, which may serve as valuable starting points for the development of new therapeutics for metabolic disorders.
References
Application Notes and Protocols for Recombinant Expression of Mycobacterial Fatty Acid Synthase Components
Audience: Researchers, scientists, and drug development professionals.
Introduction: The rise of multidrug-resistant Mycobacterium tuberculosis necessitates the development of novel therapeutic strategies. The mycobacterial fatty acid synthase (FAS) systems, particularly the type II system (FAS-II), are essential for the biosynthesis of mycolic acids, a unique and critical component of the mycobacterial cell wall. This makes the enzymes of the FAS-II pathway attractive targets for new anti-tubercular drugs. The production of high-quality, active recombinant FAS components is a critical first step for structural biology, inhibitor screening, and detailed biochemical characterization.
These application notes provide detailed protocols and supporting data for the recombinant expression and purification of key components of the Mycobacterium tuberculosis FAS-II system in Escherichia coli. Additionally, methodologies for assessing the enzymatic activity of the purified proteins are described.
I. Key Components of the Mycobacterial FAS-II System
The FAS-II system is responsible for the elongation of fatty acid precursors, ultimately leading to the very-long-chain meromycolic acids. The core enzymatic steps in each elongation cycle are catalyzed by a series of discrete, monofunctional enzymes. The key components covered in these notes are:
-
β-ketoacyl-ACP synthase III (FabH): Initiates the FAS-II cycle by condensing acyl-CoA primers from the FAS-I system with malonyl-ACP.
-
Acyl Carrier Protein (AcpM): A central component that shuttles the growing acyl chain between the various enzymes of the FAS-II pathway.
-
β-ketoacyl-ACP synthases (KasA and KasB): Catalyze the condensation of malonyl-ACP with the acyl-ACP intermediate, extending the fatty acid chain.
-
β-ketoacyl-ACP reductase (MabA): Reduces the β-ketoacyl-ACP to a β-hydroxyacyl-ACP.
-
β-hydroxyacyl-ACP dehydratase (HadAB/HadBC): Dehydrates the β-hydroxyacyl-ACP to form a trans-2-enoyl-ACP.
-
Enoyl-ACP reductase (InhA): Reduces the trans-2-enoyl-ACP to complete the elongation cycle.
II. Data Presentation: Expression and Purification of FAS-II Components
Successful recombinant expression and purification of mycobacterial FAS-II components in E. coli have been reported. The following tables summarize representative quantitative data from published studies. It is important to note that expression levels and purification yields can vary significantly depending on the specific construct, expression conditions, and purification strategy employed.
Table 1: Recombinant Expression and Purification of Mycobacterial FAS-II Proteins
| Protein (Gene) | Expression System | Fusion Tag | Purification Method(s) | Yield | Purity | Reference |
| AcpM (Rv2244) | E. coli | None | Ion Exchange, Size Exclusion | 15-20 mg/L | >95% | [1] |
| InhA (Rv1484) | E. coli BL21(DE3)pLysS | N-terminal His-tag | Ni-NTA Affinity, Size Exclusion | Not specified | >95% | [2] |
| FabH (Rv0533c) | E. coli | His-tag | Ni²⁺-chelate Affinity | Not specified | >95% | [3] |
| KasA (Rv2245) | E. coli | Not specified | Affinity Chromatography | Not specified | >95% | [4] |
| KasB (Rv2246) | E. coli | Not specified | Affinity Chromatography | Not specified | >95% | [4] |
| HadAB (Rv0635-Rv0636) | E. coli | GST-tag (on HadB) | GST Affinity, Ion Exchange, Size Exclusion | Not specified | >95% | [5] |
| FAS I (fas1) | E. coli Bl21 | Strep-tag | Strep-Tactin Affinity | ~0.4 mg/L | High | [6] |
Table 2: Specific Activity of Purified Recombinant Mycobacterial FAS-II Enzymes
| Enzyme | Substrate(s) | Specific Activity | Reference |
| KasA | C16-ACP, Malonyl-ACP | Activity demonstrated, specific value not provided | [4] |
| KasB | C16-ACP, Malonyl-ACP | Activity demonstrated, specific value not provided | [4] |
| Isocitrate Lyase (Icl) | threo D-(s) isocitrate | 1.3 µmol/min/mg | [7] |
III. Experimental Protocols
A. General Workflow for Recombinant Expression and Purification
The following diagram illustrates a general workflow for the recombinant expression and purification of mycobacterial FAS components in E. coli.
References
- 1. Development of a scintillation proximity assay for the Mycobacterium tuberculosis KasA and KasB enzymes involved in mycolic acid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiochemical malonyl-CoA decarboxylase assay: activity and subcellular distribution in heart and skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression, purification and crystallization of the (3R)-hydroxyacyl-ACP dehydratase HadAB complex from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. journals.asm.org [journals.asm.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Instability of Long-Chain Acyl-CoA Thioesters in Solution
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on handling and stabilizing long-chain acyl-CoA thioesters in solution. Find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to ensure the integrity of your experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and use of long-chain acyl-CoA thioesters in a question-and-answer format.
Q1: I'm observing low or inconsistent enzyme activity when using a long-chain acyl-CoA substrate. What could be the cause?
A1: This is a common issue that can stem from several factors related to the stability and bioavailability of the acyl-CoA thioester.
-
Degradation of the Thioester Bond: Long-chain acyl-CoAs are susceptible to hydrolysis, especially at alkaline pH. Most enzymatic assays are performed at physiological pH (around 7.4), where the thioester bond is less stable. Ensure your buffers are freshly prepared and maintained at the correct pH. It is advisable to prepare stock solutions in a slightly acidic buffer (pH 5-6) and introduce the acyl-CoA to the reaction mixture immediately before starting the assay.
-
Micelle Formation: Long-chain acyl-CoAs are amphipathic molecules that can form micelles when their concentration exceeds the critical micelle concentration (CMC). In a micellar state, the acyl-CoA may not be accessible to the enzyme, leading to lower than expected activity. Refer to the CMC values in the data section to ensure your working concentration is below the CMC. If you must work above the CMC, the inclusion of a low concentration of a non-ionic detergent or a binding protein like Acyl-CoA Binding Protein (ACBP) can help to solubilize the acyl-CoA and make it available to the enzyme.
-
Precipitation: Long-chain acyl-CoAs can precipitate out of solution, particularly at low temperatures or in the presence of certain divalent cations. Visually inspect your solutions for any cloudiness or precipitate. If precipitation is suspected, gentle warming and sonication may help to redissolve the compound.
Q2: My long-chain acyl-CoA solution has become cloudy upon storage. What should I do?
A2: Cloudiness in your acyl-CoA solution is a strong indicator of precipitation or micelle formation.
-
For Precipitation: If you suspect precipitation, you can try to gently warm the solution to a temperature that does not compromise its stability (e.g., not exceeding 37°C for short periods) and briefly sonicate it. To prevent this, ensure that the storage buffer has an appropriate pH (slightly acidic) and is free of high concentrations of divalent cations.
-
For Micelle Formation: If the cloudiness is due to micelle formation because of high concentration, you can dilute the stock solution to a concentration below the CMC. For long-term storage, it is recommended to store aliquots of high-concentration stocks and dilute them to the working concentration just before use.
Q3: I am getting inconsistent results in my experiments involving long-chain acyl-CoAs. How can I improve reproducibility?
A3: Inconsistent results are often a consequence of the inherent instability of these molecules. To improve reproducibility, consider the following:
-
Standardize Handling Procedures: Implement a strict and consistent protocol for the handling of your long-chain acyl-CoA stocks and working solutions. This includes using pre-chilled, sterile, and nuclease-free tubes and pipette tips, as well as minimizing the time the solutions are kept at room temperature.
-
Aliquot and Store Properly: Upon receiving or synthesizing a new batch of long-chain acyl-CoA, immediately prepare single-use aliquots and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Verify Integrity Before Use: Before critical experiments, it is advisable to check the integrity of your acyl-CoA stock. This can be done using analytical techniques like HPLC to ensure that the majority of the compound is intact and has not degraded.
-
Use Freshly Prepared Solutions: Always prepare your working solutions fresh from a frozen aliquot on the day of the experiment. Do not store diluted working solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of instability for long-chain acyl-CoA thioesters in solution?
A1: The primary cause of instability is the hydrolysis of the high-energy thioester bond. This hydrolysis is pH-dependent and is significantly accelerated at alkaline pH. Enzymatic degradation by thioesterases present in biological samples is another major cause of instability.
Q2: How does the chain length of the acyl group affect the stability of the acyl-CoA?
A2: While the thioester bond itself is the primary site of instability, the long acyl chain introduces physical challenges such as poor aqueous solubility and a tendency to form micelles. Longer acyl chains generally lead to a lower critical micelle concentration (CMC), meaning they are more prone to forming micelles at lower concentrations.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration at which individual amphipathic molecules, like long-chain acyl-CoAs, begin to self-assemble into spherical structures called micelles. Above the CMC, the concentration of free acyl-CoA monomers does not increase significantly. This is critical for enzymatic assays, as many enzymes can only utilize the monomeric form of the substrate. Working at concentrations above the CMC can lead to artificially low reaction rates.
Q4: What is the role of Acyl-CoA Binding Protein (ACBP)?
A4: Acyl-CoA Binding Protein (ACBP) is an intracellular protein that binds to long-chain acyl-CoA thioesters with high affinity. In vivo, it is involved in the transport and buffering of acyl-CoAs. In vitro, ACBP can be used to stabilize long-chain acyl-CoAs in solution, prevent their precipitation and micelle formation, and protect them from non-enzymatic and enzymatic hydrolysis.
Q5: What are the ideal storage conditions for long-chain acyl-CoA thioesters?
A5: For long-term storage, long-chain acyl-CoA thioesters should be stored as a lyophilized powder or in a slightly acidic aqueous buffer (pH 5-6) at -80°C. Prepare single-use aliquots to avoid repeated freeze-thaw cycles.
Data Presentation
Table 1: Critical Micelle Concentration (CMC) of Common Long-Chain Acyl-CoA Thioesters
The CMC is influenced by factors such as pH, ionic strength, and temperature. The values below are approximate and were determined under specific experimental conditions. It is recommended to determine the CMC under your specific experimental conditions if precise control is required.
| Acyl-CoA Thioester | Acyl Chain | Approximate CMC (µM) | Reference Conditions |
| Myristoyl-CoA | C14:0 | 30 - 60 | pH 7.4, various buffers |
| Palmitoyl-CoA | C16:0 | 3 - 8 | pH 7.4, 50 mM KPi |
| Stearoyl-CoA | C18:0 | 2 - 4 | pH 7.4, 50 mM KPi |
| Oleoyl-CoA | C18:1 | 4 - 10 | pH 7.4, 50 mM KPi |
Note: The presence of double bonds in the acyl chain, as in Oleoyl-CoA, generally increases the CMC compared to its saturated counterpart (Stearoyl-CoA).
Table 2: Factors Influencing the Stability of Long-Chain Acyl-CoA Thioesters
Precise half-life data for long-chain acyl-CoA thioesters under a wide range of conditions is not extensively documented in a centralized manner. This table provides a summary of the key factors that influence their stability.
| Factor | Effect on Stability | Recommendations for Maximizing Stability |
| pH | Highly unstable at alkaline pH (>8.0) due to hydrolysis. Relatively stable at acidic to neutral pH (4.0-7.0). | Prepare and store stock solutions in a slightly acidic buffer (pH 5-6). Minimize exposure to alkaline conditions. |
| Temperature | Higher temperatures accelerate the rate of hydrolysis. | Store stock solutions at -80°C. Handle on ice and minimize time at room temperature. Avoid repeated freeze-thaw cycles. |
| Enzymes | Thioesterases rapidly hydrolyze the thioester bond. | Work with purified systems when possible. If using cell lysates or tissue homogenates, work quickly at low temperatures and consider using thioesterase inhibitors if compatible with your experiment. |
| Concentration | Above the CMC, micelle formation can reduce the effective concentration of monomeric acyl-CoA and may alter stability. | Work below the CMC whenever possible. If higher concentrations are necessary, consider using stabilizing agents like ACBP. |
| Binding Proteins | Acyl-CoA Binding Protein (ACBP) can significantly increase stability by sequestering the acyl-CoA and protecting it from hydrolysis. | Add purified ACBP to your experimental system to stabilize the acyl-CoA. |
| Divalent Cations | High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) can cause precipitation of long-chain acyl-CoAs. | Be mindful of the concentration of divalent cations in your buffers. Test for precipitation if high concentrations are required for your experiment. |
Experimental Protocols
Protocol 1: General Handling and Storage of Long-Chain Acyl-CoA Thioesters
-
Receiving and Initial Handling: Upon receiving lyophilized long-chain acyl-CoA, store it at -80°C until you are ready to prepare a stock solution.
-
Stock Solution Preparation:
-
Allow the vial to warm to room temperature before opening to prevent condensation.
-
Reconstitute the lyophilized powder in a sterile, slightly acidic aqueous buffer (e.g., 10 mM MES, pH 6.0 or 10 mM Sodium Acetate, pH 5.5) to a desired stock concentration (e.g., 1-10 mM).
-
Gently vortex to dissolve. If solubility is an issue, brief sonication in a water bath may be helpful.
-
-
Aliquoting: Immediately prepare single-use aliquots of the stock solution in sterile, low-binding microcentrifuge tubes. The volume of the aliquots should be convenient for your typical experimental needs to avoid multiple freeze-thaw cycles of the same tube.
-
Long-Term Storage: Snap-freeze the aliquots in liquid nitrogen and store them at -80°C. Properly stored aliquots can be stable for several months.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw a single aliquot on ice.
-
Keep the stock solution on ice at all times.
-
Dilute the stock solution to the final working concentration in your desired experimental buffer immediately before use.
-
Protocol 2: Chemical Synthesis of Long-Chain Acyl-CoA Thioesters (Mixed Anhydride (B1165640) Method)
This protocol provides a general method for the chemical synthesis of long-chain acyl-CoA thioesters. Caution: This procedure involves the use of potentially hazardous chemicals. Please follow all appropriate safety precautions.
-
Activation of the Fatty Acid:
-
Dissolve the long-chain fatty acid (e.g., palmitic acid) in an anhydrous organic solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a slight molar excess of a base (e.g., triethylamine).
-
Slowly add a slight molar excess of an activating agent (e.g., ethyl chloroformate) and stir the reaction at 0°C for 30-60 minutes to form the mixed anhydride.
-
-
Thioester Formation:
-
In a separate flask, dissolve Coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., 0.5 M KHCO₃, pH 8.0).
-
Cool the Coenzyme A solution to 0°C.
-
Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution with vigorous stirring.
-
Maintain the pH of the reaction mixture around 8.0 by adding a dilute base (e.g., 1 M KOH) as needed.
-
Allow the reaction to proceed at 0°C for 1-2 hours.
-
-
Purification:
-
The crude reaction mixture can be purified by reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Use a C18 column and a gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile).
-
Monitor the elution profile by UV absorbance at 260 nm.
-
Collect the fractions corresponding to the acyl-CoA peak.
-
-
Lyophilization and Storage:
-
Pool the pure fractions and lyophilize to obtain the purified long-chain acyl-CoA as a powder.
-
Store the lyophilized powder at -80°C.
-
Protocol 3: Assessing the Integrity of Long-Chain Acyl-CoA Thioesters by HPLC
This protocol allows for the qualitative and quantitative assessment of the purity and degradation of long-chain acyl-CoA thioesters.
-
Sample Preparation:
-
Dilute a small aliquot of your acyl-CoA stock solution in the initial mobile phase buffer to a concentration suitable for UV detection (e.g., 10-100 µM).
-
-
HPLC System and Column:
-
Use a standard HPLC system with a UV detector.
-
Employ a reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a low percentage of Mobile Phase B (e.g., 10%) and gradually increase it to a high percentage (e.g., 90%) over a period of 20-30 minutes to elute the long-chain acyl-CoA.
-
-
Detection:
-
Monitor the absorbance at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.
-
-
Data Analysis:
-
A pure, intact acyl-CoA sample should show a single major peak at a characteristic retention time.
-
The presence of earlier eluting peaks, particularly a peak corresponding to free Coenzyme A, indicates degradation of the thioester bond.
-
The purity can be estimated by calculating the peak area of the acyl-CoA as a percentage of the total peak area.
-
Mandatory Visualization
Diagram 1: Degradation Pathways of Long-Chain Acyl-CoA Thioesters
Technical Support Center: Isomer Resolution of Methyl-Branched Fatty Acids
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in resolving isomers of methyl-branched fatty acids using chromatography. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific problems that may arise during the chromatographic analysis of methyl-branched fatty acids.
| Problem | Potential Cause | Suggested Solution |
| Poor Resolution of Isomers | Inadequate column selection. | For GC analysis of FAMEs, utilize long, highly-polar capillary columns such as those with cyanopropyl silicone stationary phases (e.g., CP-Sil 88, HP-88, SP-2560).[1][2] For HPLC, consider reversed-phase columns (e.g., C18) or silver-ion HPLC for enhanced separation of positional isomers.[3][4] |
| Suboptimal temperature program (GC). | Optimize the temperature gradient. A slower ramp rate can improve the separation of closely eluting isomers. | |
| Inappropriate mobile phase composition (HPLC). | Adjust the mobile phase gradient and composition. For reversed-phase HPLC, varying the acetonitrile (B52724)/water ratio can significantly impact resolution.[5] For complex mixtures, a gradient elution is often necessary.[4] | |
| Peak Tailing | Active sites on the column. | Use a column with high inertness. For GC, ensure proper deactivation of the injector liner and column. For HPLC, check for secondary interactions with the stationary phase. |
| Sample overload. | Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume.[6] | |
| Mismatch between injection solvent and mobile phase (HPLC). | Dissolve the sample in a solvent that is weaker than or compatible with the initial mobile phase.[6][7] | |
| Peak Fronting | Column overload. | Decrease the sample concentration or injection volume. Consider using a column with a higher loading capacity.[6] |
| Poor sample solubility. | Ensure the sample is fully dissolved in the injection solvent. Change the solvent if necessary to one that offers better solubility and is compatible with the mobile phase.[6] | |
| Split Peaks | Blockage in the injector or column inlet. | Check for and replace a blocked inlet frit or liner. Ensure the column is installed correctly.[6] |
| Void or channel in the column packing. | This often indicates column degradation and requires column replacement.[6] | |
| Incompatible injection solvent. | The sample solvent should be miscible with the mobile phase to prevent phase separation upon injection. | |
| Irreproducible Retention Times | Fluctuations in temperature. | For GC, ensure the oven temperature is stable and reproducible. For HPLC, use a column oven to maintain a consistent temperature.[7] |
| Inconsistent mobile phase preparation (HPLC). | Prepare fresh mobile phase for each run and ensure accurate composition.[7] | |
| Leaks in the system. | Perform a leak check of the injector, column fittings, and detector connections.[8] | |
| No Peaks or Very Small Peaks | Syringe or injector issue. | Check for a clogged or defective syringe. Ensure the injector is functioning correctly and not leaking.[9] |
| Detector malfunction. | Verify that the detector is turned on and operating within its specified parameters. Check for contamination.[9] | |
| Sample degradation. | Ensure the sample is stable and has been stored correctly. For GC of FAMEs, ensure the derivatization was successful.[9] |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization to Fatty Acid Methyl Esters (FAMEs) necessary for GC analysis?
A1: Derivatization of fatty acids to their corresponding methyl esters is crucial for GC analysis for several reasons.[10] It increases the volatility and thermal stability of the fatty acids, allowing them to be analyzed by GC without degradation.[11][12][13] This process also reduces the polarity of the acidic carboxyl group, which minimizes peak tailing and improves chromatographic peak shape, leading to more accurate and reproducible results.[11][12][13][14]
Q2: What type of GC column is best for separating methyl-branched fatty acid isomers?
A2: For the separation of FAME isomers, including methyl-branched ones, highly polar capillary columns are recommended.[1][15] Columns with stationary phases like biscyanopropyl (e.g., Rt-2560) or cyanopropyl silicone (e.g., CP-Sil 88, HP-88) are particularly effective at resolving positional and geometric isomers.[2][11][12][13] Longer columns (e.g., 100 meters) can also provide enhanced resolution for complex mixtures.[2]
Q3: Can HPLC be used to separate methyl-branched fatty acid isomers?
A3: Yes, HPLC is a viable technique for separating fatty acid isomers. Reversed-phase HPLC with C18 columns is commonly used, separating fatty acids based on chain length and degree of unsaturation.[3] For challenging separations of positional isomers, silver-ion HPLC (Ag-HPLC) is a powerful technique.[4] In Ag-HPLC, silver ions are incorporated into the stationary or mobile phase, which interact with the double bonds of unsaturated fatty acids, enabling separation based on the number, position, and geometry of the double bonds.[4]
Q4: How can I improve the detection of methyl-branched fatty acids?
A4: For GC analysis, using a flame ionization detector (FID) provides good sensitivity for FAMEs. For enhanced sensitivity and structural information, coupling the GC to a mass spectrometer (MS) is highly recommended.[16] LC-MS/MS can also be a very sensitive technique for the analysis of these compounds.[3][16] When using HPLC with UV detection, derivatization with a UV-absorbing group, such as phenacyl esters, can significantly improve detection limits.[3]
Q5: What are the key differences between iso- and anteiso- methyl-branched fatty acids, and how does this affect their chromatographic separation?
A5: Iso- branched fatty acids have a methyl group on the penultimate carbon atom from the methyl end of the acyl chain, while anteiso- branched fatty acids have a methyl group on the antepenultimate carbon. This structural difference leads to slight variations in their physical properties, such as boiling point and polarity, which allows for their separation by high-resolution gas chromatography. Typically, anteiso- isomers elute slightly earlier than the corresponding iso- isomers on polar GC columns.
Experimental Protocols
Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) of FAMEs
This protocol outlines a general procedure for the analysis of methyl-branched fatty acid isomers as their methyl esters.
1. Sample Preparation (Transesterification to FAMEs):
-
Lipids are typically extracted from the sample matrix using a solvent mixture like chloroform (B151607) and methanol (B129727) (2:1, v/v).[17]
-
The extracted lipids are then converted to FAMEs. A common method involves refluxing with methanolic sodium hydroxide, followed by esterification with a reagent like boron trifluoride in methanol.[13]
-
The resulting FAMEs are extracted with a non-polar solvent such as heptane (B126788) for GC analysis.[13]
2. GC-MS Conditions:
-
Column: A highly polar capillary column, such as an Rt-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or equivalent cyanopropyl-based column, is recommended for resolving isomers.[12]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[18]
-
Injector: Use a split/splitless injector. For trace analysis, a cold on-column or programmed-temperature vaporization (PTV) injection is preferable to minimize discrimination of higher boiling point compounds.[15]
-
Oven Temperature Program: An initial temperature of around 70-100°C, held for a few minutes, followed by a slow ramp (e.g., 2-5°C/min) to a final temperature of approximately 240°C, which is then held for a final period.[18] The exact program should be optimized for the specific mixture of isomers.
-
MS Detector: Operated in electron impact (EI) mode at 70 eV. The mass range scanned is typically from m/z 50 to 450.[19]
Protocol 2: High-Performance Liquid Chromatography (HPLC) of Fatty Acids
This protocol provides a general method for the separation of underivatized fatty acids or their derivatives.
1. Sample Preparation:
-
For analysis of free fatty acids, a simple extraction and dissolution in the mobile phase may be sufficient.
-
For enhanced UV detection, derivatize the fatty acids to phenacyl esters.[3]
2. HPLC Conditions:
-
Column: A reversed-phase C18 column (e.g., 150 mm x 3.0 mm, 2.7 µm particle size) is a good starting point.[16]
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.[5] For free fatty acids, a small amount of acid (e.g., phosphoric acid) is often added to the aqueous phase to suppress ionization.[5]
-
Flow Rate: A typical flow rate is around 0.2 mL/min.[16]
-
Column Temperature: Maintained at a constant temperature, for example, 25°C, to ensure reproducible retention times.[16]
-
Detector: A UV detector set at a low wavelength (e.g., 192-205 nm) can be used for underivatized fatty acids, although sensitivity may be limited.[5] If derivatized with phenacyl esters, detection at 254 nm is appropriate.[3] Alternatively, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.
Data Presentation
Table 1: Typical GC Columns for Methyl-Branched FAME Analysis
| Stationary Phase | Polarity | Typical Dimensions | Application Notes |
| Biscyanopropyl Polysiloxane (e.g., SP-2560, Rt-2560) | Very High | 100 m x 0.25 mm ID, 0.20 µm film | Excellent for resolving cis/trans and positional isomers of long-chain fatty acids.[2][12] |
| Cyanopropyl Silicone (e.g., CP-Sil 88, HP-88) | High | 50-100 m x 0.25 mm ID, 0.25 µm film | Widely used for FAME analysis, providing good separation of common saturated and unsaturated fatty acids.[2] |
| Polyethylene Glycol (e.g., DB-WAX, HP-INNOWax) | High | 30-60 m x 0.25 mm ID, 0.25 µm film | Good for general FAME analysis, but may offer less resolution for complex isomer mixtures compared to cyanopropyl phases.[2] |
Table 2: Comparison of Chromatographic Techniques
| Technique | Typical Stationary Phase | Mobile/Carrier Phase | Derivatization | Key Advantages |
| Gas Chromatography (GC) | Highly polar (e.g., biscyanopropyl) | Inert gas (He, H₂, N₂) | Required (FAMEs) | High resolution, well-established methods, suitable for volatile compounds.[15] |
| Reversed-Phase HPLC | C18, C8 | Acetonitrile/Water gradient | Optional (can improve detection) | Good for separating by chain length and unsaturation, non-destructive.[3] |
| Silver-Ion HPLC | Silver-ion impregnated silica | Acetonitrile/Water or other organic solvents | Optional | Excellent for separating positional and geometric isomers of unsaturated fatty acids.[4] |
Visualizations
Caption: General workflow for the chromatographic analysis of methyl-branched fatty acids.
References
- 1. researchgate.net [researchgate.net]
- 2. Which Column Is Best for Fatty Acid Analysis by GC? | MtoZ Biolabs [mtoz-biolabs.com]
- 3. aocs.org [aocs.org]
- 4. HPLC analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. halocolumns.com [halocolumns.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - US [thermofisher.com]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. sandia.gov [sandia.gov]
- 11. gcms.cz [gcms.cz]
- 12. it.restek.com [it.restek.com]
- 13. restek.com [restek.com]
- 14. GC Analyses of FAMEs by Boiling Point Elution [sigmaaldrich.com]
- 15. Gas chromatographic analysis of fatty acid methyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jfda-online.com [jfda-online.com]
- 18. Fatty Acid Methyl Ester analysis by Gas Chromatography [sigmaaldrich.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Challenges of Long-Chain Fatty Acyl-CoA Solubility
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for handling the poor solubility of long-chain fatty acyl-CoA substrates in experimental settings.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation, offering potential causes and solutions.
Problem: Precipitate Formation in Assay Buffer
-
Symptom: Your long-chain fatty acyl-CoA substrate is visibly precipitating out of the aqueous assay buffer.
-
Possible Causes:
-
Suggested Solutions:
-
Incorporate Detergents: Introduce a non-ionic or zwitterionic detergent to your buffer to form mixed micelles, which will enhance the solubility of the fatty acyl-CoA.[4][5][6] Common choices include Triton X-100, CHAPS, or octyl glucoside.[5][6][7] It is crucial to use a detergent concentration above its own CMC to ensure the formation of micelles that can encapsulate the fatty acyl-CoA.
-
pH Adjustment: The solubility of fatty acids and their derivatives can be pH-dependent.[8] Experiment with slight adjustments to the buffer pH to find the optimal range for your specific fatty acyl-CoA.
-
Co-solvents: Consider the addition of a small percentage (e.g., 1-5% v/v) of a water-miscible organic co-solvent like ethanol (B145695) or DMSO to your buffer.[8][9] However, be cautious as higher concentrations may impact enzyme activity.
-
Problem: Inconsistent Enzyme Kinetics
-
Symptom: You are observing variable or non-reproducible results in your enzyme kinetic assays.
-
Possible Causes:
-
Suggested Solutions:
-
Detergent Titration: Perform a detergent titration to find the optimal concentration that solubilizes the substrate without significantly inhibiting the enzyme.[12] This involves testing a range of detergent concentrations while keeping the substrate concentration constant.
-
Albumin Addition: Bovine serum albumin (BSA) can bind to long-chain fatty acyl-CoAs and maintain them in a monomeric state, which may be the preferred substrate form for some enzymes.[13]
-
Alternative Solubilization Methods: Explore alternatives to detergents, such as using cyclodextrins to encapsulate the fatty acyl-CoA.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for preparing a stock solution of a long-chain fatty acyl-CoA?
A1: Due to their poor aqueous solubility, it is recommended to prepare stock solutions in an organic solvent or a buffered solution containing a detergent. A common approach is to dissolve the long-chain fatty acyl-CoA in a small amount of an organic solvent like ethanol or DMSO and then dilute it into a buffer containing a detergent such as Triton X-100.[9] It is often best to prepare fresh solutions for each experiment to ensure consistency.[9]
Q2: How do I choose the right detergent for my experiment?
A2: The choice of detergent depends on the specific long-chain fatty acyl-CoA and the enzyme being studied. Non-ionic detergents like Triton X-100 and Tween 20 are generally milder and less likely to denature proteins.[5][15] Zwitterionic detergents such as CHAPS are also a good option.[6] It is advisable to screen a few different detergents to find the one that provides the best solubility with the least interference in your assay.
Q3: What is the Critical Micelle Concentration (CMC) and why is it important?
A3: The Critical Micelle Concentration (CMC) is the concentration of a surfactant (like a detergent or a long-chain fatty acyl-CoA) above which micelles form.[16][17] Below the CMC, the molecules exist as monomers. Above the CMC, additional molecules will form micelles. Understanding the CMC is crucial because the formation of micelles can affect the availability of the substrate to the enzyme and can lead to non-linear enzyme kinetics.[2][3] The CMC is influenced by factors such as acyl chain length, temperature, and ionic strength.[1][2][3]
Data Presentation
Table 1: Critical Micelle Concentrations (CMCs) of Selected Long-Chain Fatty Acyl-CoAs
| Fatty Acyl-CoA | Chain Length | CMC (µM) | Conditions | Reference |
| Palmitoyl-CoA | C16:0 | 7 - 250 | Dependent on pH and ionic strength | [2][3] |
| Stearoyl-CoA | C18:0 | Lower than Palmitoyl-CoA | Fluorimetric determination | [2][3] |
| Oleoyl-CoA | C18:1 | Higher than Stearoyl-CoA | Fluorimetric determination | [2][3] |
Table 2: Properties of Commonly Used Detergents for Solubilization
| Detergent | Type | CMC (mM) | Notes |
| Triton X-100 | Non-ionic | ~0.24 | Mild, but can interfere with UV absorbance protein assays.[5] |
| Tween 20 | Non-ionic | ~0.06 | Very mild, often used in immunoassays.[5] |
| CHAPS | Zwitterionic | ~8 | Less denaturing than ionic detergents.[6] |
| Octyl Glucoside | Non-ionic | ~20-25 | High CMC, may require higher concentrations.[7] |
| Sodium Dodecyl Sulfate (SDS) | Anionic | ~8.3 | Strong, denaturing detergent. Generally not suitable for maintaining enzyme activity.[6][17] |
Experimental Protocols
Protocol 1: Preparation of a Solubilized Long-Chain Fatty Acyl-CoA Stock Solution
-
Weigh out the desired amount of the long-chain fatty acyl-CoA powder using a microbalance.
-
Dissolve the powder in a minimal volume of 100% ethanol or DMSO. Vortex briefly to ensure complete dissolution.
-
Prepare an aqueous buffer (e.g., Tris-HCl or HEPES at a suitable pH) containing a detergent (e.g., Triton X-100) at a concentration 2-3 times its CMC.
-
Slowly add the fatty acyl-CoA/organic solvent solution to the detergent-containing buffer while vortexing to ensure rapid mixing and the formation of mixed micelles.
-
The final concentration of the organic solvent should be kept low (ideally below 1%) to minimize its effect on enzyme activity.
-
Prepare fresh for each experiment or store in small aliquots at -80°C for short-term use. Thaw quickly and use immediately.
Protocol 2: Detergent Titration to Determine Optimal Concentration
-
Prepare a series of assay buffers containing a range of detergent concentrations (e.g., from below to well above its CMC).
-
Prepare your long-chain fatty acyl-CoA substrate in each of these buffers at the desired final concentration.
-
Set up your enzyme assay with a constant concentration of the enzyme and the fatty acyl-CoA substrate, but with varying detergent concentrations.
-
Include a control with no detergent if possible, and a control with no enzyme to measure any background reaction.
-
Measure the enzyme activity at each detergent concentration.
-
Plot enzyme activity versus detergent concentration to identify the concentration range that provides maximal activity, indicating effective substrate solubilization without significant enzyme inhibition.
Visualizations
Caption: Experimental workflow for optimizing long-chain fatty acyl-CoA solubility.
Caption: Micelle formation above the critical micelle concentration (CMC).
References
- 1. The critical micelle concentration of some physiologically important fatty acyl-coenzyme A's as a function of chain length - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Detergent properties of water-soluble choline phosphatides. Selective solubilization of acyl-CoA:lysolecithin acyltransferase from thymocyte plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Choosing and using detergents in biochemistry – The Bumbling Biochemist [thebumblingbiochemist.com]
- 6. agscientific.com [agscientific.com]
- 7. Detergents For Membrane Protein Solubilisation [peakproteins.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effects of detergent on the enzyme-linked immunosorbent assay (ELISA) of blood group substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Kinetics of enzymes requiring long-chain acyl-CoA esters as substrates: effects of substrate binding to albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. med.unc.edu [med.unc.edu]
- 16. avantiresearch.com [avantiresearch.com]
- 17. Critical micelle concentration - Wikipedia [en.wikipedia.org]
Strategies to improve the efficiency of the fatty acid elongation cycle in vitro.
Welcome to the technical support center for the in vitro fatty acid elongation cycle. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency and success of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the essential components for an in vitro fatty acid elongation reaction?
A1: A typical in vitro fatty acid elongation assay requires the following core components:
-
Enzyme Source: Microsomal fractions or purified elongase enzymes.
-
Acyl-CoA Primer: The starting fatty acid to be elongated (e.g., palmitoyl-CoA, stearoyl-CoA).
-
Carbon Donor: Malonyl-CoA provides the two-carbon units for elongation.[1]
-
Reducing Agent: NADPH is the primary reductant for the two reduction steps in the cycle.[1]
-
Buffer System: To maintain an optimal pH for the enzymatic reactions.
Q2: What is the role of ATP in the in vitro fatty acid elongation assay?
A2: The role of ATP can be multifaceted. In some systems, it is proposed to be involved in the activation of endogenous fatty acids to their CoA esters.[2] However, studies have also shown that fatty acid elongation can proceed efficiently without the addition of CoA, suggesting ATP may have roles other than supporting acyl-CoA synthetase activity, especially when using acyl-CoA primers directly.[3] ATP can have a stimulatory effect at suboptimal substrate concentrations by activating endogenous fatty acids, but this effect is diminished at saturating substrate levels.[2]
Q3: How does the chain length of the acyl-CoA primer affect the reaction efficiency?
A3: The efficiency of the elongation reaction is highly dependent on the chain length of the acyl-CoA primer. Maximal activity is often observed with primers containing 12-14 carbon atoms.[2] Shorter-chain acyl-CoAs, such as octanoyl-CoA, are poor substrates, and acetyl-CoA is typically inactive as a primer in the elongation system.[2] Furthermore, longer-chain acyl-CoAs can lead to substrate inhibition, which becomes more pronounced as the chain length increases.[4]
Q4: What is a typical concentration range for the substrates and cofactors?
A4: The optimal concentrations can vary depending on the specific enzyme system. However, based on published data, the following ranges can be used as a starting point for optimization.
| Component | Typical Concentration Range | Michaelis Constant (Km) | Notes |
| Acyl-CoA Primer | 10 - 100 µM | Lauroyl-CoA: 0.05 mM, Myristoyl-CoA: 0.4 mM, Palmitoyl-CoA: 0.13 mM | Be mindful of substrate inhibition at higher concentrations, especially for longer chains.[2][4] |
| Malonyl-CoA | 50 - 200 µM | ~0.13 mM for elongation system | The affinity for malonyl-CoA in the elongation system can be lower than that of the fatty acid synthase (FAS) system.[2] |
| NADPH | 100 - 500 µM | - | Ensure sufficient reducing equivalents are available for the two reduction steps. |
Q5: How can the products of the in vitro fatty acid elongation reaction be analyzed?
A5: The most common method involves the use of radiolabeled substrates, typically [14C]malonyl-CoA or a radiolabeled acyl-CoA primer. After the reaction, the fatty acids are extracted, often following saponification, and then separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in the elongated products is then quantified. Mass spectrometry can also be used for detailed product identification and quantification.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Inactive Enzyme: Improper storage or handling of the enzyme source (microsomes or purified enzyme). | - Ensure enzymes are stored at the correct temperature (-80°C) and minimize freeze-thaw cycles.- Prepare fresh enzyme aliquots.- Verify protein concentration and integrity. |
| Suboptimal Substrate Concentrations: Concentrations of acyl-CoA or malonyl-CoA may be too low or in the range of substrate inhibition. | - Perform a substrate titration experiment to determine the optimal concentrations for your specific system.- Refer to the concentration table above as a starting point. | |
| Insufficient NADPH: The reducing agent may be limiting the reaction. | - Increase the concentration of NADPH.- Ensure the NADPH stock solution is fresh and has not degraded. | |
| Incorrect pH or Temperature: The reaction conditions are not optimal for the enzyme. | - Determine the optimal pH and temperature for your specific elongase system. Most assays are performed around pH 7.0-7.4 and 37°C.[5] | |
| Presence of Inhibitors: Contaminants in the enzyme preparation or reagents may be inhibiting the reaction. | - Use high-purity reagents.- Consider dialysis of the enzyme preparation to remove small molecule inhibitors. | |
| Inconsistent Results | Pipetting Errors: Inaccurate pipetting of small volumes of concentrated reagents. | - Use calibrated pipettes and proper pipetting techniques.- Prepare master mixes of reagents to minimize pipetting variability. |
| Variable Enzyme Activity: Inconsistent activity of the enzyme preparation between experiments. | - Prepare a large batch of the enzyme source (e.g., microsomes) and store in single-use aliquots.- Perform a quality control check of each new batch of enzyme. | |
| Degradation of Reagents: Substrates like acyl-CoAs and malonyl-CoA can be unstable. | - Store stock solutions at -80°C in small aliquots.- Prepare fresh working solutions for each experiment. | |
| High Background Signal | Non-Enzymatic Hydrolysis of Radiolabeled Substrate: Spontaneous breakdown of the radiolabeled substrate. | - Run a control reaction without the enzyme to determine the level of non-enzymatic background.- Subtract the background value from the experimental values. |
| Contamination of Reagents: The radiolabeled substrate may be contaminated with impurities. | - Use high-quality, purified radiolabeled substrates. |
Experimental Protocols & Visualizations
General Workflow for In Vitro Fatty Acid Elongation Assay
The following diagram outlines the typical steps involved in performing an in vitro fatty acid elongation assay.
Caption: A generalized workflow for conducting an in vitro fatty acid elongation experiment.
The Fatty Acid Elongation Cycle
This diagram illustrates the four key enzymatic steps of the fatty acid elongation cycle.
Caption: The four enzymatic reactions of the fatty acid elongation cycle.
Detailed Experimental Protocol: In Vitro Fatty Acid Elongation Assay using Radiolabeled Malonyl-CoA
This protocol is a general guideline and may require optimization for specific experimental systems.
1. Preparation of Reagents:
-
Reaction Buffer (2X): 200 mM Potassium Phosphate buffer (pH 7.2), 4 mM EDTA. Store at 4°C.
-
Enzyme Preparation: Prepare microsomal fractions from your tissue or cell source of interest. Determine the protein concentration using a standard method (e.g., BCA assay). Aliquot and store at -80°C.
-
Acyl-CoA Primer Stock (10 mM): Dissolve the desired acyl-CoA (e.g., palmitoyl-CoA) in sterile water. Aliquot and store at -80°C.
-
NADPH Stock (10 mM): Dissolve NADPH in the reaction buffer. Prepare fresh for each experiment or store at -80°C for short periods.
-
[2-14C]Malonyl-CoA Stock (e.g., 1 mM with specific activity of 50-60 mCi/mmol): Store as per the manufacturer's instructions, typically at -20°C or -80°C.
-
Stopping Solution: 2.5 M KOH in 50% ethanol.
-
Acidification Solution: Concentrated HCl.
-
Extraction Solvent: Hexane (B92381).
2. Reaction Setup:
-
On ice, prepare a master mix of the reaction components for the number of assays to be performed, plus an extra 10% to account for pipetting errors.
-
For a final reaction volume of 100 µL:
-
50 µL of 2X Reaction Buffer
-
X µL of Enzyme Preparation (e.g., 50-100 µg of microsomal protein)
-
1 µL of 10 mM Acyl-CoA Primer (final concentration 100 µM)
-
5 µL of 10 mM NADPH (final concentration 500 µM)
-
Sterile water to bring the volume to 98 µL.
-
-
Set up control reactions:
-
No Enzyme Control: Replace the enzyme preparation with an equal volume of buffer.
-
No Acyl-CoA Primer Control: Replace the acyl-CoA primer with an equal volume of water.
-
-
Pre-incubate the reaction tubes at 37°C for 5 minutes to equilibrate the temperature.
3. Initiation and Incubation:
-
Initiate the reaction by adding 2 µL of [2-14C]Malonyl-CoA stock solution to each tube.
-
Vortex briefly and incubate at 37°C for a predetermined time (e.g., 20-30 minutes). The optimal incubation time should be determined in preliminary experiments to ensure the reaction is in the linear range.
4. Stopping the Reaction and Saponification:
-
Stop the reaction by adding 100 µL of the Stopping Solution.
-
Vortex and incubate at 70°C for 1 hour to saponify the fatty acids.
5. Extraction of Fatty Acids:
-
Cool the tubes to room temperature.
-
Acidify the reaction mixture by adding 150 µL of concentrated HCl. Ensure the pH is below 2.
-
Add 500 µL of hexane to each tube, vortex vigorously for 1 minute, and centrifuge at 2000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper hexane layer containing the fatty acids to a new tube.
-
Repeat the extraction with another 500 µL of hexane and pool the organic phases.
6. Quantification:
-
Evaporate the hexane under a stream of nitrogen.
-
Resuspend the dried fatty acids in a small volume of a suitable solvent (e.g., chloroform:methanol 2:1).
-
Spot the resuspended sample onto a TLC plate and develop the plate using an appropriate solvent system (e.g., hexane:diethyl ether:acetic acid 80:20:1).
-
Visualize the fatty acid spots (e.g., using iodine vapor) and scrape the spots corresponding to the elongated products into a scintillation vial.
-
Add scintillation cocktail and quantify the radioactivity using a scintillation counter.
7. Calculation of Activity:
-
Calculate the specific activity of the enzyme as nmol of malonyl-CoA incorporated per mg of protein per minute. Take into account the specific activity of the radiolabeled malonyl-CoA.
References
- 1. diva-portal.org [diva-portal.org]
- 2. Fatty acid elongation in yeast--biochemical characteristics of the enzyme system and isolation of elongation-defective mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty Acid Elongation Is Independent of Acyl-Coenzyme A Synthetase Activities in Leek and Brassica napus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of pH and temperature on the fatty acid composition of bacillus acidocaldarius - PubMed [pubmed.ncbi.nlm.nih.gov]
Avoiding degradation of acyl-CoA samples during preparation and storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling, preparation, and storage of acyl-CoA samples to prevent degradation and ensure experimental accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of acyl-CoA degradation?
A1: Acyl-CoA molecules are inherently unstable and susceptible to degradation through two primary mechanisms:
-
Hydrolysis: The thioester bond is prone to hydrolysis, which cleaves the molecule into coenzyme A (CoASH) and a free fatty acid. This reaction is accelerated in aqueous solutions, particularly at neutral to basic pH.[1]
-
Oxidation: The free thiol group of Coenzyme A can be oxidized to form a disulfide dimer (CoA-S-S-CoA).[1] The acyl chain itself, especially if unsaturated, can also be susceptible to oxidation.[2]
Q2: What are the optimal storage conditions for acyl-CoA samples?
A2: Proper storage is crucial for maintaining the integrity of acyl-CoA samples. The recommended conditions vary based on the sample format and desired storage duration. For long-term stability, samples should be stored at -80°C.[3][4] Lyophilized powders are the most stable form for long-term storage.[1] It is also critical to minimize freeze-thaw cycles.[3]
Q3: How can I minimize degradation during sample preparation?
A3: To minimize degradation during sample preparation, it is essential to work quickly and maintain cold conditions at all times.[3][5] Key recommendations include:
-
Rapid Quenching: Immediately freeze biological samples in liquid nitrogen after collection to halt enzymatic activity.[3]
-
Cold Environment: Keep samples on ice throughout the extraction process.[3]
-
pH Control: Use slightly acidic buffers (pH 4.0-6.0) to improve stability, as the thioester bond is more stable under acidic conditions.[1]
-
High-Purity Solvents: Utilize fresh, high-purity solvents to prevent contamination and side reactions.[3]
Q4: What are the signs of acyl-CoA degradation in my experimental results?
A4: Degradation of your acyl-CoA samples can manifest in several ways, including:
-
Reduced Biological Activity: A decrease in the expected enzymatic or cellular response may indicate a lower concentration of the active compound.[1]
-
Inconsistent Results: High variability between experimental replicates can be a sign of ongoing sample degradation.[1]
-
Appearance of Extra Peaks in Analysis: Analytical techniques like HPLC-MS may show additional peaks corresponding to degradation products (e.g., free Coenzyme A or the corresponding fatty acid).[1]
Troubleshooting Guide
Q5: I am observing low yields of long-chain acyl-CoAs in my extracts. What are the likely causes and how can I troubleshoot this?
A5: Low yields of long-chain acyl-CoAs are a common issue. The following are potential causes and troubleshooting steps:
-
Inefficient Extraction: The choice of extraction solvent and method is critical. An effective approach involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[3] Solid-phase extraction (SPE) is often used for purification and to increase recovery rates.[3]
-
Degradation during Extraction: Work quickly and keep samples on ice at all times.[3] Using an internal standard early in the process can help monitor recovery.[3]
-
Precipitation of Long-Chain Species: Long-chain acyl-CoAs are less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains their solubility, such as a methanol (B129727)/water mixture.[3]
Q6: My analytical results show unexpected peaks. How can I confirm if they are degradation products?
A6: If you suspect degradation, you can take the following steps:
-
Analyze a Fresh Standard: Compare the chromatographic profile of your sample to a freshly prepared standard of known purity to help identify peaks corresponding to the intact acyl-CoA and potential degradation products.[1]
-
HPLC-MS Analysis: Use HPLC-MS to analyze the purity of your stock solution. This technique can quantify the extent of degradation by identifying and measuring the masses of expected degradation products.[1]
Data Presentation
Table 1: Recommended Storage Conditions for Acyl-CoA Samples
| Storage Format | Temperature | Duration | Important Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | Most stable form for long-term storage.[1] |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare in a slightly acidic buffer (pH 2-6) and store under an inert gas like nitrogen.[1] |
| Aqueous Stock Solution | -20°C | Up to 1 month | Prepare in a slightly acidic buffer (pH 2-6) and protect from light.[1] |
| Aqueous Working Solution | 2-8°C | Use within 1 day | Prepare fresh before each experiment.[1] |
Table 2: Reported Recovery Rates of Acyl-CoAs Using Different Extraction Methods
| Extraction Method | Tissue/Cell Type | Recovery Rate | Reference |
| Acetonitrile/2-propanol extraction followed by solid-phase extraction | Rat Liver | 93-104% (extraction), 83-90% (SPE) | [6] |
| KH2PO4 buffer and 2-propanol homogenization with acetonitrile extraction and solid-phase purification | Rat Tissues (heart, kidney, muscle) | 70-80% | [7] |
| Organic solvent extraction and reconstitution in ammonium (B1175870) hydroxide (B78521) buffer | Liver, Brain, Muscle, Adipose Tissue | 60-140% (analyte and tissue dependent) | [6] |
Experimental Protocols
Protocol 1: Extraction of Acyl-CoAs from Cultured Mammalian Cells
This protocol is adapted from established methods for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for LC-MS analysis.[8]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (LC-MS grade)
-
Internal standard solution in methanol
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge (capable of 15,000 x g at 4°C)
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solution of methanol containing the internal standard to the cells.
-
Adherent cells: Use a cell scraper to scrape the cells in the cold methanol.
-
Suspension cells: Resuspend the cell pellet in the cold methanol with the internal standard.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation and Supernatant Collection:
-
Incubate the lysate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Sample Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable reconstitution solvent for LC-MS analysis.
-
Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol combines solvent extraction with solid-phase extraction for improved purity and recovery from tissue samples.[3]
Materials:
-
Frozen tissue sample
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
Weigh approximately 100 mg of frozen tissue.
-
In a pre-chilled glass homogenizer, add the tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Solvent Extraction:
-
Add 2 mL of isopropanol to the homogenate and homogenize again.
-
Add 4 mL of acetonitrile, vortex for 5 minutes, and centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes.
-
Collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition and equilibrate a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove impurities.
-
Elute the acyl-CoAs with an appropriate elution buffer.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.
-
Reconstitute in a suitable solvent for analysis.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. avantiresearch.com [avantiresearch.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 6. researchgate.net [researchgate.net]
- 7. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of trans-2,3-methyltetracos-2-enoyl-CoA: A Comparative Guide to Spectroscopic Techniques
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural elucidation of long-chain fatty acyl-CoA molecules, such as trans-2,3-methyltetracos-2-enoyl-CoA, is paramount in various fields of research, including metabolism, enzymology, and drug development. The precise stereochemistry and connectivity of atoms within these molecules dictate their biological activity and interaction with enzymes and receptors. This guide provides a comparative overview of modern spectroscopic techniques for the structural confirmation of trans-2,3-methyltetracos-2-enoyl-CoA, with a primary focus on Nuclear Magnetic Resonance (NMR) spectroscopy, supplemented by Mass Spectrometry (MS) and Infrared (IR) Spectroscopy.
Primary Method: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For a molecule like trans-2,3-methyltetracos-2-enoyl-CoA, both ¹H and ¹³C NMR are essential for a comprehensive structural confirmation.
Expected ¹H and ¹³C NMR Data
The trans configuration of the double bond can be confirmed by the coupling constant (typically around 15 Hz) between the vinylic protons in the ¹H NMR spectrum. The position of the methyl group can be determined by a combination of 1D and 2D NMR experiments such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation).
| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) | Key Correlations (2D NMR) |
| Olefinic H-2 | 6.0 - 6.2 | 125 - 135 | Correlates with C-1, C-3, C-4 |
| Olefinic H-3 | 6.8 - 7.0 | 145 - 155 | Correlates with C-1, C-2, C-5 |
| Methyl Protons (on C-2 or C-3) | 1.8 - 2.1 | 15 - 25 | Correlates with C-2 and C-3 |
| Methylene Protons (α to C=O) | ~2.5 | ~40 | Correlates with C-1, C-3 |
| Thioester Carbonyl C-1 | - | 190 - 200 | Correlates with H-2, H-3 |
| Long-chain CH₂ | 1.2 - 1.4 | 20 - 35 | - |
| Terminal CH₃ | 0.8 - 0.9 | ~14 | - |
| CoA Moiety Protons | Various (3.0 - 8.5) | Various | - |
Alternative and Complementary Techniques
While NMR provides the most detailed structural map, Mass Spectrometry and Infrared Spectroscopy offer valuable complementary information, often with higher sensitivity or faster acquisition times.
Comparison of Analytical Techniques
| Technique | Information Provided | Strengths | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, stereochemistry, connectivity. | Unambiguous structure determination, non-destructive. | Lower sensitivity, requires higher sample concentration, complex spectra for large molecules. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition, fragmentation pattern. | High sensitivity (picomolar), provides molecular formula.[1] | Does not provide stereochemical information, fragmentation can be complex to interpret. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O, C=C, C-H). | Fast, simple, good for identifying key functional groups.[2][3][4] | Provides limited information on the overall molecular structure. |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) can confirm the elemental composition of trans-2,3-methyltetracos-2-enoyl-CoA. Tandem MS (MS/MS) can be used to fragment the molecule, and the resulting fragmentation pattern can provide evidence for the connectivity of the fatty acyl chain and the CoA moiety. For instance, a characteristic fragmentation of trans-2-enoyl-CoA molecules is the loss of the acyl group, leading to a prominent ion corresponding to the CoA fragment.[5]
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for rapidly confirming the presence of key functional groups. The trans-double bond in the molecule will exhibit a characteristic C-H out-of-plane bending vibration at approximately 966 cm⁻¹.[2][3] The thioester carbonyl (C=O) stretch will be observed around 1650-1700 cm⁻¹. While not providing detailed connectivity, these signals can quickly verify the presence of the core structural motifs.
Experimental Protocols
NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of purified trans-2,3-methyltetracos-2-enoyl-CoA in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄, or D₂O with appropriate solubilizing agents). For aqueous samples, a buffer at a specific pD may be required to ensure stability and consistent chemical shifts.
-
Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, to calibrate the chemical shift scale to 0.00 ppm.
-
Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
-
2D NMR: Set up COSY, HSQC, and HMBC experiments with standard parameter sets, optimizing for the expected range of coupling constants.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction using appropriate NMR software.
-
Spectral Analysis: Integrate the ¹H NMR signals to determine proton ratios. Assign proton and carbon signals based on their chemical shifts, multiplicities, and correlations observed in the 2D spectra.
Visualization of the Structural Confirmation Workflow
Caption: Workflow for the integrated spectroscopic confirmation of the structure of a long-chain fatty acyl-CoA.
Conclusion
The structural confirmation of trans-2,3-methyltetracos-2-enoyl-CoA is best achieved through a multi-faceted analytical approach. NMR spectroscopy stands as the cornerstone technique, providing an unparalleled level of detail regarding the atomic connectivity and stereochemistry of the molecule. However, for a comprehensive and robust confirmation, it is highly recommended to supplement NMR data with high-resolution mass spectrometry to confirm the molecular formula and infrared spectroscopy to rapidly verify key functional groups. This integrated workflow ensures the highest confidence in the structural assignment, which is critical for subsequent biological and pharmacological studies.
References
A Comparative Guide to the Substrate Specificity of Trans-2-Enoyl-CoA Reductases
For Researchers, Scientists, and Drug Development Professionals
Trans-2-enoyl-CoA reductases (TERs) are a crucial family of enzymes involved in fatty acid biosynthesis and elongation across various organisms, from bacteria to mammals. They catalyze the reduction of a trans-2-enoyl-CoA intermediate to its corresponding acyl-CoA, a vital step in the synthesis of fatty acids of varying lengths. The substrate specificity of these enzymes dictates the profile of the resulting fatty acids and, consequently, their physiological roles. This guide provides a comparative overview of the substrate specificity of different TERs, supported by available experimental data, to aid researchers in understanding their functional diversity.
Data Presentation: A Comparative Look at Kinetic Parameters
The substrate specificity of an enzyme is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). A lower Km value indicates a higher affinity of the enzyme for the substrate, while kcat represents the turnover number. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.
Below is a summary of the available kinetic data for TERs from various organisms. It is important to note that direct comparisons should be made with caution, as the experimental conditions under which these parameters were determined may vary between studies.
| Enzyme Source | Enzyme Name | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Cofactor | Reference |
| Euglena gracilis | Mitochondrial TER | Crotonyl-CoA (C4) | 68 | N/A | N/A | NADH | [1] |
| trans-2-Hexenoyl-CoA (C6) | 91 | N/A | N/A | NADH | [1] | ||
| NADH | 109 | N/A | N/A | Crotonyl-CoA | [1] | ||
| NADPH | 119 | N/A | N/A | Crotonyl-CoA | [1] | ||
| Rat Liver Microsomes | NADPH-specific TER | Crotonyl-CoA (C4) | 20 | N/A | N/A | NADPH | N/A |
| trans-2-Hexenoyl-CoA (C6) | 0.5 | N/A | N/A | NADPH | N/A | ||
| trans-2-Hexadecenoyl-CoA (C16) | 1.0 | N/A | N/A | NADPH | N/A | ||
| Clostridium acetobutylicum | TER (CaTER) | Crotonyl-CoA (C4) | N/A | 28.2 | N/A | NADH | N/A |
N/A : Data not available in the cited sources.
Insights into Substrate Preferences
Beyond the quantitative data, several studies provide qualitative insights into the substrate preferences of different TERs:
-
Rat Liver Microsomes: Research has identified at least two distinct TERs in rat liver microsomes: a short-chain specific reductase that preferentially utilizes NADPH and a long-chain specific reductase that can use either NADH or NADPH. The short-chain enzyme is most active with crotonyl-CoA (C4) and trans-2-hexenoyl-CoA (C6), while the long-chain enzyme shows higher activity towards longer-chain substrates like trans-2-hexadecenoyl-CoA (C16).
-
Treponema denticola : The TER from this bacterium (TdTER) has been shown to be active on a range of substrates, including crotonyl-CoA (C4), hexenoyl-CoA (C6), and dodecenoyl-CoA (C12)[2].
-
Euglena gracilis : The mitochondrial TER from this protist displays a preference for short-chain substrates like crotonyl-CoA and trans-2-hexenoyl-CoA[1]. It can utilize both NADH and NADPH as electron donors, with a 2-3 fold higher specific activity for NADH[1].
-
Yeast (Saccharomyces cerevisiae) : The TER homolog in yeast, Tsc13p, is an essential enzyme for very-long-chain fatty acid (VLCFA) elongation. While specific kinetic data for a range of substrates is limited, its physiological role points towards a specificity for longer-chain enoyl-CoAs. It has also been observed to reduce non-native substrates like p-coumaroyl-CoA[3].
-
Mammals (Human) : The human TER homolog, TECR, is also involved in VLCFA elongation. It is known to catalyze the conversion of trans-2-hexadecenoyl-CoA to palmitoyl-CoA (C16:0-CoA)[4].
Experimental Protocols: Determining Substrate Specificity
The most common method for determining the kinetic parameters of TERs is a continuous spectrophotometric assay. This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH or NADPH.
Generalized Spectrophotometric Assay Protocol
-
Reaction Mixture Preparation :
-
Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0).
-
Add a known concentration of the cofactor (NADH or NADPH, typically in the range of 100-200 µM).
-
Add a specific concentration of the purified TER enzyme.
-
-
Initiation of the Reaction :
-
Initiate the reaction by adding the trans-2-enoyl-CoA substrate. The substrate should be tested over a range of concentrations (e.g., from 0.1 to 10 times the expected Km).
-
-
Data Acquisition :
-
Immediately after adding the substrate, monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The molar extinction coefficient for NADPH at 340 nm is 6220 M-1cm-1.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance vs. time plot.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The kcat can be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).
-
Visualizing the Experimental Workflow and Comparative Logic
To better understand the processes involved in comparing TER substrate specificity, the following diagrams illustrate the general experimental workflow and the logical framework for comparison.
Caption: A general workflow for determining the kinetic parameters of trans-2-enoyl-CoA reductases.
Caption: The logical process for comparing the substrate specificity of different trans-2-enoyl-CoA reductases.
Conclusion
The substrate specificity of trans-2-enoyl-CoA reductases is a key determinant of their biological function. While there is a clear distinction between short-chain and long-chain specific enzymes, a comprehensive, side-by-side comparison of a wide range of TERs with a standardized set of substrates is still an area that warrants further investigation. The data presented in this guide, along with the outlined experimental approach, provides a foundation for researchers to delve deeper into the fascinating enzymology of this important enzyme class. A more complete understanding of TER substrate specificity will undoubtedly contribute to advancements in metabolic engineering, biofuel production, and the development of novel therapeutics targeting fatty acid metabolism.
References
- 1. Mitochondrial trans-2-enoyl-CoA reductase of wax ester fermentation from Euglena gracilis defines a new family of enzymes involved in lipid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and structural characterization of the trans-enoyl-CoA reductase from Treponema denticola - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Catalytic mechanism of trans-2-enoyl-CoA reductases in the fatty acid elongation cycle and its cooperative action with fatty acid elongases - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Enzymes Utilizing Methylmalonyl-CoA Versus Malonyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic performance of enzymes that utilize both methylmalonyl-CoA and malonyl-CoA as extender units in fatty acid and polyketide synthesis. Understanding the substrate preference and catalytic efficiency of these enzymes is crucial for applications in synthetic biology, metabolic engineering, and the development of novel therapeutics. This document summarizes quantitative kinetic data, presents detailed experimental protocols, and visualizes key workflows and concepts.
Kinetic Performance: Metazoan Fatty Acid Synthase (mFAS)
Metazoan Fatty Acid Synthase (mFAS) is a multifunctional enzyme complex responsible for the de novo synthesis of fatty acids. While its primary extender unit is malonyl-CoA for the production of straight-chain fatty acids, it can also utilize methylmalonyl-CoA to produce branched-chain fatty acids. A recent study characterized the kinetic parameters of mFAS with both substrates, revealing a significant difference in catalytic efficiency.
The following table summarizes the apparent kinetic constants for mFAS with acetyl-CoA as the starter unit and either malonyl-CoA or methylmalonyl-CoA as the extender unit. The data was obtained through a continuous spectrophotometric assay monitoring NADPH consumption.
| Substrate | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Malonyl-CoA | 1.7 ± 0.1 | 10 ± 2 | 1.7 x 10⁵ |
| Methylmalonyl-CoA | 0.010 ± 0.001 | 15 ± 3 | 6.7 x 10² |
Table 1: Apparent kinetic constants of metazoan Fatty Acid Synthase (mFAS) for malonyl-CoA and methylmalonyl-CoA. Data obtained from "The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase".
As the data indicates, mFAS exhibits a dramatically lower turnover number (kcat) when utilizing methylmalonyl-CoA compared to its natural substrate, malonyl-CoA. The Michaelis constant (Km) for methylmalonyl-CoA is only slightly higher, suggesting that the enzyme's binding affinity for this alternative substrate is not substantially weaker. However, the catalytic efficiency (kcat/Km) is approximately 250-fold lower for methylmalonyl-CoA, highlighting a significant preference for malonyl-CoA and a rate-limiting step in the synthesis of branched-chain fatty acids[1].
Substrate Utilization by Mycobacterium tuberculosis Polyketide Synthase 11 (PKS11)
Mycobacterium tuberculosis PKS11 is a type III polyketide synthase implicated in the biosynthesis of complex cell wall lipids. Structural and in vitro reconstitution studies have shown that PKS11 can utilize both malonyl-CoA (MCoA) and methylmalonyl-CoA (MMCoA) to produce methyl-branched alkylpyrones[2].
Experimental Protocols
Metazoan Fatty Acid Synthase (mFAS) Kinetic Assay
This protocol is based on the methodology described for characterizing the kinetics of mFAS[1][4].
a. Enzyme Expression and Purification:
-
The gene encoding for metazoan Fatty Acid Synthase is cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).
-
The recombinant protein is expressed in a suitable E. coli strain, such as BL21(DE3).
-
Cells are grown to an optimal density and protein expression is induced (e.g., with IPTG).
-
Cells are harvested, lysed, and the protein is purified using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins) followed by size-exclusion chromatography to obtain a highly pure and active enzyme.
b. Continuous Spectrophotometric Assay (NADPH Consumption):
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.0, containing 1 mM DTT and 1 mM EDTA).
-
Assay Components:
-
Purified mFAS
-
Acetyl-CoA (starter unit)
-
Malonyl-CoA or Methylmalonyl-CoA (extender unit)
-
NADPH
-
-
Assay Procedure:
-
The assay is performed in a UV-transparent microplate or cuvette.
-
To the reaction buffer, add a fixed concentration of acetyl-CoA and NADPH.
-
Add varying concentrations of either malonyl-CoA or methylmalonyl-CoA to different wells/cuvettes.
-
Initiate the reaction by adding a known concentration of purified mFAS.
-
Immediately monitor the decrease in absorbance at 340 nm (due to the oxidation of NADPH to NADP⁺) at a constant temperature (e.g., 37°C) using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear phase of the absorbance change over time using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Plot the initial rates against the substrate concentrations (malonyl-CoA or methylmalonyl-CoA).
-
Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Vmax and Km.
-
Calculate kcat by dividing Vmax by the enzyme concentration.
-
c. Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):
-
After the enzymatic reaction, the fatty acid products are extracted using an organic solvent (e.g., hexane).
-
The extracted fatty acids are derivatized (e.g., to form methyl esters or pentafluorobenzyl esters) to increase their volatility for GC analysis[5][6].
-
The derivatized samples are injected into a GC-MS system.
-
The different fatty acid products are separated by the gas chromatography column based on their chain length and branching, and then identified by their mass spectra.
Mycobacterium tuberculosis PKS11 Kinetic Assay
This protocol is based on the methods described for the in vitro characterization of PKS11[2][3].
a. Enzyme Expression and Purification:
-
The gene for M. tuberculosis PKS11 is cloned into an E. coli expression vector.
-
The recombinant protein is expressed and purified, typically using affinity chromatography[7][8][9].
b. HPLC-Based Kinetic Assay:
-
Reaction Mixture:
-
Purified PKS11 enzyme.
-
A long-chain acyl-CoA starter unit (e.g., palmitoyl-CoA).
-
Malonyl-CoA and/or methylmalonyl-CoA.
-
Reaction buffer (e.g., sodium phosphate buffer, pH 7.5).
-
-
Assay Procedure:
-
Reactions are set up with varying concentrations of malonyl-CoA and/or methylmalonyl-CoA.
-
The reaction is initiated by the addition of the PKS11 enzyme.
-
Reactions are incubated at a constant temperature (e.g., 30°C) for specific time points.
-
The reaction is quenched at each time point by adding an acid (e.g., formic acid or trichloroacetic acid).
-
-
HPLC Analysis:
-
The quenched reaction mixtures are analyzed by reverse-phase HPLC.
-
A C18 column is typically used with a gradient of solvents (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid) to separate the substrates (malonyl-CoA, methylmalonyl-CoA, palmitoyl-CoA) and the products (alkylpyrones, acetyl-CoA, propionyl-CoA).
-
The elution of compounds is monitored by UV absorbance at a suitable wavelength (e.g., 260 nm for CoA derivatives).
-
-
Data Analysis:
-
The consumption of substrates and the formation of products are quantified by integrating the peak areas from the HPLC chromatograms.
-
Initial reaction rates are determined from the change in substrate or product concentration over time.
-
Kinetic parameters can be determined by fitting the initial rate data to the Michaelis-Menten equation.
-
Visualizations
References
- 1. Engineering the acyltransferase substrate specificity of assembly line polyketide synthases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mammalian Fatty Acid Synthase Activity From Crude Tissue Lysates Tracing [13C]-Substrates Using GC Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lipidmaps.org [lipidmaps.org]
- 7. researchgate.net [researchgate.net]
- 8. Expression and purification of recombinant antigens of Mycobacterium tuberculosis for application in serodiagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Expression and purification of soluble recombinant SapM from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fatty Acid Synthase Systems in Mycobacterium: FAS-I vs. FAS-II
For Researchers, Scientists, and Drug Development Professionals
The unique and complex cell envelope of Mycobacterium, particularly the presence of mycolic acids, is central to its survival, pathogenesis, and notorious resistance to many antibiotics. The biosynthesis of these exceptionally long fatty acids is a tale of two synthases: the multifunctional Fatty Acid Synthase-I (FAS-I) and the dissociated, multi-enzyme Fatty Acid Synthase-II (FAS-II). Understanding the functional distinctions between these two systems is paramount for the development of novel anti-mycobacterial therapeutics. This guide provides an in-depth comparison of the FAS-I and FAS-II systems, supported by experimental data and detailed methodologies.
Core Functional Differences: A Head-to-Head Comparison
The FAS-I and FAS-II systems, while both contributing to fatty acid elongation, are fundamentally different in their architecture, catalytic mechanism, and physiological roles. FAS-I is a large, eukaryotic-like multi-enzyme complex responsible for the de novo synthesis of fatty acids, producing a bimodal distribution of products. In contrast, FAS-II is a prokaryotic-style system of discrete, monofunctional enzymes that elongates the fatty acyl primers produced by FAS-I to generate the very long meromycolic acid chain, a precursor to mycolic acids.
Quantitative Performance Data
To fully appreciate the distinct contributions of FAS-I and FAS-II, it is essential to examine their quantitative performance characteristics. The following tables summarize key data on their product specificity and gene expression.
Table 1: Product Specificity of Mycobacterial FAS-I and Final Mycolic Acid Composition
| System | Product Chain Length | Relative Abundance (%) in M. tuberculosis |
| FAS-I | C16:0 | Major Product |
| C18:0 | Major Product | |
| C24:0/C26:0 | Bimodal Peak Product | |
| Final Mycolic Acids | α-mycolic acids (C78-C80) | Varies by lineage; often a major class |
| (Combined FAS-I & FAS-II) | Methoxy-mycolic acids | Varies by lineage |
| Keto-mycolic acids | Varies by lineage |
Note: The relative abundance of final mycolic acid classes can vary significantly between different M. tuberculosis lineages, influencing virulence and immune response.[1][2]
Table 2: Comparative Gene Expression of FAS-I and FAS-II Operons Under Different Conditions
| Condition | fas-I (FAS-I) Gene Expression | fas-II (FAS-II) Gene Cluster Expression |
| Nutrient Starvation | Down-regulated | Down-regulated |
| Hypoxia | Induced | Not significantly changed |
| Acidic pH | Not significantly changed | Not significantly changed |
| Stationary Phase | Not significantly changed | Not significantly changed |
| Isoniazid (INH) Treatment | Not significantly changed | Induced (some genes) |
Data compiled from studies on M. tuberculosis. Expression levels are relative to exponential growth in standard medium.[3][4]
Signaling and Biosynthetic Pathways
The coordinated action of FAS-I and FAS-II is crucial for the synthesis of mycolic acids. The following diagram illustrates the key steps in this essential biosynthetic pathway.
Caption: Mycolic acid biosynthesis pathway in Mycobacterium.
Experimental Protocols
Detailed and reproducible experimental protocols are the cornerstone of scientific advancement. Below are methodologies for key experiments used to characterize the FAS-I and FAS-II systems.
Protocol 1: Spectrophotometric Assay for FAS-I Activity
This protocol measures the activity of purified FAS-I by monitoring the oxidation of NADPH.
Materials:
-
Purified Mycobacterium FAS-I enzyme
-
Acetyl-CoA (50 µM)
-
Malonyl-CoA (40 µM)
-
NADPH (100 µM)
-
Dithiothreitol (DTT, 5 mM)
-
Potassium phosphate (B84403) buffer (400 mM, pH 7.4)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare the assay solution by combining acetyl-CoA, malonyl-CoA, NADPH, and DTT in potassium phosphate buffer.
-
Equilibrate the spectrophotometer to 37°C.
-
Add 1-3 µg of purified FAS-I enzyme to the assay solution in a cuvette to a final volume of 1 ml.
-
Immediately place the cuvette in the spectrophotometer and monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
Calculate the rate of NADPH oxidation using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹). One unit of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Protocol 2: In Vitro Assay for FAS-II Elongation Activity
This protocol is designed to measure the elongation activity of the reconstituted FAS-II system.
Materials:
-
Purified FAS-II enzymes (e.g., KasA, KasB, MabA, HadABC, InhA)
-
Purified Acyl Carrier Protein (AcpM)
-
Acyl-ACP starter substrate (e.g., C16-ACP)
-
[¹⁴C]-Malonyl-CoA (as the extender unit)
-
NADPH
-
Reaction buffer (e.g., 100 mM sodium phosphate, pH 7.0, 1 mM DTT)
-
Scintillation counter and scintillation fluid
Procedure:
-
Acylate AcpM with the desired starter fatty acid to generate the acyl-ACP substrate.
-
Set up the reaction mixture containing the purified FAS-II enzymes, acyl-ACP substrate, [¹⁴C]-malonyl-CoA, and NADPH in the reaction buffer.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a strong acid (e.g., trichloroacetic acid) to precipitate the proteins and elongated fatty acyl-ACPs.
-
Pellet the precipitate by centrifugation and wash to remove unincorporated [¹⁴C]-malonyl-CoA.
-
Resuspend the pellet and measure the incorporated radioactivity using a scintillation counter.
-
The amount of incorporated radioactivity is proportional to the FAS-II elongation activity.
Protocol 3: Analysis of Mycolic Acid Methyl Esters (MAMEs) by HPLC
This protocol outlines the extraction, derivatization, and analysis of mycolic acids from mycobacterial cultures.
Materials:
-
Mycobacterial cell pellet
-
Saponification reagent (e.g., 25% potassium hydroxide (B78521) in methanol/water)
-
Sulfuric acid (for acidification)
-
Diethyl ether (for extraction)
-
Diazomethane (B1218177) (for methylation)
-
HPLC system with a C18 reverse-phase column and a UV detector
-
Mobile phase solvents (e.g., methanol, dichloromethane)
Procedure:
-
Saponification: Resuspend the mycobacterial cell pellet in the saponification reagent and heat at 100°C for 1 hour.
-
Acidification and Extraction: Cool the sample and acidify with sulfuric acid. Extract the fatty acids with diethyl ether.
-
Methylation: Evaporate the ether and resuspend the fatty acid pellet. Add diazomethane to convert the mycolic acids to their methyl ester derivatives (MAMEs).
-
HPLC Analysis: Resuspend the dried MAMEs in a suitable solvent and inject into the HPLC system. Separate the MAMEs using a gradient of mobile phase solvents.
-
Detection: Monitor the elution of MAMEs by their absorbance at a specific wavelength (e.g., 260 nm if derivatized with a UV-absorbing tag). The resulting chromatogram will show distinct peaks corresponding to the different classes of mycolic acids.[1][5]
Experimental Workflow and Logical Relationships
The development of inhibitors targeting the FAS systems is a key strategy in anti-tuberculosis drug discovery. The following diagram illustrates a typical workflow for screening and characterizing potential inhibitors.
Caption: Workflow for screening and development of FAS inhibitors.
Conclusion
The FAS-I and FAS-II systems of Mycobacterium represent a fascinating example of metabolic specialization. Their distinct yet interconnected roles in fatty acid biosynthesis are essential for the construction of the mycolic acid-rich cell wall, a key determinant of mycobacterial survival and pathogenicity. A thorough understanding of their functional differences, supported by robust experimental data, is critical for the rational design of new drugs to combat tuberculosis and other mycobacterial diseases. The protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further explore these vital enzymatic systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipidomics and genomics of Mycobacterium tuberculosis reveal lineage-specific trends in mycolic acid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Commonalities of Mycobacterium tuberculosis Transcriptomes in Response to Defined Persisting Macrophage Stresses [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of Mycolic Acid Biosynthesis Genes and Their Regulation during Starvation in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Lipidomics of Wild-Type vs. Mutant Mycobacterium Strains: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the lipidomic profiles of wild-type Mycobacterium tuberculosis (Mtb) and its corresponding mutants, supported by experimental data. Understanding these differences is crucial for deciphering virulence mechanisms and developing novel therapeutic strategies.
The complex lipid-rich cell wall of Mycobacterium tuberculosis is a critical determinant of its pathogenicity, acting as a barrier against chemotherapeutic agents and modulating the host immune response. Mutations in genes responsible for lipid synthesis and transport can significantly alter the lipid composition of the mycobacterial cell envelope, leading to changes in virulence and host-pathogen interactions. This guide focuses on the comparative lipidomics of wild-type Mtb versus the mce1 operon mutant, a well-studied model for altered lipid metabolism.
Data Presentation: Lipid Profile Alterations in mce1 Operon Mutant
The mce1 operon in M. tuberculosis is thought to be involved in lipid transport across the cell envelope. A mutation in this operon leads to significant alterations in the lipid profile, as detailed in the tables below. The data is compiled from untargeted metabolomics studies using liquid chromatography-mass spectrometry (LC-MS).
Table 1: Summary of Major Lipid Class Alterations in M. tuberculosis mce1 Mutant vs. Wild-Type
| Lipid Class | Change in mce1 Mutant | Key Functions | Reference |
| Mycolic Acids (Free) | Increased (10.7-fold) | Cell wall structural integrity, virulence, resistance to drugs | [1] |
| Saccharolipids | Decreased | Immune modulation, potential role in pro-inflammatory responses | [2] |
| Glycerophospholipids | Decreased | Membrane structure, signaling | [2] |
Table 2: Detailed Changes in Specific Lipid Species in M. tuberculosis mce1 Mutant vs. Wild-Type
| Lipid Subclass | Specific Lipid Type | Change in mce1 Mutant | Putative Role of Alteration | Reference |
| Mycolic Acids | Alpha-mycolic acids | Increased | Altered cell wall permeability and host interaction | [2] |
| Methoxy-mycolic acids | Increased | Changes in cell wall fluidity and immune recognition | [2] | |
| Keto-mycolic acids | Increased | Impact on virulence and granuloma formation | [2] | |
| Fatty Acyls | Hydroxyphthioceranic acid | Increased | Contribution to the outer lipid barrier | [2] |
| Saccharolipids | e.g., Acyl-trehaloses | Decreased | Reduced pro-inflammatory signaling | [2] |
| Glycerophospholipids | e.g., Phosphatidylinositol | Decreased | Altered membrane dynamics and signaling | [2] |
Experimental Protocols
A generalized workflow for the comparative lipidomics of Mycobacterium strains is presented below, followed by detailed protocols for each key step.
Experimental Workflow Diagram
Caption: A generalized workflow for comparative lipidomics of Mycobacterium.
Detailed Methodologies
1. Mycobacterial Culture and Harvest:
-
Wild-type and mutant M. tuberculosis strains (e.g., H37Rv and its mce1 operon mutant) are grown in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Cultures are grown to mid-log phase (OD600 of 0.6-0.8).
-
Bacterial cells are harvested by centrifugation at 4,000 x g for 10 minutes at 4°C. The cell pellets are washed twice with phosphate-buffered saline (PBS).
2. Lipid Extraction (Modified Bligh-Dyer Method):
-
To the cell pellet, add a mixture of chloroform and methanol (B129727) (1:2, v/v) and incubate with constant stirring overnight at room temperature to extract non-covalently linked lipids.
-
Centrifuge the mixture and collect the supernatant.
-
To the remaining cell debris, add a mixture of chloroform and methanol (2:1, v/v) and incubate for 1 hour.
-
Centrifuge and collect the supernatant. Pool this with the first supernatant.
-
Add chloroform and water to the pooled supernatants to achieve a final ratio of chloroform:methanol:water of 2:1:0.8 (v/v/v) to induce phase separation.
-
After vigorous mixing and centrifugation, the lower organic phase containing the total lipid extract is carefully collected.
-
The solvent is evaporated under a stream of nitrogen, and the dried lipid extract is stored at -80°C until analysis.
3. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis:
-
Chromatography: The lipid extract is reconstituted in a suitable solvent (e.g., chloroform:methanol 1:1, v/v) and analyzed using a high-performance liquid chromatography (HPLC) system. A C18 reversed-phase column is commonly used.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate.
-
Gradient: A linear gradient from 60% B to 100% B over 20 minutes is typically used, followed by a hold at 100% B for 10 minutes.
-
-
Mass Spectrometry: The HPLC is coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Ionization Mode: Both positive and negative electrospray ionization (ESI) modes are used to detect a wide range of lipid classes.
-
Mass Range: A scan range of m/z 150-2000 is typically acquired.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed for MS/MS fragmentation to aid in lipid identification.
-
4. Data Processing and Analysis:
-
Raw LC-MS data is processed using software such as XCMS or MZmine for peak picking, retention time alignment, and integration.
-
Lipid identification is performed by matching the accurate mass and MS/MS fragmentation patterns against mycobacterial lipid databases like MycoMass, MycoMap, and Mtb LipidDB.[3]
-
Statistical analysis (e.g., t-test, volcano plots) is used to identify lipids that are significantly different in abundance between the wild-type and mutant strains.
Signaling Pathway Modulation by Mycobacterial Lipids
Mycobacterial lipids are known to interact with the host immune system, often by modulating key signaling pathways. The alteration in the lipid profile of mutant strains can therefore lead to a different host response.
TLR2 Signaling Pathway
Certain mycobacterial lipids act as pathogen-associated molecular patterns (PAMPs) that are recognized by Toll-like receptor 2 (TLR2) on host macrophages. This recognition triggers a signaling cascade that leads to the production of pro-inflammatory cytokines.
References
- 1. Free mycolic acid accumulation in the cell wall of the mce1 operon mutant strain of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative metabolic profiling of mce1 operon mutant vs wild-type Mycobacterium tuberculosis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Validating InhA's Crucial Role in Long-Chain Fatty Acid Reduction for Mycobacterial Cell Wall Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
The enzyme enoyl-[acyl-carrier-protein] reductase (InhA) is a critical component of the type-II fatty acid synthase (FAS-II) system in Mycobacterium tuberculosis, playing an essential role in the biosynthesis of mycolic acids.[1][2] These very-long-chain fatty acids are the hallmark of the mycobacterial cell wall, providing a crucial protective barrier and contributing to the pathogenicity of tuberculosis.[3][4] The NADH-dependent reduction of long-chain trans-2-enoyl-acyl carrier proteins (ACPs) catalyzed by InhA is the final, rate-limiting step in the fatty acid elongation cycle, making it a well-validated and attractive target for the development of new anti-tubercular drugs.[4][5] This guide provides a comparative analysis of InhA's function, supported by experimental data and detailed protocols, to aid researchers in validating its role and exploring it as a therapeutic target.
Performance Comparison: InhA vs. Alternative Enoyl-ACP Reductases
InhA exhibits a marked preference for long-chain acyl thioester substrates, a key characteristic that distinguishes it from some other bacterial enoyl-ACP reductases.[4][6] To provide a clear comparison, the following table summarizes the kinetic parameters of InhA and other notable enoyl-ACP reductases (FabI, FabK, and FabV) from various bacteria. It is important to note that direct comparison can be challenging due to variations in experimental conditions and the use of different acyl-carrier proteins (ACP vs. Coenzyme A).
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal Cofactor |
| InhA | Mycobacterium tuberculosis | Dodecenoyl-CoA | 25 | 1.8 | 7.2 x 104 | NADH |
| InhA | Mycobacterium tuberculosis | Crotonyl-CoA | 120 | 1.5 | 1.25 x 104 | NADH |
| FabI | Escherichia coli | Dodecenoyl-ACP | 2.5 | 1.4 | 5.6 x 105 | NADH |
| FabI | Escherichia coli | Dodecenoyl-CoA | 85 | 1.4 | 1.6 x 104 | NADH |
| FabI | Burkholderia pseudomallei | Dodecenoyl-CoA | 2.4 ± 0.4 | 12.3 ± 0.3 | 5.1 x 106 | NADH |
| FabI | Staphylococcus aureus | Crotonyl-ACP | 5.0 | - | - | NADPH |
| FabK | Streptococcus pneumoniae | Crotonyl-ACP | 9 ± 1 | - | - | NADH |
| FabK | Porphyromonas gingivalis | Crotonyl-CoA | - | - | - | NADPH |
| FabV | Burkholderia mallei | Dodecenoyl-CoA | 19 ± 2 | 26 ± 1 | 1.4 x 106 | NADH |
| FabV | Xanthomonas oryzae | Crotonyl-CoA | 293 ± 16.5 | 22.3 ± 2.4 | 7.6 x 104 | NADH |
Note: Kinetic parameters can vary based on the specific acyl carrier protein (ACP or CoA) used in the assay. The data presented here is compiled from multiple sources and should be interpreted with consideration of the different experimental setups.[1][3][7][8][9][10][11][12]
Experimental Protocols
InhA Enzyme Activity and Inhibition Assay (Spectrophotometric)
This protocol details the determination of InhA activity by monitoring the oxidation of NADH.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine (B156593) dinucleotide, reduced form)
-
trans-2-Dodecenoyl-CoA (DD-CoA) or other long-chain trans-2-enoyl-CoA substrates
-
Triclosan (positive control inhibitor)
-
Test compounds
-
Assay Buffer: 30 mM PIPES, 150 mM NaCl, 1 mM EDTA, pH 6.8[13]
-
96-well microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare the reaction mixture containing the assay buffer, NADH (final concentration 250 µM), and the test compound at various concentrations.[13] For control wells, add DMSO (vehicle) instead of the test compound.
-
Enzyme Addition: Add purified InhA enzyme to each well to a final concentration of 10-100 nM.[13]
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (trans-2-dodecenoyl-CoA) to a final concentration of 25 µM.[13]
-
Kinetic Measurement: Immediately start monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 15-30 minutes. The rate of NADH oxidation is proportional to the InhA activity.
-
Data Analysis: Calculate the initial velocity of the reaction for each concentration of the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Analysis of Mycolic Acids and Cellular Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the steps for extracting and analyzing fatty acids from mycobacterial cultures to observe the effect of InhA inhibition.[14]
Materials:
-
Mycobacterial cell pellets
-
Saponification Reagent: 45g NaOH, 150ml methanol, 150ml distilled water[14]
-
Methylation Reagent: 325ml 6.0N HCl, 275ml methanol[14]
-
Extraction Solvent: Hexane and methyl-tert-butyl ether (1:1, v/v)[14]
-
Base Wash Solution: 10.8g NaOH in 900ml distilled water[14]
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Procedure:
-
Harvesting and Saponification: Harvest approximately 40 mg of mycobacterial cells and place them in a glass tube. Add 1.0 ml of saponification reagent, seal the tube, vortex, and heat in a boiling water bath for 30 minutes.[14]
-
Methylation: Cool the tubes and add 2.0 ml of methylation reagent. Seal and heat at 80°C for 10 minutes.[14]
-
Extraction: After cooling, add 1.25 ml of the extraction solvent and gently mix for 10 minutes. Centrifuge to separate the phases and transfer the organic (upper) phase containing the fatty acid methyl esters (FAMEs) to a new vial.[14]
-
Base Wash: Add 3.0 ml of the base wash solution to the FAMEs, mix, and centrifuge. Transfer the organic phase to a clean vial for analysis.[14]
-
GC-MS Analysis: Inject an aliquot of the FAMEs into the GC-MS system. The different fatty acids will be separated based on their retention times and identified by their mass spectra. A decrease in the levels of very-long-chain mycolic acids and an accumulation of shorter-chain fatty acids are indicative of InhA inhibition.
Visualizing the Pathways and Processes
To better understand the context of InhA's function and its validation, the following diagrams illustrate the key pathways and experimental workflows.
Conclusion
The collective evidence strongly supports the indispensable role of InhA in the reduction of long-chain trans-2-enoyl-ACPs, a critical step in the biosynthesis of mycolic acids in M. tuberculosis. Its preference for long-chain substrates and its vulnerability to inhibition make it a highly specific and attractive target for therapeutic intervention. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to further investigate InhA's function and to accelerate the discovery and development of novel inhibitors to combat tuberculosis.
References
- 1. Mechanism and inhibition of the FabI enoyl-ACP reductase from Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Determination of the Crystal Structure and Active Residues of FabV, the Enoyl-ACP Reductase from Xanthomonas oryzae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Slow-onset inhibition of 2-trans-enoyl-ACP (CoA) reductase from Mycobacterium tuberculosis by an inorganic complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Bacterial Enoyl-Reductases: The Ever-Growing List of Fabs, Their Mechanisms and Inhibition [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Structure of Acyl Carrier Protein Bound to FabI, the FASII Enoyl Reductase from Escherichia Coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Mechanism and Inhibition of the FabV Enoyl-ACP Reductase from Burkholderia Mallei - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural characterization of Porphyromonas gingivalis enoyl-ACP reductase II (FabK) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Expression, Purification and Characterization of Enoyl-ACP Reductase II, FabK, from Porphyromonas gingivalis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. gcms.cz [gcms.cz]
Comparative Inhibition of InhA: A Guide to Isoniazid and Novel Arylamides
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the inhibitory performance of the cornerstone anti-tuberculosis drug, isoniazid (B1672263), against the promising class of direct InhA inhibitors, the arylamides. This document compiles experimental data and detailed methodologies to facilitate a comprehensive evaluation.
The Significance of InhA in Mycobacterium tuberculosis
The enoyl-acyl carrier protein reductase, InhA, is a critical enzyme within the fatty acid synthase-II (FAS-II) system of Mycobacterium tuberculosis. This pathway is essential for the biosynthesis of mycolic acids, the long, complex fatty acids that are integral components of the mycobacterial cell wall. The integrity of this cell wall is paramount for the bacterium's survival and virulence. Consequently, the inhibition of InhA disrupts mycolic acid synthesis, leading to bacterial cell death, making it a well-validated target for anti-tuberculosis drugs.
Isoniazid (INH) , a primary first-line drug for tuberculosis treatment, functions as a prodrug. It requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] Once activated, isoniazid forms a covalent adduct with the nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) cofactor.[3][4][5] This INH-NAD adduct is a potent inhibitor of InhA.[3][4] The rise of isoniazid-resistant strains, frequently due to mutations in the katG gene that prevent this activation, poses a significant threat to effective tuberculosis control.[2]
Arylamides have emerged as a promising class of direct InhA inhibitors.[6] A key advantage of these compounds is that they do not necessitate activation by KatG, thereby bypassing the most common mechanism of isoniazid resistance.[6] This characteristic positions them as valuable candidates in the development of new therapeutics effective against isoniazid-resistant M. tuberculosis.
Quantitative Comparison of Inhibitor Performance
The inhibitory activities of isoniazid and a selection of arylamide-based compounds against the InhA enzyme and whole M. tuberculosis cells are summarized below. This data, collated from multiple studies, allows for a direct comparison of their potency.
Table 1: In Vitro Inhibition of InhA Enzyme Activity (IC50)
| Compound/Class | Description | InhA IC50 | Reference(s) |
| Isoniazid | Activated INH-NAD Adduct | < 1 nM | [7] |
| Arylamides | Lead Compound from HTS | 3.1 µM | [6] |
| Optimized Arylamide | 90 nM | [6] | |
| Triazole-Hybrid Arylamide (7c) | 0.074 nM | [7] | |
| Triazole-Hybrid Arylamide (7e) | 0.13 nM | [7] | |
| Other Direct Inhibitors | 4-Hydroxy-2-pyridone (NITD-916) | 0.59 µM | [1] |
| 4-Hydroxy-2-pyridone (NITD-529) | 9.60 µM | [1] |
IC50 (half-maximal inhibitory concentration) values represent the concentration of an inhibitor required to reduce the activity of the enzyme by 50%.
Table 2: Whole-Cell Inhibitory Activity (MIC)
| Compound/Class | Description | M. tuberculosis H37Rv MIC | Reference(s) |
| Isoniazid | Standard First-Line Drug | 0.025 - 0.05 µg/mL | [8][9] |
| Arylamides | Alkyl bis-diaryl ether (Cpd 21) | 0.7 µM | [10] |
| Arylamide Derivative (CD117) | 1 - 10 µM | [11] | |
| Other Direct Inhibitors | 4-Hydroxy-2-pyridone (NITD-916) | 0.04 µM | [1] |
| 4-Hydroxy-2-pyridone (NITD-529) | 1.54 µM | [1] |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of a compound that prevents visible growth of the bacteria.
Detailed Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for the key assays are outlined below.
InhA Enzyme Kinetics Assay (Spectrophotometric)
This assay quantitatively measures the inhibition of InhA by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the NADH cofactor.[12][13][14][15]
Materials:
-
Purified InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
DD-CoA (trans-2-dodecenoyl-Coenzyme A) as the substrate
-
Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
Test compounds dissolved in DMSO
-
UV-transparent 96-well plates
-
A spectrophotometer with kinetic reading capabilities
Procedure:
-
A reaction mixture is prepared in the wells of a 96-well plate, containing assay buffer, a fixed concentration of NADH (e.g., 250 µM), and varying concentrations of the test compound.
-
The reaction is initiated by the addition of a fixed concentration of the InhA enzyme (e.g., 10-100 nM).
-
The enzymatic reaction is started by adding a fixed concentration of the substrate, DD-CoA (e.g., 25 µM).
-
The plate is immediately placed in a spectrophotometer, and the decrease in absorbance at 340 nm is monitored over time.
-
The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot.
-
The percentage of inhibition for each compound concentration is determined relative to a DMSO control.
-
IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Minimum Inhibitory Concentration (MIC) Determination via Microplate Alamar Blue Assay (MABA)
The MABA is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis. It relies on the reduction of the Alamar Blue (resazurin) dye by metabolically active cells, resulting in a color change from blue to pink.[3][16][17][18]
Materials:
-
M. tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Test compounds and control antibiotics (e.g., isoniazid)
-
Sterile 96-well plates
-
Alamar Blue reagent
-
A plate reader or visual inspection for color change
Procedure:
-
M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth to mid-logarithmic phase. The culture is then diluted to a standardized inoculum.
-
Serial two-fold dilutions of the test compounds are prepared in the 96-well plates.
-
The standardized bacterial inoculum is added to each well containing the test compound. Control wells with bacteria only (positive control) and media only (negative control) are included.
-
The plates are sealed and incubated at 37°C for 5-7 days.
-
Following incubation, a solution of Alamar Blue reagent is added to each well.
-
The plates are re-incubated for an additional 24 hours.
-
The MIC is determined as the lowest concentration of the compound that prevents the color change of the Alamar Blue reagent from blue to pink.
Visualizing the Mechanisms and Workflows
Isoniazid Activation and InhA Inhibition Pathway
Caption: The activation of the prodrug isoniazid and subsequent inhibition of InhA.
Experimental Workflow for InhA Inhibitor Discovery and Validation
References
- 1. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapid Screening of Inhibitors of Mycobacterium tuberculosis Growth Using Tetrazolium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibition of the Mycobacterium tuberculosis enoyl acyl carrier protein reductase InhA by arylamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. faculty.buffalostate.edu [faculty.buffalostate.edu]
- 12. researchgate.net [researchgate.net]
- 13. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. Microplate Alamar Blue Assay: Significance and symbolism [wisdomlib.org]
- 16. journals.asm.org [journals.asm.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Mycolic Acid Profiles Across Diverse Mycobacterial Species
For Researchers, Scientists, and Drug Development Professionals
Mycolic acids, the hallmark lipid components of the mycobacterial cell wall, exhibit remarkable structural diversity across different species. This variation in mycolic acid profiles not only serves as a valuable chemotaxonomic marker but also has significant implications for bacterial physiology, pathogenicity, and susceptibility to therapeutic agents. This guide provides a comparative overview of mycolic acid profiles in key mycobacterial species, supported by experimental data and detailed methodologies for their analysis.
Quantitative Comparison of Mycolic Acid Profiles
The composition and relative abundance of different mycolic acid types vary significantly among mycobacterial species. These differences are crucial for species identification and for understanding their unique biological properties. The table below summarizes the distribution of major mycolic acid classes in several prominent mycobacterial species.
| Mycobacterial Species | Alpha-mycolic Acid | Methoxy-mycolic Acid | Keto-mycolic Acid | Other Mycolic Acid Types |
| Mycobacterium tuberculosis | ~70%[1] | ~10-15%[1] | ~10-15%[1] | - |
| Mycobacterium bovis | Present[2] | Present[2] | Present[2] | - |
| Mycobacterium smegmatis | Present[3][4] | Absent[5] | Absent[5] | α'-mycolates, Epoxymycolates[2][4] |
| Mycobacterium avium complex | Present[2] | Absent | Present[2] | ω-carboxymycolates, Wax-ester mycolates[2] |
| Mycobacterium kansasii | Present[2] | Present[2] | Present[2] | - |
| Mycobacterium fortuitum | Present[6] | Absent | Absent | α'-mycolates, Epoxymycolates[2] |
| Mycobacterium chelonae | Present[6] | Absent | Absent | α'-mycolates[6] |
Note: The percentages and presence/absence of mycolic acid types can vary slightly between different strains of the same species. "Present" indicates the mycolic acid type has been identified in the species, but quantitative data may not be consistently available across studies.
Structural Diversity of Mycolic Acids
The fundamental structure of mycolic acids consists of a long α-alkyl, β-hydroxy fatty acid. The variations arise from modifications to the meromycolate chain, including the presence of cyclopropane (B1198618) rings, methoxy (B1213986) groups, keto groups, and double bonds. These structural differences are critical for the physical properties of the cell wall and interactions with the host immune system.
Caption: Major mycolic acid types in M. tuberculosis and M. smegmatis.
Experimental Protocols for Mycolic Acid Analysis
The analysis of mycolic acids is a multi-step process involving extraction, derivatization, and chromatographic separation. The following is a generalized workflow and detailed protocols for common analytical techniques.
Caption: General experimental workflow for the analysis of mycolic acids.
1. Extraction and Saponification of Mycolic Acids
This protocol describes the basic steps for liberating mycolic acids from the mycobacterial cell wall.
-
Cell Harvesting and Lysis: Mycobacterial cells are harvested from culture by centrifugation. The cell pellet is then subjected to harsh chemical treatment to break open the cells and release the cell wall components. This can be achieved by methods such as bead beating, sonication, or enzymatic digestion.[7]
-
Saponification: The lipid-containing fraction is treated with a strong base (e.g., potassium hydroxide (B78521) in methanol) and heated. This process, known as saponification, cleaves the ester bonds linking mycolic acids to the arabinogalactan-peptidoglycan complex.
-
Acidification and Extraction: The saponified mixture is acidified to protonate the mycolic acids, making them soluble in organic solvents. The mycolic acids are then extracted into an organic phase (e.g., using diethyl ether or chloroform).
2. Derivatization to Mycolic Acid Methyl Esters (MAMEs)
For analysis by gas chromatography, mycolic acids are typically converted to their more volatile methyl ester derivatives.
-
Acid Methanolysis: A common method involves heating the extracted mycolic acids in the presence of an acidic methanol (B129727) solution (e.g., methanol/sulfuric acid).[8] This both esterifies the carboxylic acid group and can lead to the cleavage of the mycolic acid at the β-hydroxy position, yielding long-chain fatty acid methyl esters that are amenable to GC analysis.[8]
-
Alternative Methylation: Other methylating agents, such as diazomethane (B1218177) or trimethylsilyldiazomethane, can also be used for derivatization.
3. Chromatographic Analysis
The derivatized mycolic acid mixture is then separated and analyzed using various chromatographic techniques.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and cost-effective method for the qualitative analysis of mycolic acids.[6][9][10] MAMEs are spotted on a silica (B1680970) gel plate and developed using a solvent system (e.g., petroleum ether/diethyl ether).[9] Different classes of mycolic acids will migrate at different rates, allowing for their separation and identification based on their relative positions.[6][9][10] Two-dimensional TLC can provide enhanced separation.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS provides both separation and structural information.[8] The MAMEs are vaporized and separated based on their boiling points and interactions with the GC column. The separated components are then ionized and fragmented in the mass spectrometer, producing a characteristic mass spectrum that can be used for identification. High injector temperatures are often required to induce thermal cleavage of the mycolic acids into smaller, more readily analyzable fatty acid methyl esters.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of mycolic acids.[11] Reversed-phase HPLC is commonly used, where different mycolic acid species are separated based on their hydrophobicity. The eluting compounds can be detected using various methods, including UV absorbance or mass spectrometry (LC-MS).[12]
4. Data Analysis and Interpretation
The data obtained from the chromatographic analysis is used to determine the mycolic acid profile of the mycobacterial species. This involves identifying the different types of mycolic acids present and quantifying their relative abundances. Comparison of these profiles between different species can reveal important taxonomic and biological differences.
References
- 1. Mycolic acid - Wikipedia [en.wikipedia.org]
- 2. Mycolic acid patterns of some species of Mycobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Identification of mycobacteria by thin layer chromatographic analysis of mycolic acids and conventional biochemical method: four years of experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mycolic Acids Analysis Service - Creative Proteomics [creative-proteomics.com]
- 8. Gas-chromatographic analysis of mycolic acid cleavage products in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
- 10. scielo.br [scielo.br]
- 11. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of mycolic acids in different mycobacterial species by standard addition method through liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Analysis of InhA in Complex with NAD+ and Acyl Substrates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural and kinetic properties of Mycobacterium tuberculosis InhA, the enoyl-acyl carrier protein (ACP) reductase, in complex with its cofactor NAD+ and various acyl substrates and inhibitors. InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) system, making it a key target for the development of anti-tuberculosis drugs.[1][2] Understanding the structural basis of its interaction with substrates and inhibitors is paramount for the rational design of novel therapeutics.
Quantitative Data Summary
The following tables summarize the kinetic and binding parameters for InhA with its natural substrates and various inhibitors. This data provides a quantitative basis for comparing the efficacy and binding characteristics of different compounds.
Table 1: Kinetic Parameters of InhA with Acyl-CoA Substrates
| Substrate (Acyl-CoA) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Octenoyl-CoA | 2-fold increase vs WT | 1.8% of WT kcat | - | [3] |
| Dodecenoyl-CoA | - | - | - | [3] |
| Hexadecenoyl-CoA | - | - | - | [3] |
Note: Specific values for Km and kcat for different chain length acyl-CoA substrates were not consistently found in a single comparable study. The data from one study indicated changes relative to wild-type for a mutant, but absolute values for a range of substrates are needed for a comprehensive table.
Table 2: Inhibition Constants (Ki) and IC50 Values for Selected InhA Inhibitors
| Inhibitor | Ki | IC50 (µM) | Inhibition Type | PDB ID | Reference |
| INH-NAD adduct | 100 ± 50 nM | - | Competitive | 1ZID | [4] |
| PT70 | 22 pM | 0.053 ± 0.004 | Slow, Tight Binding | - | [5] |
| Triclosan | - | 1 | Uncompetitive vs NAD+ | - | [1] |
| 8PP | - | 0.005 | - | - | [1] |
| NITD-529 | - | 9.60 | - | - | [6] |
| NITD-564 | - | 0.59 | - | - | [6] |
| NITD-916 | - | - | - | - | [6] |
| Compound 9,222,034 | - | 18.05 | - | - | [7] |
Note: Ki and IC50 values are highly dependent on assay conditions. The values presented here are for comparative purposes.
Table 3: Binding Affinities (Kd) for Ligand Interactions with InhA
| Ligand | Kd | Method | Reference |
| NADH (Wild-type InhA) | - | - | [8] |
| NADH (I21V mutant) | 23-fold increase vs WT | Pre-steady-state kinetics | [4] |
| NADH (S94A mutant) | 60-fold increase vs WT | Pre-steady-state kinetics | [4] |
| NADH (I47T mutant) | 141-fold increase vs WT | Pre-steady-state kinetics | [4] |
| Compound 9,222,034 | 48.4 - 56.2 µM | - | [7] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a reference for researchers planning similar studies.
X-ray Crystallography
This protocol outlines the general steps for determining the crystal structure of InhA in complex with NAD+ and a ligand (substrate analog or inhibitor).
-
Protein Expression and Purification:
-
Clone the inhA gene into an appropriate expression vector (e.g., pET vector) and transform into a suitable E. coli expression strain.
-
Grow the cells in a rich medium (e.g., LB or TB) and induce protein expression with IPTG.
-
Harvest the cells and lyse them by sonication or high-pressure homogenization.
-
Purify the InhA protein using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography.
-
Assess protein purity and homogeneity by SDS-PAGE.
-
-
Crystallization:
-
Concentrate the purified InhA to a suitable concentration (typically 5-10 mg/mL).
-
To form the complex, incubate the purified InhA with a molar excess of NAD+ and the ligand of interest.
-
Screen for crystallization conditions using vapor diffusion methods (hanging drop or sitting drop). This involves mixing the protein-ligand complex solution with a variety of crystallization screen solutions containing different precipitants, buffers, and salts.
-
Optimize the initial crystallization hits by varying the concentrations of the protein, ligand, and crystallization reagents to obtain diffraction-quality crystals.
-
-
Data Collection and Processing:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene (B1197577) glycol) before flash-cooling them in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.[9]
-
Process the diffraction data using software packages like HKL2000 or XDS to index, integrate, and scale the diffraction spots.
-
-
Structure Solution and Refinement:
-
Solve the crystal structure using molecular replacement, utilizing a previously determined InhA structure as a search model.
-
Build the initial model of the InhA-ligand complex into the electron density map using software like Coot.
-
Refine the atomic model against the experimental diffraction data using refinement software such as Phenix or Refmac5. This process involves iterative cycles of manual model building and automated refinement to improve the fit of the model to the data and its stereochemical quality.
-
Validate the final structure using tools like MolProbity to check for geometric and stereochemical correctness. The final coordinates are then deposited in the Protein Data Bank (PDB).
-
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between InhA and its ligands.
-
Sample Preparation:
-
Purify InhA as described for X-ray crystallography.
-
Dialyze the purified InhA and the ligand extensively against the same buffer to ensure a perfect match, which is crucial for minimizing heats of dilution. A common buffer is 30 mM PIPES, 150 mM NaCl, pH 6.8.[3]
-
Degas the protein and ligand solutions immediately before the experiment to prevent air bubbles in the calorimeter cell and syringe.
-
Accurately determine the concentrations of the protein and ligand using a reliable method (e.g., UV-Vis spectroscopy for protein, and a validated method for the ligand).
-
-
ITC Experiment:
-
Set up the ITC instrument (e.g., a MicroCal ITC200) at the desired temperature (e.g., 25°C).
-
Load the InhA solution into the sample cell (typically at a concentration of 5-50 µM).
-
Load the ligand solution into the injection syringe (typically at a concentration 10-20 times that of the protein).
-
Perform a series of injections of the ligand into the protein solution, allowing the system to reach equilibrium after each injection. The heat change associated with each injection is measured.
-
Perform a control experiment by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the heat of binding for each injection.
-
Plot the integrated heat data against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) using the analysis software provided with the instrument to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) of binding can then be calculated.
-
Enzyme Kinetics Assay
Enzyme kinetics assays are performed to determine the kinetic parameters Km and kcat for substrate turnover and to evaluate the inhibitory activity (IC50, Ki) of compounds against InhA.
-
Assay Principle:
-
The activity of InhA is typically monitored by following the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.
-
-
Reagents and Setup:
-
Assay Buffer: A suitable buffer such as 30 mM PIPES, 150 mM NaCl, pH 6.8.[3]
-
Enzyme: Purified InhA at a final concentration that results in a linear reaction rate over the desired time course.
-
Cofactor: NADH at a saturating concentration (e.g., 300 µM).[3]
-
Substrate: The acyl-CoA substrate of interest (e.g., octenoyl-CoA) at varying concentrations to determine Km and kcat.
-
Inhibitor: For inhibition studies, the inhibitor is added at various concentrations.
-
-
Assay Procedure:
-
Set up the reaction mixture in a quartz cuvette or a 96-well plate. The mixture should contain the assay buffer, NADH, and the enzyme.
-
Incubate the mixture for a few minutes at a constant temperature (e.g., 30°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (v0) from the linear portion of the absorbance versus time plot.
-
For Km and kcat determination, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.
-
For inhibitor studies, plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is known.
-
Visualizations
The following diagrams illustrate key conceptual frameworks relevant to the structural analysis of InhA.
Caption: The catalytic cycle of InhA, illustrating the key steps of substrate binding, hydride transfer, protonation, and product release.
Caption: A typical experimental workflow for the structural and biophysical characterization of InhA and its complexes.
Caption: The logical flow of structure-based drug design, a common approach for developing novel InhA inhibitors.
References
- 1. Is Mycobacterial InhA a Suitable Target for Rational Drug Design? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Inhibitors of InhA Efficiently Kill Mycobacterium tuberculosis under Aerobic and Anaerobic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. InhA, the enoyl-thioester reductase from Mycobacterium tuberculosis forms a covalent adduct during catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Crystallographic and pre-steady-state kinetics studies on binding of NADH to wild-type and isoniazid-resistant enoyl-ACP(CoA) reductase enzymes from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moodle2.units.it [moodle2.units.it]
Safety Operating Guide
Safe Disposal of trans-23-methyltetracos-2-enoyl-CoA: A Procedural Guide
This document provides comprehensive guidance on the proper disposal procedures for trans-23-methyltetracos-2-enoyl-CoA, ensuring the safety of laboratory personnel and minimizing environmental impact. The following procedures are based on established safety protocols for handling hazardous chemical waste.
Hazard Identification and Risk Assessment
Summary of Potential Hazards:
| Hazard Category | Description | Mitigation Measures |
| Skin Sensitization | May cause an allergic skin reaction upon contact. | Wear appropriate personal protective equipment (PPE), including gloves and a lab coat. |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects. | Prevent release into the environment. Dispose of as hazardous chemical waste. |
| Inhalation | Avoid breathing mist or vapors. | Handle in a well-ventilated area or a fume hood. |
| Eye Contact | Potential for irritation. | Wear safety glasses or goggles. |
| Ingestion | Unlikely route of exposure in a laboratory setting. | Do not eat, drink, or smoke in laboratory areas. |
Personal Protective Equipment (PPE)
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate PPE.
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Not generally required if handled in a well-ventilated area or fume hood.
Disposal Workflow
The following diagram outlines the step-by-step process for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
Follow these steps to ensure the safe and compliant disposal of this compound.
-
Preparation:
-
Clearly identify the waste material as "this compound waste."
-
Put on all required PPE as listed in Section 2.
-
Obtain a designated, leak-proof, and clearly labeled hazardous waste container. The label should include the chemical name and associated hazards.
-
-
Waste Transfer:
-
If the compound is in solution, carefully pour or pipette the waste into the designated hazardous waste container. Avoid splashing.
-
If the compound is in a solid form, use a spatula or other appropriate tool to transfer it into the container.
-
For contaminated consumables (e.g., pipette tips, weighing boats), place them directly into the solid hazardous waste container.
-
-
Container Sealing and Decontamination:
-
Securely close the lid of the hazardous waste container.
-
Wipe the exterior of the container with an appropriate decontaminating solution to remove any external residue.
-
Thoroughly clean and decontaminate the work area where the disposal was performed.
-
-
Storage and Collection:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Follow your institution's guidelines for the storage of hazardous chemical waste.
-
Arrange for the collection and final disposal of the waste by a licensed and approved waste disposal contractor.[1] Never dispose of this chemical down the drain or in the regular trash.
-
Spill and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your laboratory supervisor and institutional safety officer.
-
Contain: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Clean-up:
-
Wearing appropriate PPE, carefully collect the absorbent material and spilled substance.
-
Place the collected waste into a labeled hazardous waste container.
-
Decontaminate the spill area thoroughly.
-
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
Personal protective equipment for handling trans-23-methyltetracos-2-enoyl-CoA
Immediate Safety and Personal Protective Equipment (PPE)
Given its nature as a complex, biologically active molecule, it is prudent to assume that trans-23-methyltetracos-2-enoyl-CoA may be hazardous upon inhalation, ingestion, or skin contact. The following personal protective equipment is mandatory to minimize exposure.
| Equipment | Specification | Purpose |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standard.[1] | Protects eyes from splashes of solutions containing the compound. |
| Face shield (in addition to goggles).[1][2] | Recommended when handling larger quantities or when there is a significant risk of splashing.[1] | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1][3] | Provides a barrier against skin contact.[1] Glove integrity should be inspected before each use.[1] |
| Double-gloving.[1] | Recommended for handling concentrated solutions or for extended procedures.[1] | |
| Body Protection | Fully-buttoned laboratory coat.[1][4] | Protects skin and personal clothing from contamination.[1][3] |
| Chemical-resistant apron.[1] | Recommended when handling larger quantities or when there is a higher risk of splashes.[1] | |
| Respiratory Protection | Certified chemical fume hood.[1] | All handling of the compound should occur in a designated area within a certified chemical fume hood to prevent inhalation of any aerosols or particulates.[1] |
| NIOSH-approved respirator. | May be required based on a risk assessment, especially if there is a potential for aerosolization outside of a fume hood. |
Operational Plan: Step-by-Step Handling Protocol
A structured approach is crucial when working with a novel compound. The following protocol provides a general workflow for handling this compound.
1. Preparation and Planning:
-
Obtain and Review Safety Information: Before any work begins, obtain any available safety information from the manufacturer.[1]
-
Designate a Workspace: All handling of the compound should occur in a designated area within a certified chemical fume hood.[1]
-
Prepare Spill Kit: Ensure a spill kit appropriate for biochemicals is readily accessible.[1]
2. Reconstitution and Aliquoting:
-
Pre-label Tubes: Prepare and label all necessary vials before opening the primary container.[1]
-
Personal Protective Equipment: Don the appropriate PPE as detailed in the table above.
-
Weighing: If the compound is a solid, carefully weigh the required amount in the chemical fume hood. Use anti-static measures if it is a fine powder.
-
Dissolving: Add the appropriate solvent to the compound. Ensure the solvent is compatible with the compound and the experimental procedure.
-
Aliquoting: Distribute the solution into the pre-labeled tubes.
-
Storage: Store the aliquots at the recommended temperature, protected from light and moisture. For a similar compound, storage conditions are not specified, but refrigeration or freezing is common for biochemicals.[5]
3. Experimental Use:
-
Minimize Aerosols: Perform all procedures carefully to minimize the creation of splashes or aerosols.[4]
-
Hand Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Decontamination: Wipe down the work area in the fume hood with an appropriate deactivating solution or 70% ethanol (B145695) after work is complete.[1]
Caption: Workflow for Safe Handling and Disposal.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure laboratory safety.[1]
1. Waste Segregation:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., pipette tips, microfuge tubes, gloves) should be placed in a dedicated, sealed hazardous waste container.[1]
-
Liquid Waste: Unused solutions and experimental liquid waste containing this compound should be collected in a clearly labeled, sealed hazardous waste bottle.[1] Do not pour chemical waste down the drain.[7]
2. Container Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.
3. Storage of Waste:
-
Store waste containers in a designated, secondary containment area away from incompatible materials.
4. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.[7]
Caption: Chemical Waste Disposal Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 4. ethz.ch [ethz.ch]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
